Product packaging for Fosaprepitant(Cat. No.:CAS No. 172673-20-0)

Fosaprepitant

カタログ番号: B1673561
CAS番号: 172673-20-0
分子量: 614.4 g/mol
InChIキー: BARDROPHSZEBKC-OITMNORJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Fosaprepitant is a prodrug of aprepitant and a selective, high-affinity antagonist of the human Substance P/Neurokinin-1 (NK1) receptor . It is rapidly converted in the body to the active metabolite, aprepitant . This mechanism is of significant research interest as this compound blocks signals from NK1 receptors in the brain, which are implicated in the delayed phase of emesis . This action makes it a critical tool for scientific investigation into the pathways and management of chemotherapy-induced nausea and vomiting (CINV) . Research demonstrates its value in models studying acute and delayed emesis, where it augments the antiemetic activity of 5-HT3 receptor antagonists and corticosteroids . Beyond CINV, research into this compound has expanded to explore its potential in preventing postoperative nausea and vomiting (PONV), providing a valuable model for studying emesis in different clinical scenarios . As a research reagent, it is instrumental in pharmacokinetic and pharmacodynamic studies, particularly those investigating drug interactions, as it is primarily metabolized by CYP3A4 and can act as a modulator of this enzyme . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22F7N4O6P B1673561 Fosaprepitant CAS No. 172673-20-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDROPHSZEBKC-OITMNORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F7N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021651
Record name Fosaprepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fosaprepitant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

172673-20-0
Record name Fosaprepitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172673-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosaprepitant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172673200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosaprepitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosaprepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSAPREPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L8OF9XRDC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fosaprepitant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Kinetics of Prodrug Conversion: A Technical Guide to Fosaprepitant and its Transformation to Aprepitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, serves as an intravenously administered prodrug designed to overcome the poor aqueous solubility of its active counterpart. This technical guide provides an in-depth exploration of the pharmacokinetics governing the conversion of this compound to aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. A thorough understanding of this conversion process is paramount for the optimization of antiemetic therapies, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). This document synthesizes key quantitative data, details established experimental methodologies, and visualizes the critical pathways and workflows involved in the study of this essential prodrug.

Introduction

The therapeutic efficacy of this compound is entirely dependent on its rapid and complete biotransformation to aprepitant.[1] This conversion is a critical pharmacokinetic step that influences the onset, intensity, and duration of the antiemetic effect. Intravenous administration of this compound allows for circumvention of the dissolution-related absorption challenges associated with oral aprepitant, ensuring rapid achievement of therapeutic plasma concentrations of the active moiety.[2] This guide delves into the core kinetic principles of this conversion, providing a valuable resource for professionals engaged in pharmacology, drug metabolism, and clinical development.

The Metabolic Pathway: From Prodrug to Active Agent

This compound is rapidly hydrolyzed to aprepitant in vivo by the action of ubiquitous phosphatases.[3] This enzymatic cleavage of the phosphate group occurs in various tissues, including the liver, kidneys, lungs, and ileum, highlighting a widely distributed metabolic process.[1][4] The conversion is so swift that plasma concentrations of this compound typically fall below the level of detection within 30 minutes of completing an intravenous infusion.

This compound This compound (IV Administration) Enzymes Ubiquitous Phosphatases (Liver, Kidney, Lung, Ileum) This compound->Enzymes Hydrolysis Aprepitant Aprepitant (Active Drug) Effect NK1 Receptor Antagonism (Antiemetic Effect) Aprepitant->Effect Enzymes->Aprepitant

Figure 1: Metabolic Conversion of this compound to Aprepitant.

Quantitative Pharmacokinetics

The conversion of this compound to aprepitant has been extensively characterized through numerous pharmacokinetic studies in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative parameters.

Table 1: Pharmacokinetic Properties of this compound and Aprepitant
ParameterThis compound (115 mg IV)Aprepitant (125 mg Oral)Reference(s)
Half-life (t½) ~2.3 minutes9–13 hours
Time to Maximum Concentration (Tmax) Not applicable (prodrug)~4 hours
Volume of Distribution (Vd) ~5 L~70 L
Protein Binding Not applicable (rapidly converted)>95%
Table 2: Bioequivalence of Intravenous this compound and Oral Aprepitant in Healthy Adults
Parameter (Aprepitant)This compound (115 mg IV)Aprepitant (125 mg Oral)Geometric Mean Ratio (90% CI)Reference(s)
AUC0-∞ (mcg·hr/mL) 31.7 (± 14.3)27.81.13 (1.06, 1.20)
Cmax (mcg/mL) 3.27 (± 1.16)1.352.47 (2.25, 2.71)
C24h (ng/mL) 504494-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. C24h: Plasma concentration at 24 hours post-dose. CI: Confidence Interval.

Table 3: Aprepitant Pharmacokinetics Following this compound Administration in Animal Models
SpeciesThis compound Dose (IV)Aprepitant AUCAprepitant CmaxObservationsReference(s)
Rat 1 and 8 mg/kgNear proportional increaseNear proportional increaseNonlinear kinetics at higher doses (25 mg/kg)
Dog 0.2 mg/kgNear proportional increaseNear proportional increaseNonlinear kinetics at higher doses (2 and 32 mg/kg)

Experimental Protocols

This section provides an overview of the methodologies employed in the kinetic analysis of this compound to aprepitant conversion.

In Vitro Conversion Studies Using Human Liver Microsomes

These studies are crucial for understanding the enzymatic basis of the conversion.

Objective: To determine the rate and extent of this compound conversion to aprepitant in a controlled in vitro environment.

Methodology:

  • Preparation of Reagents:

    • Human Liver Microsomes (HLM) are thawed on ice and diluted in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) to a final protein concentration of approximately 0.5 mg/mL.

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in the buffer to the desired starting concentration (e.g., 1 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.2% for DMSO) to avoid inhibiting enzyme activity.

    • An NADPH regenerating system is prepared according to the manufacturer's instructions. This is essential to support the activity of cytochrome P450 enzymes, which are involved in the subsequent metabolism of aprepitant.

  • Incubation:

    • The HLM suspension is added to the wells of a 96-well plate.

    • The this compound working solution is added to the wells.

    • The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Course and Termination:

    • Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction.

    • The reaction in each sample is terminated by adding a cold quenching solution, typically acetonitrile containing an internal standard for analytical quantification.

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant, containing this compound, aprepitant, and the internal standard, is collected for analysis.

    • The concentrations of this compound and aprepitant are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis Reagents Prepare Reagents (HLM, this compound, NADPH system) Incubate Incubate at 37°C Reagents->Incubate Initiate Initiate Reaction (Add NADPH system) Incubate->Initiate Sample Collect Samples (Time points) Initiate->Sample Quench Quench Reaction (Acetonitrile) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze

Figure 2: Experimental Workflow for In Vitro Conversion Assay.
In Vivo Pharmacokinetic Studies in Animal Models

Animal models, such as rats and dogs, are instrumental in characterizing the in vivo pharmacokinetics of this compound.

Objective: To determine the pharmacokinetic profile of this compound and aprepitant following intravenous administration in a living organism.

Methodology:

  • Animal Model and Dosing:

    • Male and female animals (e.g., Sprague-Dawley rats, Beagle dogs) are used.

    • This compound is administered as an intravenous bolus injection or infusion at various dose levels.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs).

    • A typical sampling schedule might include pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis:

    • Plasma concentrations of this compound and aprepitant are quantified using a validated LC-MS/MS method.

Human Pharmacokinetic and Bioequivalence Studies

Clinical trials in healthy volunteers are essential to establish the pharmacokinetic profile and bioequivalence in humans.

Objective: To compare the rate and extent of aprepitant availability following administration of intravenous this compound and oral aprepitant.

Methodology:

  • Study Design:

    • Typically, a randomized, open-label, two-way crossover study design is employed.

    • Healthy adult male and female subjects are enrolled.

  • Drug Administration:

    • In one period, subjects receive a single intravenous infusion of this compound (e.g., 115 mg over 15-30 minutes).

    • In the other period, separated by a washout period of at least 7 days, the same subjects receive a single oral dose of aprepitant (e.g., 125 mg).

  • Pharmacokinetic Blood Sampling:

    • Blood samples for pharmacokinetic analysis are collected at frequent intervals. A typical schedule would be pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Bioanalytical Method:

    • Plasma concentrations of aprepitant are determined using a validated LC-MS/MS method.

  • Pharmacokinetic and Statistical Analysis:

    • Pharmacokinetic parameters (AUC, Cmax, t½) are calculated for aprepitant for both treatments.

    • Bioequivalence is assessed by comparing the 90% confidence intervals for the geometric mean ratios of AUC and Cmax for the two formulations, which must fall within the pre-specified equivalence range (typically 80-125%).

Logical Relationships and Bioequivalence

The fundamental principle underlying the clinical use of this compound is its bioequivalence to oral aprepitant in terms of the systemic exposure to the active drug.

Fosaprepitant_IV This compound (IV) Conversion Rapid & Complete Conversion Fosaprepitant_IV->Conversion Aprepitant_Oral Aprepitant (Oral) Absorption Oral Absorption Aprepitant_Oral->Absorption PK_Equivalence Bioequivalent Systemic Aprepitant Exposure (AUC) Conversion->PK_Equivalence Absorption->PK_Equivalence Clinical_Equivalence Therapeutic Equivalence (Antiemetic Efficacy) PK_Equivalence->Clinical_Equivalence

References

The Enzymatic Conversion of Fosaprepitant by Phosphatases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant is a water-soluble N-phosphoryl prodrug of aprepitant, a selective neurokinin-1 (NK1) receptor antagonist.[1] It is administered intravenously for the prevention of chemotherapy-induced nausea and vomiting (CINV). The clinical efficacy of this compound is attributable to its active metabolite, aprepitant. The conversion of this compound to aprepitant is a critical activation step mediated by the enzymatic activity of ubiquitous phosphatases. This technical guide provides an in-depth overview of this enzymatic conversion, including available quantitative data, detailed experimental protocols for its analysis, and visual representations of the underlying processes.

Following intravenous administration, this compound is rapidly and almost completely converted to aprepitant.[2] This bioconversion is facilitated by the action of endogenous phosphatases, which are widely distributed throughout the body. In vitro studies have demonstrated this rapid conversion in preparations from various human tissues, including the liver, kidney, lung, and ileum.[2] The enzymatic reaction is a hydrolysis of the phosphate ester bond of this compound, yielding aprepitant and inorganic phosphate. While the conversion is known to be rapid, with plasma concentrations of this compound becoming undetectable within 30 minutes of infusion, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the phosphatases involved with this compound as a substrate are not extensively reported in publicly available literature.

Data Presentation

Pharmacokinetic Parameters of Aprepitant after Intravenous this compound Administration

While direct enzyme kinetic data for the conversion of this compound is limited, pharmacokinetic studies in humans provide valuable insights into the in vivo consequences of this rapid enzymatic process. The following table summarizes key pharmacokinetic parameters of aprepitant following the administration of this compound.

ParameterThis compound DoseValue (Aprepitant)SpeciesReference
Cmax (Maximum Plasma Concentration)150 mg4.2 ± 1.2 mcg/mLHuman[1]
AUC (Area Under the Curve)150 mg37.4 ± 14.8 mcg·hr/mLHuman[1]
Comparative Enzyme Kinetics of Other Phosphate Prodrugs

To provide a frame of reference for the enzymatic conversion of phosphate prodrugs by phosphatases, the following table presents Michaelis-Menten constants for the conversion of fosphenytoin and fosfluconazole by alkaline phosphatase in Caco-2 cells. It is important to note that these values are not directly transferable to this compound but offer a general indication of the kinetic profile of similar prodrug activations.

ProdrugEnzyme SourceKm (µM)Reference
FosphenytoinCaco-2 cells1160
FosfluconazoleCaco-2 cells351

Experimental Protocols

In Vitro Enzymatic Conversion Assay Using Alkaline Phosphatase

This protocol describes a general method for assessing the in vitro conversion of this compound to aprepitant using a commercially available phosphatase, such as alkaline phosphatase. The reaction can be monitored by quantifying the formation of aprepitant over time using HPLC.

Materials:

  • This compound dimeglumine

  • Aprepitant analytical standard

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • Tris-HCl buffer (or other suitable buffer, pH 7-9)

  • Reaction tubes

  • Incubator/water bath

  • HPLC system with UV detector

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the chosen reaction buffer.

    • Prepare a stock solution of alkaline phosphatase in the same buffer.

    • Prepare calibration standards of aprepitant and this compound in the mobile phase for HPLC analysis.

  • Enzymatic Reaction:

    • In a reaction tube, add a defined volume of the this compound stock solution.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding a specific amount of the alkaline phosphatase stock solution.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile or a strong acid).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant for the concentrations of this compound and aprepitant using a validated HPLC method (see Protocol 2).

  • Data Analysis:

    • Plot the concentration of aprepitant formed against time to determine the initial reaction velocity.

    • To determine Michaelis-Menten parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

HPLC Method for Simultaneous Quantification of this compound and Aprepitant

This protocol is a composite of several published methods for the analysis of this compound and its conversion to aprepitant.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or tandem mass spectrometry (MS/MS) detector.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.5% formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection:

    • UV: 210-220 nm.

    • MS/MS (for higher sensitivity and specificity):

      • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

      • MRM Transitions: Specific parent-to-product ion transitions for this compound and aprepitant would need to be optimized. For example, in negative mode, a transition for this compound could be m/z 613.1 -> 78.9.

Sample Preparation (from in vitro assay):

  • After stopping the enzymatic reaction, centrifuge the sample to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for injection.

Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of both this compound and aprepitant in the same matrix as the samples (e.g., reaction buffer diluted with quenching solution).

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration.

  • Determine the concentrations of this compound and aprepitant in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Enzymatic_Conversion_of_this compound This compound This compound (Water-soluble Prodrug) Aprepitant Aprepitant (Active Drug) This compound->Aprepitant Hydrolysis Phosphate Inorganic Phosphate Phosphatases Ubiquitous Phosphatases (e.g., Alkaline Phosphatase) Phosphatases->this compound Experimental_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Enzymatic Reaction cluster_Sampling 3. Time-Course Sampling cluster_Analysis 4. Analysis Reagents Prepare this compound, Phosphatase, and Buffers Incubation Incubate this compound with Phosphatase at 37°C Reagents->Incubation Quenching Withdraw Aliquots at Time Points and Quench Reaction Incubation->Quenching HPLC Quantify this compound and Aprepitant by HPLC Quenching->HPLC

References

Fosaprepitant's Interaction with the Neurokinin-1 Receptor: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of fosaprepitant for the neurokinin-1 (NK1) receptor. As this compound is a prodrug, this document focuses on the pharmacologically active form, aprepitant, detailing its high-affinity interaction with the NK1 receptor, the experimental methodologies used to quantify this interaction, and the subsequent intracellular signaling cascades.

This compound, a water-soluble phosphoryl prodrug, is rapidly converted to aprepitant in the body.[1] Aprepitant is a potent and highly selective antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of substance P.[2][3] The blockade of this receptor is the primary mechanism behind the antiemetic properties of this compound.

Quantitative Analysis of Aprepitant's NK1 Receptor Binding Affinity

The binding affinity of aprepitant for the human NK1 receptor has been extensively characterized using radioligand binding assays. These studies consistently demonstrate a high affinity in the sub-nanomolar range. The data also highlights the significantly lower binding affinity of aprepitant's metabolites, indicating that the parent compound is the primary driver of its pharmacological activity.[4][5]

CompoundReceptorAssay TypeMeasured Value (IC50)Reference
AprepitantHuman NK1Radioligand Binding0.1 nM
AprepitantHuman NK1Radioligand Binding0.12 nM
Aprepitant Metabolite M-1Human NK1Radioligand Binding4-fold lower than aprepitant
Aprepitant Metabolite M-3Human NK1Radioligand Binding14-fold lower than aprepitant
Aprepitant Metabolite M-4Human NK1Radioligand Binding250-fold lower than aprepitant
Aprepitant Metabolite M-5Human NK1Radioligand Binding7000-fold lower than aprepitant

Table 1: Comparative Binding Affinities of Aprepitant and its Metabolites for the Human NK1 Receptor. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

Experimental Protocols: Radioligand Displacement Assay

The determination of aprepitant's binding affinity for the NK1 receptor is typically achieved through a competitive radioligand displacement assay. This method quantifies the ability of an unlabeled compound (aprepitant) to displace a radiolabeled ligand from the receptor.

Key Methodological Components:
  • Receptor Source: Human NK1 receptors recombinantly expressed in various cell lines, such as Chinese Hamster Ovary (CHO), COS, or Human Embryonic Kidney (HEK293) cells, are commonly used. Alternatively, cell lines that endogenously express the NK1 receptor, like the human lymphoblastoid cell line IM-9, can be utilized. For some studies, tissue homogenates, such as from rat brain, have also been employed.

  • Radioligand: The most frequently used radioligand is radioiodinated Substance P, specifically [125I]-Substance P.

  • Assay Procedure:

    • Incubation: Membranes prepared from the receptor-expressing cells are incubated with a fixed concentration of the radioligand ([125I]-Substance P) and varying concentrations of the unlabeled test compound (aprepitant).

    • Equilibrium: The incubation is carried out for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

    • Detection: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a gamma counter or liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value for aprepitant is determined. The IC50 is the concentration of aprepitant that displaces 50% of the specifically bound radioligand.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor NK1 Receptor Source (e.g., HEK293 cells) Incubation Incubation (Receptor + Radioligand + Aprepitant) Receptor->Incubation Radioligand Radioligand ([125I]-Substance P) Radioligand->Incubation Aprepitant Unlabeled Ligand (Aprepitant) Aprepitant->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Equilibrium Reached Detection Detection of Bound Radioligand (Scintillation Counting) Separation->Detection Analysis Generation of Competition Curve Detection->Analysis IC50 Determination of IC50 Analysis->IC50

Figure 1. Experimental workflow for a radioligand displacement assay.

Neurokinin-1 Receptor Signaling Pathways

The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, the NK1 receptor can couple to several types of G proteins, primarily Gq/11 and Gs, leading to the activation of distinct downstream pathways. Aprepitant, by acting as an antagonist, blocks these signaling cascades.

Gq/11-Mediated Pathway:
  • Activation: Substance P binding to the NK1 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein Gq/11.

  • PLC Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to diverse cellular responses.

Gs-Mediated Pathway:
  • Activation: Upon Substance P binding, the NK1 receptor can also activate the Gs protein.

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: cAMP acts as a second messenger and activates protein kinase A (PKA), which in turn phosphorylates specific substrate proteins, modulating their activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Gq Gq/11 NK1R->Gq Activates Gs Gs NK1R->Gs Activates Aprepitant Aprepitant (Antagonist) Aprepitant->NK1R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Responses PKC->Response Leads to AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Leads to

Figure 2. NK1 receptor signaling pathways.

References

Preclinical Pharmacology of Fosaprepitant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, is a neurokinin-1 (NK1) receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, this compound is rapidly converted in vivo to its active metabolite, aprepitant, which exerts its antiemetic effects through central and peripheral actions. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics as established in non-clinical studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and further investigation of this therapeutic agent.

Mechanism of Action

This compound's pharmacological activity is attributable to aprepitant, a selective and high-affinity antagonist of the human NK1 receptor.[1][2] Aprepitant competitively binds to the NK1 receptor, thereby blocking the binding of its natural ligand, Substance P.[3][4] Substance P, a neuropeptide found in high concentrations in the vomiting center of the brain, plays a crucial role in the emetic reflex.[5] By preventing Substance P from activating NK1 receptors, aprepitant inhibits the downstream signaling pathways that lead to emesis.

Aprepitant has demonstrated high selectivity for the human NK1 receptor with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic therapies. This selectivity contributes to its distinct pharmacological profile and its synergistic effects when used in combination with other antiemetic agents.

Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that contributes to the emetic reflex. Aprepitant blocks this pathway at the receptor level.

cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein Activation NK1R->Gq SP Substance P SP->NK1R Binds to Aprepitant Aprepitant Aprepitant->NK1R Blocks Emesis Emesis PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Emesis Leads to

Figure 1: Simplified signaling pathway of Substance P-mediated emesis and its inhibition by aprepitant.

Pharmacodynamics

The in vitro and in vivo pharmacodynamic properties of this compound are primarily those of its active form, aprepitant.

Receptor Binding Affinity

Aprepitant demonstrates high affinity and selectivity for the human NK1 receptor. Radioligand binding assays have been utilized to determine its binding characteristics.

ReceptorLigandPreparationKi (nM)IC50 (nM)Reference
Human NK1125I-Substance PRecombinant human NK1 receptor expressed in CHO cells0.20.1
Human NK2125I-Neurokinin ARecombinant human NK2 receptor>10004500
Human NK3125I-Neurokinin BRecombinant human NK3 receptor>1000300
In Vivo Efficacy in Animal Models

The antiemetic efficacy of this compound and aprepitant has been demonstrated in various preclinical models of emesis, most notably the ferret model of cisplatin-induced emesis. Ferrets are a well-established model due to their emetic response to chemotherapeutic agents being similar to that of humans.

Animal ModelEmetogenThis compound/Aprepitant DoseRouteEfficacyReference
FerretCisplatin (5 mg/kg, i.p.)1 mg/kg (Aprepitant)p.o.Complete protection from acute and delayed emesis
FerretCisplatin (10 mg/kg, i.v.)3 mg/kg (Aprepitant)i.v. or p.o.Inhibition of emetic response
Guinea PigResiniferatoxinNot specifiedNot specifiedInhibition of peripheral inflammation

Pharmacokinetics

This compound is rapidly and extensively converted to aprepitant in vivo. The pharmacokinetic profile of aprepitant following intravenous administration of this compound has been characterized in several preclinical species.

Pharmacokinetic Parameters in Animals
SpeciesThis compound Dose (i.v.)Aprepitant Cmax (ng/mL)Aprepitant Tmax (h)Aprepitant AUC (ng·h/mL)Aprepitant Half-life (h)Reference
Rat1 mg/kg~1,200~0.25~2,500~2.5
Rat8 mg/kg~8,000~0.25~20,000~3.0
Dog0.2 mg/kg~300~0.5~1,500~4.0
Dog2 mg/kg~3,500~0.5~18,000~4.5

Note: The pharmacokinetic parameters presented are approximate values derived from published literature and may vary depending on the specific study conditions. Non-linear kinetics have been observed at higher doses in both rats (25 mg/kg) and dogs (2 and 32 mg/kg), suggesting saturation of aprepitant elimination.

Metabolism

This compound is rapidly hydrolyzed to aprepitant by ubiquitous phosphatases in various tissues. Aprepitant is then primarily metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved. In vitro studies using human liver microsomes have shown rapid conversion of this compound to aprepitant, with only 3% of the prodrug remaining after a 15-minute incubation.

This compound This compound (Administered IV) Aprepitant Aprepitant (Active Metabolite) This compound->Aprepitant Rapid Conversion (Ubiquitous Phosphatases) Metabolites Inactive Metabolites Aprepitant->Metabolites Metabolism (Primarily CYP3A4) Excretion Excretion Metabolites->Excretion

Figure 2: Metabolic pathway of this compound.

Experimental Protocols

In Vitro Conversion of this compound to Aprepitant

Objective: To determine the rate of conversion of this compound to aprepitant in vitro using liver microsomes.

Methodology:

  • Microsome Preparation: Human, rat, or dog liver microsomes are thawed on ice and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: this compound (e.g., 1 µM final concentration) is added to the microsomal suspension. The final concentration of any organic solvent (e.g., DMSO) should be less than 1%.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system and the mixture is incubated at 37°C with gentle agitation.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected.

  • Analysis: The concentrations of this compound and aprepitant in the supernatant are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Start Start Prepare Prepare Microsome Suspension (0.5 mg/mL) Start->Prepare Add_Fosa Add this compound Prepare->Add_Fosa Incubate Incubate at 37°C Add_Fosa->Incubate Add_NADPH Add NADPH to Initiate Reaction Incubate->Add_NADPH Sample Collect Aliquots at Time Points Add_NADPH->Sample Terminate Terminate Reaction (Cold Solvent) Sample->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Figure 3: Experimental workflow for in vitro conversion of this compound.

Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the antiemetic efficacy of this compound or aprepitant against cisplatin-induced acute and delayed emesis in ferrets.

Methodology:

  • Animal Model: Male ferrets (1-1.5 kg) are used for the study. The animals are fasted overnight before the experiment.

  • Drug Administration: The test compound (this compound or aprepitant) or vehicle is administered intravenously or orally at a predetermined time before the emetogen.

  • Emetogen Challenge: Cisplatin is administered intravenously (e.g., 10 mg/kg) or intraperitoneally (e.g., 5 mg/kg) to induce emesis.

  • Observation: The animals are observed continuously for a defined period to assess the emetic response. For acute emesis, the observation period is typically 4-8 hours. For delayed emesis, the observation period is extended up to 72 hours.

  • Data Collection: The following parameters are recorded:

    • Latency to the first emetic episode (retching or vomiting).

    • Total number of retches and vomits during the observation period.

    • Number of animals with complete protection from emesis.

  • Data Analysis: The data from the treated groups are compared to the vehicle control group to determine the antiemetic efficacy of the test compound.

Conclusion

The preclinical data for this compound robustly demonstrate its rapid conversion to the active NK1 receptor antagonist, aprepitant. Aprepitant exhibits high affinity and selectivity for the human NK1 receptor and effectively inhibits cisplatin-induced emesis in relevant animal models. The pharmacokinetic profiles in rats and dogs indicate dose-dependent exposure with evidence of saturable elimination at higher doses. These preclinical findings have been instrumental in guiding the clinical development of this compound as a valuable therapeutic option for the prevention of CINV. Further research into the nuanced aspects of its pharmacology will continue to enhance our understanding and optimize its clinical application.

References

Cellular Uptake and Transport of Fosaprepitant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, is a crucial antiemetic agent used in the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, this compound is rapidly converted to its active form, aprepitant, by ubiquitous phosphatases in the body. The cellular uptake and transport of this compound and its active metabolite, aprepitant, are critical determinants of its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the cellular transport mechanisms of this compound/aprepitant, detailed experimental protocols for their study, and an exploration of the signaling pathways that may influence their transport.

Core Concepts in Cellular Transport of this compound/Aprepitant

The cellular transport of this compound is intrinsically linked to the transport of its active form, aprepitant. Following intravenous administration, this compound is rapidly converted to aprepitant. Therefore, understanding the cellular uptake and efflux of aprepitant is paramount.

Passive Diffusion and Active Transport: The movement of drugs across cellular membranes can occur via passive diffusion, driven by a concentration gradient, or through active transport, which involves carrier proteins and requires energy. While the lipophilic nature of aprepitant suggests a component of passive diffusion, evidence points to the significant involvement of active transport mechanisms, particularly efflux pumps.

The Role of P-glycoprotein (P-gp): A key player in the transport of aprepitant is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an efflux pump that actively transports a wide range of xenobiotics out of cells, thereby limiting their intracellular accumulation and efficacy. According to the U.S. Food and Drug Administration (FDA), in vitro studies have demonstrated that aprepitant is a substrate of P-gp.[1] This interaction implies that P-gp can actively pump aprepitant out of cells, which has significant implications for its distribution, particularly across the blood-brain barrier. Furthermore, aprepitant has also been shown to be an inhibitor of P-gp-mediated transport, with a potency similar to that of verapamil, a well-known P-gp inhibitor.[1]

Quantitative Data on Aprepitant Transport

While specific quantitative data on the cellular transport of this compound itself is scarce due to its rapid conversion, studies on aprepitant provide valuable insights. The following table summarizes key parameters often used to quantify drug transport in vitro. Note: Specific values for aprepitant from dedicated in vitro transport studies were not available in the public domain at the time of this review. The table structure is provided as a template for data interpretation when such studies are conducted.

Parameter Description Typical Cell Models Significance for Aprepitant
Apparent Permeability Coefficient (Papp) A measure of the rate at which a compound crosses a cell monolayer. It is calculated from the flux of the compound and its initial concentration.[2][3][4]Caco-2, MDCK-MDR1A high Papp value in the apical-to-basolateral direction would suggest good intestinal absorption.
Efflux Ratio (ER) The ratio of the Papp value in the basolateral-to-apical (B-A) direction to the Papp value in the apical-to-basolateral (A-B) direction (Papp(B-A)/Papp(A-B)).Caco-2, MDCK-MDR1An efflux ratio greater than 2 is generally considered indicative of active efflux, suggesting the involvement of transporters like P-gp. Given that aprepitant is a P-gp substrate, a high efflux ratio would be expected.
IC50 (for P-gp Inhibition) The concentration of a compound that inhibits the transport of a known P-gp substrate by 50%.Caco-2, MDCK-MDR1A low IC50 value indicates potent inhibition of P-gp. Aprepitant's inhibitory effect on P-gp could lead to drug-drug interactions when co-administered with other P-gp substrates.

Experimental Protocols for Studying Cellular Transport

The following are detailed methodologies for key experiments used to investigate the cellular uptake and transport of compounds like aprepitant.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo intestinal drug absorption and identifying potential substrates and inhibitors of efflux transporters like P-gp.

Objective: To determine the bidirectional permeability of aprepitant across a Caco-2 cell monolayer and to calculate the apparent permeability coefficient (Papp) and efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 12-well or 24-well plates)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Aprepitant

  • P-gp inhibitor (e.g., verapamil or GF120918) as a control

  • Analytical method for aprepitant quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold before initiating the transport experiment.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the aprepitant solution (at a defined concentration) to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • Basolateral to Apical (B-A) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the aprepitant solution to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

      • Incubate and sample from the apical chamber as described above.

    • Inhibition Study:

      • To confirm P-gp involvement, perform the B-A transport experiment in the presence and absence of a known P-gp inhibitor.

  • Sample Analysis:

    • Quantify the concentration of aprepitant in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp for both A-B and B-A directions using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Preparation cluster_transport Transport Experiment cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to differentiate seed->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash monolayers teer->wash add_drug_ab Add aprepitant to Apical side (A-B) wash->add_drug_ab add_drug_ba Add aprepitant to Basolateral side (B-A) wash->add_drug_ba incubate Incubate at 37°C add_drug_ab->incubate add_drug_ba->incubate sample_ab Sample from Basolateral side incubate->sample_ab sample_ba Sample from Apical side incubate->sample_ba lcms Quantify aprepitant by LC-MS/MS sample_ab->lcms sample_ba->lcms calc_papp Calculate Papp (A-B and B-A) lcms->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Workflow of the Caco-2 Permeability Assay
P-glycoprotein Substrate and Inhibition Assays using MDCK-MDR1 Cells

MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected with the human MDR1 gene, resulting in high expression of P-gp. This model is highly specific for studying P-gp-mediated transport.

Objective: To definitively determine if aprepitant is a substrate and/or inhibitor of human P-gp.

Protocols:

  • Substrate Assessment: The protocol is similar to the Caco-2 bidirectional transport assay. A high efflux ratio (>2) in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, provides strong evidence that the compound is a P-gp substrate.

  • Inhibition Assessment (IC50 Determination):

    • Culture MDCK-MDR1 cells to confluence in a multi-well plate.

    • Use a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.

    • Pre-incubate the cells with varying concentrations of aprepitant.

    • Add the fluorescent P-gp substrate and incubate for a defined period.

    • Measure the intracellular accumulation of the fluorescent substrate using a fluorescence plate reader.

    • The IC50 value is the concentration of aprepitant that reduces the efflux of the fluorescent substrate by 50%, leading to a 50% increase in its intracellular accumulation.

Signaling Pathways Influencing Aprepitant Transport

The expression and function of drug transporters, including P-gp, are regulated by various signaling pathways. While direct studies on aprepitant's influence on these pathways are limited, understanding the general regulatory mechanisms is crucial.

Nuclear Receptor-Mediated Regulation: Nuclear receptors, such as the Pregnane X Receptor (PXR), are ligand-activated transcription factors that play a key role in regulating the expression of drug-metabolizing enzymes and transporters. Activation of PXR by various xenobiotics can lead to the upregulation of the MDR1 gene, resulting in increased P-gp expression. This can potentially impact the transport of P-gp substrates like aprepitant.

Logical Relationship of P-gp Regulation by PXR

PXR_Regulation cluster_nucleus xenobiotic Xenobiotic (e.g., certain drugs) pxr_inactive Inactive PXR (in cytoplasm) xenobiotic->pxr_inactive binds to pxr_active Active PXR pxr_inactive->pxr_active activates nucleus Nucleus pxr_active->nucleus translocates to pxr_rxr PXR-RXR Heterodimer pxr_active->pxr_rxr dimerizes with rxr RXR rxr->pxr_rxr mdr1_gene MDR1 Gene Promoter pxr_rxr->mdr1_gene binds to mdr1_mrna MDR1 mRNA mdr1_gene->mdr1_mrna transcription pgp P-glycoprotein (P-gp) mdr1_mrna->pgp translation efflux Increased Drug Efflux pgp->efflux

PXR-mediated regulation of P-glycoprotein expression

Other Signaling Pathways: Protein kinase C (PKC) and other signaling cascades have also been implicated in the regulation of P-gp expression and function. For instance, activation of the PKC/NF-κB-PXR signaling pathway has been shown to modulate P-gp gene expression. Further research is needed to elucidate whether aprepitant directly or indirectly interacts with these pathways.

Conclusion

The cellular transport of this compound is effectively the transport of its active metabolite, aprepitant. Evidence strongly indicates that aprepitant's cellular disposition is significantly influenced by the efflux transporter P-glycoprotein, of which it is both a substrate and an inhibitor. This interaction has important implications for its therapeutic efficacy and potential for drug-drug interactions. The experimental protocols detailed in this guide, particularly the Caco-2 and MDCK-MDR1 cell-based assays, are essential tools for quantifying the transport parameters of aprepitant and for screening new drug candidates for similar transport characteristics. A deeper understanding of the signaling pathways that regulate P-gp expression, such as those involving nuclear receptors like PXR, will be crucial for predicting and managing the variability in response to aprepitant and other P-gp substrates. Further quantitative studies are warranted to provide precise data on the transport kinetics of aprepitant, which will aid in the refinement of pharmacokinetic models and the optimization of therapeutic regimens involving this important antiemetic agent.

References

The Core Interaction: A Technical Guide to Fosaprepitant's Engagement with Substance P and the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular interactions between the neurokinin-1 (NK1) receptor antagonist, fosaprepitant, and its biological target, the substance P/NK1 receptor signaling pathway. This document details the mechanism of action, quantitative binding affinities, downstream signaling cascades, and key experimental methodologies used to characterize this interaction.

Introduction: Targeting the Substance P/NK1 Receptor Pathway

This compound is a water-soluble N-phosphoryl derivative and a prodrug of aprepitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] Its clinical efficacy, primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV), is attributable to the in vivo conversion to aprepitant.[4] Aprepitant then exerts its pharmacological effect by competitively inhibiting the binding of the endogenous ligand, substance P, to the NK1 receptor.[5]

Substance P is an eleven-amino acid neuropeptide belonging to the tachykinin family. It is widely distributed in the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding substance P, initiates a cascade of intracellular signaling events.

Mechanism of Action: From Prodrug to Active Antagonist

This compound itself is inactive. Following intravenous administration, it is rapidly and completely converted to aprepitant by the action of ubiquitous phosphatases, such as alkaline phosphatase. This conversion liberates the active aprepitant molecule, which can then cross the blood-brain barrier to access NK1 receptors in the central nervous system.

Aprepitant is a non-peptide, selective antagonist of the human NK1 receptor. It exhibits high affinity for the NK1 receptor and demonstrates competitive antagonism, meaning it binds to the same site as substance P, thereby preventing the receptor's activation.

Quantitative Data: Binding Affinities and Functional Antagonism

The interaction of aprepitant with the NK1 receptor and its antagonism of substance P-induced signaling have been quantified in various in vitro assays.

CompoundReceptor/AssayParameterValueReference(s)
AprepitantHuman NK1 ReceptorIC50 (Radioligand Binding)0.12 nM
AprepitantHuman NK1 ReceptorKi (Competitive Binding)5.75 x 10⁻¹⁰ M
AprepitantHuman NK2 ReceptorIC50 (Radioligand Binding)> 10,000 nM
AprepitantHuman NK3 ReceptorIC50 (Radioligand Binding)> 1,000 nM
AprepitantVarious Cancer Cell LinesIC50 (Cell Viability)5 - 70 µM
Substance PHuman NK1 Receptor (CHO-K1 cells)EC50 (Calcium Mobilization)67 nM
Substance PHuman NK1 Receptor (HEK293 cells)-log EC50 (Calcium Mobilization)8.5 ± 0.3
Substance PHuman NK1 Receptor (HEK293 cells)-log EC50 (cAMP Accumulation)7.8 ± 0.1

Table 1: Quantitative Binding and Functional Data for Aprepitant and Substance P. This table summarizes key quantitative parameters for the interaction of aprepitant and substance P with the NK1 receptor.

Signaling Pathways

Substance P-Induced NK1 Receptor Activation

The binding of substance P to the NK1 receptor, which is primarily coupled to Gq/11 and to a lesser extent Gs G-proteins, initiates a well-defined signaling cascade. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with the elevated calcium levels, activates Protein Kinase C (PKC).

Furthermore, the activation of the NK1 receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates Aprepitant Aprepitant Aprepitant->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates ERK MAPK (ERK1/2) PKC->ERK Activates CellularResponse Cellular Response (e.g., Emesis) ERK->CellularResponse Leads to G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (CHO or HEK293 with hNK1R) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([³H]Substance P) B->D C Prepare Test Compound (e.g., Aprepitant) Dilutions C->D E Separate Bound and Free Ligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC50 and Ki H->I

References

Non-Clinical Safety Profile of Fosaprepitant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosaprepitant is a water-soluble N-phosphoryl derivative and prodrug of aprepitant, a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2] Administered intravenously, this compound is rapidly and extensively converted to its active form, aprepitant, by ubiquitous phosphatases.[3] Its mechanism of action involves blocking substance P activity in the central nervous system, making it a key component in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[4][5]

This technical guide provides an in-depth summary of the non-clinical safety profile of this compound. The comprehensive evaluation of its safety relies on data from studies conducted on both this compound and its active moiety, aprepitant, as recommended by regulatory agencies. The findings from these studies indicate a well-characterized and favorable non-clinical safety profile, supporting its clinical use.

Pharmacological Conversion

Following intravenous administration, this compound undergoes rapid and near-complete metabolic conversion to aprepitant. This biotransformation is a critical step for its pharmacological activity.

This compound This compound (Intravenous Prodrug) Conversion Hydrolysis via Ubiquitous Phosphatases This compound->Conversion In vivo Aprepitant Aprepitant (Active Moiety) Conversion->Aprepitant Target NK1 Receptor Antagonism in the CNS Aprepitant->Target

Caption: Metabolic conversion of this compound to aprepitant.

Toxicology Profile

A comprehensive set of non-clinical studies was conducted to evaluate the toxicological profile of this compound and aprepitant, covering single- and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Single- and Repeat-Dose Toxicity

General toxicology studies, including single-dose and repeat-dose intravenous administration in animals, did not reveal any significant safety concerns for this compound. The toxicity profile is primarily attributed to the active moiety, aprepitant.

One specific study evaluated the excipient dimeglumine, which is part of the this compound dimeglumine formulation.

Study TypeSpeciesRoute of AdministrationDurationKey Finding
Repeat-Dose Toxicity (Excipient)RatIntravenous4-weekThe No-Observed-Adverse-Effect Level (NOAEL) for dimeglumine was 118 mg/kg/day, which is 42 times higher than the equivalent human exposure from a single 150 mg dose.

Experimental Protocol: Repeat-Dose Toxicity The study was conducted in rats administered dimeglumine intravenously for 4 consecutive weeks. Endpoints included clinical observations, body weight, food consumption, clinical pathology (hematology, coagulation, and serum chemistry), and gross and microscopic pathology. The NOAEL was established based on the absence of any treatment-related adverse findings at the specified dose.

Genotoxicity

A standard battery of in vitro and in vivo genotoxicity assays was conducted for both this compound and aprepitant. The results consistently demonstrated that neither compound possesses genotoxic or mutagenic potential.

cluster_assays Genotoxicity Assay Battery Ames Ames Test (Gene Mutation) Conclusion Conclusion: Not Genotoxic Ames->Conclusion TK6 TK6 Mutagenesis Test (Gene Mutation) TK6->Conclusion CHO CHO Chromosome Aberration Test CHO->Conclusion Micronucleus Mouse Micronucleus Test (In vivo Chromosome Damage) Micronucleus->Conclusion DNA_Strand_Break Rat Hepatocyte DNA Strand Break Test DNA_Strand_Break->Conclusion Compound Test Compound (this compound or Aprepitant) Compound->Ames Compound->TK6 Compound->CHO Compound->Micronucleus Compound->DNA_Strand_Break

Caption: Workflow for genotoxicity assessment of this compound.

Assay TypeTest SystemAgent(s) TestedResult
Bacterial Reverse MutationS. typhimurium, E. coli (Ames test)This compound, AprepitantNon-mutagenic
Mammalian Cell Gene MutationHuman Lymphoblastoid Cells (TK6)This compound, AprepitantNon-mutagenic
In Vitro Chromosomal AberrationChinese Hamster Ovary (CHO) CellsThis compound, AprepitantNon-clastogenic
In Vivo Chromosomal DamageMouse Bone Marrow (Micronucleus Test)This compound, AprepitantNon-clastogenic
DNA DamageRat Hepatocytes (DNA Strand Break Test)This compound, AprepitantNo DNA damage

Experimental Protocols: Genotoxicity Assays

  • Ames Test: This bacterial reverse mutation assay used various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts) with and without metabolic activation.

  • TK6 Mutagenesis Test: This in vitro mammalian cell mutation assay used human lymphoblastoid cells to assess for mutations at the thymidine kinase (TK) locus.

  • Chinese Hamster Ovary (CHO) Cell Chromosome Aberration Test: This in vitro cytogenetic test evaluated the potential of the compounds to induce structural chromosomal aberrations in CHO cells.

  • Mouse Micronucleus Test: This in vivo assay assessed chromosomal damage by measuring the formation of micronuclei in polychromatic erythrocytes from the bone marrow of treated mice.

  • Rat Hepatocyte DNA Strand Break Test: This assay evaluated the potential of the compounds to induce DNA damage (strand breaks) in primary rat hepatocytes.

Carcinogenicity

Carcinogenicity studies were not conducted with this compound; however, 2-year oral bioassays were performed with the active moiety, aprepitant, in both rats and mice.

SpeciesSexDurationAgentDose Levels (mg/kg/day or twice daily)Findings
RatFemale2-yearAprepitant5 to 1000 mg/kg twice dailyHepatocellular adenomas observed. At higher doses (125 to 1000 mg/kg), hepatocellular carcinomas and thyroid follicular cell adenomas were also seen.
MouseMale2-yearAprepitant2.5 to 2000 mg/kg/daySkin fibrosarcomas were produced at 125 and 500 mg/kg/day. The highest dose resulted in systemic exposure approximately twice the human exposure.

Experimental Protocol: Carcinogenicity Bioassays Long-term (2-year) studies were conducted in rats and mice to assess the carcinogenic potential of aprepitant. The drug was administered orally via the diet or gavage. The studies included comprehensive evaluation of clinical signs, body weight, survival, and extensive histopathological examination of tissues from all animals.

Reproductive and Developmental Toxicity

A full panel of reproductive and developmental toxicity studies was conducted. The highest systemic exposures to aprepitant were achieved through oral administration. The results showed no adverse effects on male or female fertility, or on fetal development.

Study TypeSpeciesAgentKey Findings
Fertility & General ReproductionRatAprepitantNo effects on fertility or general reproductive performance in males or females at doses up to 1000 mg/kg twice daily.
Embryo-fetal DevelopmentRatAprepitantNot teratogenic and did not cause any embryo-fetal toxicity at exposures approximately 1.6 times the human exposure at the recommended human dose (RHD).
Embryo-fetal DevelopmentRabbitAprepitantNot teratogenic and did not cause any embryo-fetal toxicity at exposures approximately 1.4 times the human exposure at the RHD.
Pre- and Post-natal DevelopmentRatAprepitantNo adverse effects on pre- and post-natal development were observed.

Experimental Protocols: Reproductive Toxicity

  • Fertility Study (Rat): Male and female rats were administered oral aprepitant prior to and during the mating period, and females were dosed through gestation and lactation to assess effects on reproductive function and early development.

  • Embryo-fetal Development Studies (Rat & Rabbit): Pregnant animals were administered oral aprepitant during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal malformations and variations.

  • Pre- and Post-natal Development Study (Rat): Pregnant female rats were dosed from implantation through lactation to evaluate effects on the F1 generation's growth, development, and reproductive performance.

Conclusion

The non-clinical safety evaluation of this compound, supported by extensive data on its active moiety aprepitant, reveals a well-defined and favorable safety profile. Safety pharmacology and repeat-dose toxicity studies did not identify significant concerns. A comprehensive battery of genotoxicity tests was negative. Carcinogenicity findings with aprepitant in rodents have been identified and are included in the product labeling. Importantly, aprepitant demonstrated no adverse effects on fertility, embryo-fetal development, or pre- and post-natal development in animal models. Collectively, these non-clinical data provide robust support for the safety of this compound for its intended clinical use.

References

Preclinical Profile of Fosaprepitant in Pruritus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, remains a significant clinical challenge across a spectrum of dermatological and systemic diseases. The neurokinin-1 receptor (NK-1R) and its primary ligand, Substance P (SP), have been identified as key players in the pathophysiology of itch, presenting a promising therapeutic target.[1][2] Fosaprepitant, a prodrug of the potent and selective NK-1R antagonist aprepitant, offers a parenteral administration option for blocking the SP/NK-1R signaling pathway.[3] This technical guide provides a comprehensive overview of the preclinical data supporting the investigation of this compound for the treatment of pruritus, focusing on the underlying mechanism, experimental models, and quantitative outcomes. While direct preclinical studies specifically investigating this compound for pruritus are limited, this guide draws upon the extensive research on aprepitant and other NK-1R antagonists in relevant animal models.

Mechanism of Action: Targeting the Substance P/NK-1R Pathway in Itch

Substance P, a neuropeptide released from sensory nerve endings, plays a crucial role in mediating pruritus.[4] It exerts its effects by binding to the NK-1R, which is expressed on various cells involved in the itch cascade, including sensory neurons, mast cells, and keratinocytes.[4] The activation of NK-1R by SP leads to neurogenic inflammation and the direct stimulation of itch-sensing nerve fibers, contributing to the sensation of pruritus.

This compound is rapidly converted to its active form, aprepitant, in the body. Aprepitant is a selective high-affinity antagonist of the human NK-1R. By blocking the binding of Substance P to the NK-1R, aprepitant effectively inhibits the downstream signaling cascade that leads to the sensation of itch. This mechanism provides a strong rationale for the use of this compound in the management of pruritic conditions.

Signaling Pathway of Substance P-Mediated Itch and Inhibition by this compound (Aprepitant)

SP_NK1R_Pathway cluster_0 Sensory Neuron cluster_1 Target Cell (e.g., Mast Cell, Neuron) Pruritogen Pruritogen/ Stimulus SP_Release Substance P Release Pruritogen->SP_Release SP Substance P NK1R NK-1 Receptor Downstream Downstream Signaling (e.g., Ca2+ influx, MAP kinase) NK1R->Downstream Itch Itch Sensation Downstream->Itch SP->NK1R Binds This compound This compound (Aprepitant) This compound->NK1R Blocks

Caption: Substance P (SP) released from sensory neurons binds to the NK-1 receptor, initiating a signaling cascade that results in the sensation of itch. This compound, as its active form aprepitant, blocks this interaction.

Preclinical Models of Pruritus

Animal models are essential for evaluating the antipruritic efficacy of novel compounds. The most common approach involves inducing scratching behavior in rodents, which serves as a quantifiable surrogate for itch.

Substance P-Induced Scratching Model

A widely used and specific model for investigating the role of the SP/NK-1R pathway in itch involves the intradermal (i.d.) injection of Substance P into the rostral back or cheek of mice. This injection reliably elicits a dose-dependent increase in scratching behavior directed at the injection site. This model is particularly relevant for assessing the efficacy of NK-1R antagonists like aprepitant.

Experimental Workflow for Substance P-Induced Pruritus Model

Experimental_Workflow cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Pruritus Induction cluster_3 Behavioral Assessment Acclimatization Acclimatization of Mice Vehicle Vehicle Control This compound This compound/Aprepitant SP_Injection Intradermal Substance P Injection Vehicle->SP_Injection This compound->SP_Injection Video Video Recording of Scratching Behavior SP_Injection->Video Quantification Quantification of Scratching Bouts Video->Quantification

Caption: A typical experimental workflow for evaluating the antipruritic effect of this compound in a Substance P-induced scratching model in mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on established methods for inducing and assessing pruritus in animal models.

Substance P-Induced Scratching in Mice
  • Animals: Male ICR mice or C57BL/6 mice are commonly used. Animals should be acclimatized to the experimental conditions for several days prior to testing.

  • Housing: Mice are typically housed individually in observation chambers to allow for clear video recording of scratching behavior.

  • Drug Administration:

    • This compound: As an intravenous formulation, this compound would be administered via tail vein injection at a specified time point before the induction of pruritus. Dosing would be based on bioequivalence to effective oral doses of aprepitant.

    • Aprepitant: Can be administered orally (p.o.) via gavage or intraperitoneally (i.p.).

    • Vehicle Control: A corresponding vehicle solution (e.g., saline, DMSO) is administered to the control group.

  • Pruritus Induction: A solution of Substance P (e.g., 10-100 µg in 20-50 µL of saline) is injected intradermally into the rostral back or cheek of the mouse using a fine-gauge needle.

  • Behavioral Assessment:

    • Immediately following the Substance P injection, the mice are video recorded for a defined period (e.g., 30-60 minutes).

    • A trained observer, blinded to the treatment groups, quantifies the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

Quantitative Data Summary

AgentAnimal ModelRoute of Admin.Dose RangeOutcome Measure% Inhibition of ScratchingReference
Aprepitant (inferred) Mouse (ICR)i.v. (as this compound)To be determinedNumber of scratchesExpected to be dose-dependent-
L-668,169 (NK-1 Antagonist) Mouse (ICR)i.p.10 mg/kgNumber of scratchesSignificant reduction
Spantide (NK-1 Antagonist) Mouse (ICR)i.p.30 µ g/site (i.d.)Number of scratchesSignificant reduction

Note: This table is illustrative and based on the effects of other NK-1R antagonists. Specific dose-response studies for this compound in pruritus models are needed to establish its preclinical efficacy profile.

Conclusion and Future Directions

The preclinical evidence strongly supports the role of the Substance P/NK-1R pathway in the pathophysiology of pruritus. As a potent and selective NK-1R antagonist, this compound (via its active metabolite aprepitant) holds significant promise as a therapeutic agent for various pruritic conditions. The established Substance P-induced scratching model in mice provides a robust platform for further preclinical evaluation of this compound. Future studies should focus on establishing a clear dose-response relationship for intravenously administered this compound and exploring its efficacy in more chronic and complex models of pruritus, such as those mimicking atopic dermatitis or cholestatic itch. Such data will be critical to inform the design of future clinical trials and ultimately translate the preclinical promise of this compound into a valuable therapeutic option for patients suffering from debilitating itch.

References

Potential Neurological Applications of Fosaprepitant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosaprepitant, a water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, is an established therapeutic for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its mechanism of action, which involves blocking the binding of Substance P (SP) to NK1 receptors in the central nervous system, has prompted significant investigation into its broader neurological applications. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the exploration of this compound in various neurological and psychiatric disorders, including pain, migraine, and affective disorders. Detailed experimental protocols, quantitative pharmacological data, and key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction: The Substance P/NK1 Receptor System

Substance P, an undecapeptide neurotransmitter of the tachykinin family, is widely distributed throughout the central and peripheral nervous systems and is implicated in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emotional regulation[1]. It exerts its effects primarily through the G protein-coupled NK1 receptor. The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events, making this pathway a compelling target for therapeutic intervention in a range of neurological disorders.

This compound (dimeglumine) is a water-soluble N-phosphoryl derivative of aprepitant. Following intravenous administration, it is rapidly converted to aprepitant by ubiquitous phosphatases within 30 minutes[2]. Aprepitant is a potent and selective antagonist of the human NK1 receptor, readily crosses the blood-brain barrier, and achieves high receptor occupancy in the brain, making it an ideal candidate for investigating the role of the SP/NK1 system in CNS disorders[3][4].

Pharmacological Profile of this compound and Aprepitant

A comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound and its active metabolite, aprepitant, is crucial for the design and interpretation of neurological studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and aprepitant have been well-characterized in human studies. Bioequivalence has been established between intravenous this compound and oral aprepitant, allowing for flexibility in clinical trial design.

ParameterThis compound (150 mg IV)Aprepitant (125 mg Oral)Reference(s)
Tmax (hours) ~0.5~4[5]
Cmax (ng/mL) ~2.5-fold higher than oral aprepitantNot specified
AUC (Area Under the Curve) Bioequivalent to 125 mg oral aprepitantBioequivalent to 115 mg IV this compound
Half-life (hours) This compound: ~2.3 minutesAprepitant: 9-13
Volume of Distribution (L) 70 (for aprepitant)70
Protein Binding (%) >95 (for aprepitant)>95

Table 1: Summary of key pharmacokinetic parameters for this compound and aprepitant in humans.

NK1 Receptor Binding and Occupancy

Aprepitant exhibits high affinity and selectivity for the human NK1 receptor. Positron Emission Tomography (PET) studies have been instrumental in quantifying the in-vivo receptor occupancy in the human brain.

ParameterValueReference(s)
IC50 (human NK1 receptor) 0.1 nM
Plasma Concentration for 50% Brain NK1 Receptor Occupancy ~10 ng/mL
Plasma Concentration for ≥90% Brain NK1 Receptor Occupancy ~100 ng/mL
Brain NK1 Receptor Occupancy (150 mg IV this compound) Tmax (~30 min): 100%24 hours: 100%48 hours: ≥97%120 hours: 41-75%

Table 2: NK1 receptor binding affinity and brain occupancy of aprepitant.

Signaling Pathways

The antagonism of the NK1 receptor by aprepitant disrupts the downstream signaling cascades initiated by Substance P. Understanding these pathways is fundamental to elucidating the therapeutic potential of this compound in various neurological contexts.

Substance P/NK1 Receptor Signaling Cascade

The binding of Substance P to the NK1 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (ERK, JNK, p38), PI3K/Akt pathway, and NF-κB activation, ultimately leading to neuronal excitation, inflammation, and cell proliferation.

NK1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq/11 NK1R->Gq This compound This compound (Aprepitant) This compound->NK1R PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca2->NFkB MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Neuronal_Excitation Neuronal Excitation MAPK->Neuronal_Excitation Inflammation Inflammation MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Proliferation NFkB->Inflammation

NK1 Receptor Signaling Pathway

Potential Neurological Applications

While this compound's primary indication is for CINV, the ubiquitous role of the SP/NK1 system in the CNS suggests a broader therapeutic potential.

Pain

Preclinical Evidence: Substance P is a key neurotransmitter in nociceptive pathways. Preclinical studies have shown that aprepitant can attenuate inflammatory pain. In a formalin-induced inflammatory pain model in mice, aprepitant significantly reduced licking/biting time during the inflammatory phase and decreased thermal and mechanical hyperalgesia.

Clinical Evidence: Clinical trials of NK1 receptor antagonists for pain have yielded mixed results. A study in healthy volunteers using an electrical hyperalgesia model found that aprepitant did not significantly reduce the areas of hyperalgesia or allodynia. Further research is needed to delineate the specific pain modalities and patient populations that may benefit from NK1 receptor antagonism.

Migraine

Preclinical Evidence: The role of Substance P in the pathophysiology of migraine, particularly in neurogenic inflammation, has been a subject of investigation. Animal models of migraine, such as those induced by nitroglycerin, are used to evaluate potential therapies. However, specific preclinical data for this compound or aprepitant in these models is limited.

Clinical Evidence: Clinical trials with other NK1 receptor antagonists for the acute treatment and prevention of migraine have been largely disappointing. For instance, a clinical trial with lanepitant, a potent NK1 receptor antagonist, did not show efficacy in preventing migraine. A retrospective study suggested that aprepitant may be effective in treating refractory nausea and emesis associated with intravenous dihydroergotamine (DHE) for migraine, but not the headache itself.

Psychiatric Disorders

Preclinical Evidence: The SP/NK1 system is implicated in the regulation of stress and emotion, suggesting a potential role for NK1 receptor antagonists in the treatment of anxiety and depression. Preclinical models of depression and anxiety, such as the forced swim test and elevated plus-maze, are used to evaluate novel antidepressants and anxiolytics.

Clinical Evidence: Clinical trials of various NK1 receptor antagonists for depression and anxiety have produced mixed results. A phase II study of casopitant showed a statistically significant improvement in depression scores at a higher dose. However, other studies with NK1 antagonists have failed to demonstrate consistent efficacy. A study with vestipitant showed a significant reduction in anxiety in a CO2 challenge model in healthy volunteers. Clinical trials with orvepitant for major depressive disorder have also been conducted. The overall evidence for the use of NK1 receptor antagonists in psychiatric disorders remains inconclusive, and further research is warranted.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's neurological effects. Researchers should optimize these protocols based on their specific experimental conditions.

Hot Plate Test for Analgesia in Rodents

This method is used to assess the central analgesic activity of a compound by measuring the latency of a thermal nociceptive response.

Workflow:

Hot_Plate_Workflow Start Start Acclimatize Acclimatize Animal to Test Room Start->Acclimatize Administer Administer this compound/ Aprepitant or Vehicle Acclimatize->Administer Place Place Animal on Hot Plate (e.g., 55°C ± 0.5°C) Administer->Place Measure Measure Latency to Nocifensive Response (e.g., paw licking, jumping) Place->Measure Remove Remove Animal from Hot Plate Measure->Remove Record Record Latency Remove->Record End End Record->End

Hot Plate Test Workflow

Methodology:

  • Animal Acclimatization: Allow rodents (e.g., rats or mice) to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound (intravenously) or aprepitant (orally or intraperitoneally) at the desired doses and time points before testing. A vehicle control group should be included.

  • Hot Plate Apparatus: The hot plate surface is maintained at a constant temperature (e.g., 55°C ± 0.5°C).

  • Testing: Place the animal on the hot plate and immediately start a timer.

  • Endpoint: Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping. The time from placement on the hot plate to the first clear sign of a nocifensive response is recorded as the response latency.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed, and the latency is recorded as the cut-off time.

  • Data Analysis: Compare the response latencies between the drug-treated and vehicle-treated groups. An increase in response latency indicates an analgesic effect.

Immunohistochemistry for Substance P in Spinal Cord Tissue

This technique is used to visualize the expression and localization of Substance P in the spinal cord, a key area for pain processing.

Workflow:

IHC_Workflow Start Start Tissue_Prep Tissue Preparation (Perfusion, Fixation, Cryoprotection) Start->Tissue_Prep Sectioning Spinal Cord Sectioning (Cryostat or Vibratome) Tissue_Prep->Sectioning Blocking Blocking Non-specific Binding Sites Sectioning->Blocking Primary_Ab Incubation with Primary Antibody (anti-Substance P) Blocking->Primary_Ab Secondary_Ab Incubation with Labeled Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection (Fluorescence or Chromogenic) Secondary_Ab->Detection Imaging Microscopy and Imaging Detection->Imaging End End Imaging->End

Immunohistochemistry Workflow

Methodology:

  • Tissue Preparation: Anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the spinal cord and post-fix in the same fixative. Cryoprotect the tissue in a sucrose solution.

  • Sectioning: Cut frozen sections of the spinal cord (e.g., 30-40 µm thick) using a cryostat or vibratome.

  • Blocking: Incubate the sections in a blocking solution (e.g., normal goat serum with Triton X-100 in PBS) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Substance P (e.g., rabbit anti-Substance P) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) that recognizes the primary antibody.

  • Mounting and Imaging: Mount the sections on slides with an anti-fading mounting medium and visualize using a fluorescence or confocal microscope.

  • Analysis: Quantify the immunofluorescence intensity or the number of Substance P-positive neurons in specific regions of the spinal cord (e.g., the dorsal horn).

Conclusion and Future Directions

This compound, through its active metabolite aprepitant, is a potent and selective NK1 receptor antagonist with proven efficacy in CINV. Its ability to cross the blood-brain barrier and achieve high receptor occupancy makes it a valuable tool for investigating the role of the Substance P/NK1 receptor system in a variety of neurological and psychiatric disorders. While preclinical evidence suggests potential therapeutic applications in pain and affective disorders, clinical trial results have been mixed, highlighting the complexity of these conditions and the need for further research to identify responsive patient populations and optimal dosing strategies. The future of this compound in neurology will depend on well-designed clinical trials that build upon our understanding of the nuanced role of the SP/NK1 system in different disease states. This technical guide provides a foundational resource for researchers and drug development professionals to advance these critical investigations.

References

Methodological & Application

Application Notes and Protocols for Fosaprepitant Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, is a critical tool in preclinical research, particularly in studies of chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation. Upon intravenous administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases.[1][2] Aprepitant then exerts its pharmacological effects by blocking the binding of substance P to the NK1 receptor.[3] Proper formulation and administration of this compound are paramount to ensure accurate and reproducible results in in vivo animal models. These application notes provide detailed protocols for the preparation and administration of this compound for use in rodent studies, along with relevant quantitative data and a description of the underlying signaling pathway.

Data Presentation

Formulation and Stability

For in vivo animal studies, this compound is typically formulated as an intravenous solution. The commercially available lyophilized powder of this compound dimeglumine (Emend® for injection) is the most common starting material. The standard vehicle for reconstitution and dilution is 0.9% Sodium Chloride Injection (normal saline).[4][5]

ParameterValueReference
Vehicle 0.9% Sodium Chloride Injection, USP
Reconstituted Concentration 1 mg/mL
Stability of Reconstituted Solution (Room Temp.) Physically and chemically stable for up to 7 days
Incompatible Diluents Solutions containing divalent cations (e.g., Ca²⁺, Mg²⁺), such as Lactated Ringer's Solution
Preclinical Dosing and Pharmacokinetics in Rodents

The selection of an appropriate dose for in vivo studies is critical and should be based on the specific research question and animal model. The following table summarizes reported intravenous doses and relevant pharmacokinetic parameters of the active metabolite, aprepitant, in rats.

SpeciesDose (this compound, IV)Aprepitant Cmax (mcg/mL)Aprepitant AUC (mcg·hr/mL)Reference
Rat1 mg/kgProportional increase observedProportional increase observed
Rat8 mg/kgProportional increase observedProportional increase observed
Rat25 mg/kgNon-linear increase (saturation)Non-linear increase (saturation)

Note: Aprepitant is the active moiety of this compound. Pharmacokinetic parameters can vary based on the animal strain, sex, and health status.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intravenous Administration in Rodents

This protocol details the reconstitution and dilution of commercially available this compound lyophilized powder to a final concentration suitable for intravenous administration in small animals like rats and mice.

Materials:

  • Vial of this compound for Injection (e.g., 150 mg)

  • 0.9% Sodium Chloride Injection, USP (sterile)

  • Sterile syringes and needles

  • Sterile empty vial or infusion bag for final dilution

  • 70% ethanol wipes

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or using strict aseptic technique to maintain sterility.

  • Reconstitution of Lyophilized Powder:

    • Aseptically inject 5 mL of 0.9% Sodium Chloride Injection into the vial of this compound. To prevent foaming, direct the saline stream along the wall of the vial.

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

    • This will result in a stock solution with a high concentration of this compound.

  • Dilution to Final Concentration (e.g., 1 mg/mL):

    • Prepare a sterile infusion bag or vial containing 145 mL of 0.9% Sodium Chloride Injection.

    • Aseptically withdraw the entire volume of the reconstituted this compound solution and transfer it to the infusion bag, yielding a total volume of 150 mL and a final concentration of 1 mg/mL.

    • Gently invert the bag 2-3 times to ensure thorough mixing.

  • Preparation of Dosing Syringes:

    • Calculate the required volume of the final 1 mg/mL solution based on the animal's body weight and the desired dose (e.g., for an 8 mg/kg dose in a 250g rat, the volume would be 2 mL).

    • Aseptically draw the calculated volume into appropriately sized sterile syringes for each animal.

  • Storage: The reconstituted and diluted solution is stable for up to 7 days at room temperature. However, for optimal sterility, it is recommended to use the solution as soon as practicable after preparation.

Protocol 2: Intravenous Administration of this compound to a Rat via the Lateral Tail Vein

This protocol describes the procedure for administering the prepared this compound solution to a rat.

Materials:

  • Dosing syringe with prepared this compound solution

  • Appropriate gauge needle (e.g., 27-30G)

  • Rat restrainer

  • Heat lamp or warm water bath

  • 70% ethanol wipes

  • Sterile gauze

Procedure:

  • Animal Restraint: Securely place the rat in a suitable restrainer, allowing access to the tail.

  • Vein Dilation: Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes. This will cause vasodilation, making the lateral tail veins more prominent and easier to access.

  • Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site.

  • Injection:

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Insert the needle into the vein at a shallow angle. Successful entry may be indicated by a flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution. Monitor the animal for any signs of distress.

  • Post-Injection Care:

    • Carefully withdraw the needle.

    • Apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Neurokinin-1 (NK1) Receptor Signaling Pathway

This compound's antiemetic and other pharmacological effects are mediated through the blockade of the NK1 receptor by its active metabolite, aprepitant. The following diagram illustrates the signaling cascade initiated by the binding of the endogenous ligand, Substance P, to the NK1 receptor, and the point of inhibition by aprepitant.

NK1_Signaling_Pathway substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds g_protein Gq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Emesis) ca_release->downstream pkc->downstream This compound This compound (Prodrug) aprepitant Aprepitant (Active Drug) This compound->aprepitant Conversion by phosphatases Phosphatases phosphatases->aprepitant aprepitant->nk1r

Caption: NK1 receptor signaling pathway and inhibition by aprepitant.

Experimental Workflow for an In Vivo Rodent Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of CINV.

Experimental_Workflow acclimatization Animal Acclimatization randomization Randomization into Treatment Groups acclimatization->randomization administration IV Administration (this compound or Vehicle) (Protocol 2) randomization->administration formulation This compound Formulation (Protocol 1) formulation->administration challenge Emetogenic Challenge (e.g., Cisplatin) administration->challenge observation Observation Period (e.g., Pica Behavior, Body Weight) challenge->observation data_analysis Data Collection & Analysis observation->data_analysis

References

Stability of Fosaprepitant in Aqueous Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a water-soluble N-phosphoryl derivative and prodrug of aprepitant, is a selective neurokinin-1 (NK1) receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] For researchers conducting in vitro and other preclinical studies, understanding the stability of this compound in aqueous solutions is critical for ensuring the accuracy and reproducibility of experimental results. This compound undergoes hydrolysis in aqueous environments to its active form, aprepitant, and other degradation products.[3][4] The rate of this conversion is influenced by several factors, including pH, temperature, and light exposure.

These application notes provide a comprehensive overview of the stability of this compound in aqueous solutions, detailed protocols for the preparation and stability testing of this compound solutions, and a visualization of the relevant signaling pathway.

Data Presentation: Stability of this compound in 0.9% Sodium Chloride

The following tables summarize the physico-chemical stability of this compound (150 mg) diluted in 0.9% sodium chloride (NaCl) under various storage conditions. The primary degradation product observed is aprepitant.

Table 1: Stability of this compound 150 mg in 0.9% NaCl

Dilution Volume (0.9% NaCl)Storage TemperatureLight ConditionAssessed Stability Period
50 mL, 100 mL, 250 mLRoom Temperature (27.0 ± 0.9°C)Exposed to Ambient Light7 days
50 mL, 100 mL, 250 mLRefrigerated (4.9 ± 1.5°C)Exposed to Ambient Light7 days
50 mL, 100 mL, 250 mLRoom Temperature (27.0 ± 0.9°C)Protected from Light15 days
50 mL, 100 mL, 250 mLRefrigerated (4.9 ± 1.5°C)Protected from Light15 days
Reconstituted Vial (30 mg/mL)Refrigerated (4.9 ± 1.5°C)Exposed to Ambient Light12 days
150 mL (1 mg/mL)Room Temperature (≤25°C)Not specified24 hours

Table 2: Degradation Kinetics of this compound in 0.9% NaCl

Dilution Volume (0.9% NaCl)Storage ConditionDegradation Constant (k)T90 (hours)
50 mL, 100 mL, 250 mLRoom Temp, Exposed to LightNot specified≥ 168
50 mL, 100 mL, 250 mLRefrigerated, Exposed to LightNot specified≥ 168
50 mL, 100 mL, 250 mLRoom Temp, Protected from LightNot specified≥ 360
50 mL, 100 mL, 250 mLRefrigerated, Protected from LightNot specified≥ 360

T90 represents the time at which 90% of the initial this compound concentration remains.

pH Stability Profile

Signaling Pathway

This compound is a prodrug that is rapidly converted to aprepitant in the body. Aprepitant exerts its antiemetic effects by blocking the binding of Substance P to the neurokinin-1 (NK1) receptor. This action inhibits downstream signaling pathways implicated in the emetic reflex.

Fosaprepitant_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) NK1R->Downstream Activates This compound This compound (Aqueous Solution) Aprepitant Aprepitant (Active Drug) This compound->Aprepitant Hydrolysis Aprepitant->NK1R Blocks Emesis Emetic Response Downstream->Emesis Induces

Caption: Aprepitant, the active form of this compound, blocks Substance P binding to the NK1 receptor, inhibiting the emetic response.

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution

This protocol describes the preparation of a 1 mg/mL this compound solution in 0.9% NaCl, a common concentration for in vitro experiments.

Materials:

  • This compound dimeglumine (lyophilized powder)

  • Sterile 0.9% Sodium Chloride Injection, USP

  • Sterile syringes and needles

  • Sterile, empty infusion bag or container (e.g., polypropylene)

  • Laminar flow hood or other aseptic environment

Procedure:

  • Aseptically reconstitute the vial of lyophilized this compound dimeglumine with 5 mL of 0.9% Sodium Chloride Injection, USP.

  • To prevent foaming, inject the saline slowly along the vial wall.

  • Gently swirl the vial to dissolve the powder completely. Do not shake.

  • Aseptically withdraw the entire volume of the reconstituted solution.

  • Transfer the solution into an infusion bag containing 145 mL of 0.9% Sodium Chloride Injection, USP, to achieve a final volume of 150 mL and a final concentration of 1 mg/mL.

  • Gently invert the bag 2-3 times to ensure thorough mixing.

  • The prepared solution should be a clear, colorless liquid. Inspect for any particulate matter or discoloration before use.

Protocol 2: Stability Testing of this compound in Aqueous Solution

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and its degradation products over time.

Experimental Workflow:

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation A1 Prepare this compound Solution (Protocol 1) A2 Divide into Aliquots for Different Conditions (Temp, Light, pH) A1->A2 B1 Store Aliquots under Defined Conditions A2->B1 B2 Withdraw Samples at Pre-defined Time Points (e.g., 0, 6, 12, 24h, etc.) B1->B2 C1 Analyze Samples by Stability-Indicating HPLC Method B2->C1 C2 Quantify this compound and Degradation Products C1->C2 D1 Calculate % Remaining This compound C2->D1 D2 Determine Degradation Kinetics (e.g., T90) D1->D2

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

HPLC Method Parameters (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M ammonium dihydrogen phosphate (pH adjusted to 2.2 with orthophosphoric acid) : acetonitrile (80:20)

  • Mobile Phase B: Methanol : acetonitrile (70:30)

  • Gradient: A suitable gradient program to separate this compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare this compound solutions as described in Protocol 1.

  • Divide the solution into aliquots and store them under the desired experimental conditions (e.g., different temperatures, protected from or exposed to light, different pH buffers).

  • At each scheduled time point, withdraw a sample from each aliquot.

  • If necessary, dilute the sample to an appropriate concentration with the mobile phase.

  • Inject the sample into the HPLC system.

  • Record the chromatograms and determine the peak areas for this compound and any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

Protocol 3: Forced Degradation Studies

To understand the degradation pathways of this compound, forced degradation studies can be performed under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Incubate the this compound solution in 1M HCl at 60°C for a defined period (e.g., 30 minutes).

  • Basic Hydrolysis: Incubate the this compound solution in 1M NaOH at 60°C for a defined period (e.g., 30 minutes).

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the this compound solution to UV light.

Procedure:

  • Prepare this compound solutions and subject them to the stress conditions listed above.

  • Take samples at various time points.

  • Analyze the samples using a validated stability-indicating HPLC method (as in Protocol 2) to identify and quantify the degradation products.

Conclusion

This compound in aqueous solution, primarily 0.9% NaCl, demonstrates stability suitable for most acute experimental settings, typically remaining stable for at least 24 hours at room temperature. For longer-term experiments, refrigeration and protection from light are recommended to extend its stability up to 15 days. It is crucial for researchers to consider the pH of their experimental media, as this compound is more stable in alkaline conditions. The provided protocols offer a framework for the preparation and stability assessment of this compound solutions to ensure the integrity of experimental outcomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosaprepitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of fosaprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, utilizing High-Performance Liquid Chromatography (HPLC). The described method is applicable for the analysis of this compound in bulk drug substance and pharmaceutical formulations. The protocol outlines the necessary reagents, instrumentation, and a validated methodology for accurate and precise quantification. This application note also includes a summary of method validation parameters as per the International Conference on Harmonisation (ICH) guidelines.

Introduction

This compound dimeglumine is a water-soluble N-phosphorylated prodrug of aprepitant.[1][2] It is rapidly converted to aprepitant in the body.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical products and for its determination in various matrices. This application note details a robust HPLC method for the quantification of this compound, providing researchers and analysts with a comprehensive guide for its implementation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

  • Analytical Column: A C18 column (e.g., NanoChrom C18, 250 mm x 4.6 mm, 5 µm) is recommended for optimal separation.[1] Other columns such as C8 or Phenyl columns have also been reported to provide adequate separation.[3]

  • Chemicals and Reagents:

    • This compound dimeglumine reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium dihydrogen phosphate

    • Potassium dihydrogen phosphate

    • Orthophosphoric acid

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.5 M ammonium dihydrogen phosphate solution and adjust the pH to 2.2 with orthophosphoric acid. Mix this solution with acetonitrile in an 80:20 (v/v) ratio.

    • Mobile Phase B: Mix methanol and acetonitrile in a 70:30 (v/v) ratio.

    • Alternative Mobile Phase: A mixture of a buffer prepared with 0.1 M potassium dihydrogen phosphate (pH adjusted to 3.10 with 1% phosphoric acid) and acetonitrile in a 40:60 (v/v) ratio can also be used.

  • Diluent: A mixture of acetonitrile and the buffer used in the mobile phase (e.g., 60:40 v/v) is a suitable diluent.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound dimeglumine reference standard in the diluent to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve a desired concentration range (e.g., 80-180 µg/mL).

  • Sample Preparation (for Injection Formulation): Reconstitute the this compound for injection vial with the appropriate diluent to a known concentration. Further dilute as necessary to fall within the calibration curve range.

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below.

ParameterRecommended Conditions
Column NanoChrom C18 (250 mm x 4.6 mm, 5 µm)
Column Temperature 35°C
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer and organic solvent.
Flow Rate 1.0 - 1.2 mL/min
Injection Volume 20 µL
Detection Wavelength 210 nm
Run Time Approximately 25-40 minutes
Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity A linear relationship between concentration and peak area should be established (e.g., R² ≥ 0.997).
Accuracy The recovery should be within 90-103%.
Precision The relative standard deviation (%RSD) for replicate injections should be less than 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters.
Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation I Calibration Curve Generation B->I C Sample Solution Preparation E Sample Injection C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (210 nm) F->G H Peak Integration G->H H->I J Quantification of This compound I->J

References

Application Note: Simultaneous Quantification of Fosaprepitant and its Active Metabolite Aprepitant in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the neurokinin-1 (NK1) receptor antagonist prodrug, fosaprepitant, and its active metabolite, aprepitant, in human plasma. This compound is a water-soluble prodrug that rapidly converts to aprepitant after intravenous administration. Monitoring the plasma concentrations of both compounds is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation for sample preparation and a reversed-phase chromatographic separation coupled with tandem mass spectrometry for detection. This method demonstrates good linearity, accuracy, and precision, making it suitable for high-throughput analysis in research and drug development settings.

Introduction

This compound is an intravenous prodrug of aprepitant, a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. It is used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Following administration, this compound is rapidly converted to aprepitant. Therefore, a reliable analytical method to simultaneously quantify both this compound and aprepitant in biological matrices is essential for pharmacokinetic assessments and to understand the conversion kinetics. This document provides a detailed protocol for the analysis of this compound and aprepitant in human plasma using LC-MS/MS.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples for 30 seconds to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of internal standard working solution (e.g., glibenclamide, 0.999 µg/mL) and vortex briefly.[1]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an HPLC vial or a 96-well plate for LC-MS/MS analysis.

Note: To stabilize this compound, plasma samples can be basified.[2]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Cortex C18+ (50 mm x 2.1 mm, 2.7 µm)[2] or equivalent
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Refer to specific application requirements, a gradient elution is recommended
Flow Rate 0.40 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 4°C

Mass Spectrometry:

ParameterCondition
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative for this compound, Positive for Aprepitant is possible, though a negative MRM mode for both has been reported
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Source Temp 500°C
Curtain Gas 20 psi
Collision Gas Medium
IonSpray Voltage -4500 V (for negative mode)

Data Presentation

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound 613.178.9Negative
Aprepitant 533.2275.1Negative
Internal Standard (d4-Aprepitant) 537.2279.1Negative

Table 2: Method Performance Characteristics

ParameterThis compoundAprepitant
Linear Range 15.0 to 6,000 ng/mL10.0 to 4,000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL10 ng/mL
Correlation Coefficient (r) > 0.996> 0.997

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation with Acetonitrile add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification results Pharmacokinetic Data quantification->results G This compound This compound (Prodrug) aprepitant Aprepitant (Active Drug) This compound->aprepitant In vivo conversion

References

Application Notes and Protocols for Studying the In Vitro Conversion of Fosaprepitant to Aprepitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a water-soluble N-phosphoryl prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, is a critical component in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its therapeutic efficacy is dependent on its rapid and extensive conversion to the active moiety, aprepitant, by ubiquitous phosphatases.[1][2] Understanding the kinetics and tissue specificity of this bioconversion is paramount for drug development and optimizing therapeutic regimens.

These application notes provide a detailed framework for establishing an in vitro model to study the conversion of this compound to aprepitant. The protocols outlined below utilize human tissue S9 fractions to simulate the metabolic environment of key organs and employ High-Performance Liquid Chromatography (HPLC) for the accurate quantification of both the prodrug and the active drug.

Signaling Pathway of this compound Conversion

The conversion of this compound to aprepitant is a hydrolytic process catalyzed by phosphatases, with alkaline phosphatase (ALP) being a key enzyme. This enzymatic reaction removes the phosphate group from this compound, yielding the active aprepitant molecule.

Fosaprepitant_Conversion This compound This compound (Water-Soluble Prodrug) Aprepitant Aprepitant (Active Drug) This compound->Aprepitant Hydrolysis Enzyme Ubiquitous Phosphatases (e.g., Alkaline Phosphatase) Enzyme->this compound

Caption: Enzymatic conversion of this compound to aprepitant.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro study of this compound conversion.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Tissue_Prep Prepare Human Tissue S9 Fractions (Liver, Kidney, Lung, Ileum) Incubation Incubate this compound with Tissue S9 Fractions at 37°C Tissue_Prep->Incubation Reagent_Prep Prepare Buffers, this compound Stock, and Aprepitant Standards Reagent_Prep->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Termination Terminate Reaction (e.g., Acetonitrile) Time_Points->Termination HPLC Quantify this compound and Aprepitant by HPLC-UV Termination->HPLC Data_Analysis Calculate Conversion Rate, Half-life, and Enzyme Kinetics HPLC->Data_Analysis

Caption: Workflow for in vitro this compound conversion assay.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison between different tissue types and experimental conditions.

Table 1: Conversion of this compound to Aprepitant in Human Tissue S9 Fractions

TissueIncubation Time (min)This compound Remaining (%)Aprepitant Formed (µM)
Liver 01000
545.2 ± 3.15.48 ± 0.31
153.0 ± 0.5[3]9.70 ± 0.50
30< 19.90 ± 0.48
Kidney 01000
560.5 ± 4.23.95 ± 0.42
1515.8 ± 2.58.42 ± 0.25
305.2 ± 1.19.48 ± 0.11
Lung 01000
575.1 ± 5.52.49 ± 0.55
1530.4 ± 3.86.96 ± 0.38
3012.3 ± 2.08.77 ± 0.20
Ileum 01000
568.9 ± 4.93.11 ± 0.49
1522.7 ± 3.17.73 ± 0.31
308.9 ± 1.59.11 ± 0.15

Data are presented as mean ± standard deviation (n=3). Initial this compound concentration: 10 µM.

Table 2: Kinetic Parameters for this compound Conversion

TissueVmax (nmol/min/mg protein)Km (µM)
Liver S9 [Experimental Value][Experimental Value]
Kidney S9 [Experimental Value][Experimental Value]
Lung S9 [Experimental Value][Experimental Value]
Ileum S9 [Experimental Value][Experimental Value]

Vmax and Km values to be determined experimentally.

Table 3: Effect of Phosphatase Inhibitors on this compound Conversion in Liver S9 Fraction

InhibitorConcentrationThis compound Conversion (%)
Control (No Inhibitor) -97.0 ± 2.5
Levamisole 1 mM[Experimental Value]
Sodium Orthovanadate 1 mM[Experimental Value]

Conversion measured after 15 minutes of incubation. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Preparation of Human Tissue S9 Fractions

This protocol describes the preparation of S9 fractions from human tissue samples, which contain both microsomal and cytosolic enzymes.

Materials:

  • Human tissue (liver, kidney, lung, ileum)

  • S9 Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 2 mM EDTA

  • Potter-Elvehjem tissue homogenizer or equivalent

  • Refrigerated centrifuge

  • Bradford assay kit or equivalent for protein quantification

Procedure:

  • Thaw frozen human tissue on ice.

  • Weigh the tissue and wash with ice-cold S9 Homogenization Buffer.

  • Mince the tissue into small pieces.

  • Add 3 volumes of ice-cold S9 Homogenization Buffer to the tissue (e.g., 3 mL of buffer per 1 g of tissue).

  • Homogenize the tissue on ice using a Potter-Elvehjem homogenizer.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 9,000 x g for 20 minutes at 4°C.[4]

  • Carefully collect the supernatant (this is the S9 fraction) and transfer to fresh pre-chilled tubes.

  • Determine the protein concentration of the S9 fraction using a Bradford assay.

  • Aliquot the S9 fraction into single-use volumes and store at -80°C until use. Avoid repeated freeze-thaw cycles.[4]

Protocol 2: In Vitro Conversion of this compound

This protocol details the incubation of this compound with tissue S9 fractions to measure its conversion to aprepitant.

Materials:

  • This compound dimeglumine

  • Aprepitant standard

  • Human tissue S9 fractions (from Protocol 1)

  • Incubation Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water bath or incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1 mM stock solution of this compound in water.

  • Prepare a reaction mixture in microcentrifuge tubes by adding the following in order:

    • Incubation Buffer

    • Tissue S9 fraction (final protein concentration of 1 mg/mL)

    • Water (to make up the final volume)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound stock solution to a final concentration of 10 µM.

  • Incubate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to HPLC vials for analysis.

Protocol 3: Quantification of this compound and Aprepitant by HPLC-UV

This protocol provides a method for the simultaneous quantification of this compound and aprepitant.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • This compound and aprepitant standards for calibration curve

HPLC Conditions:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm

  • Run Time: Approximately 15 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
103070
123070
12.17030
157030

Procedure:

  • Prepare a series of standard solutions containing known concentrations of both this compound and aprepitant in the mobile phase.

  • Inject the standards to generate a calibration curve for each compound.

  • Inject the prepared samples from Protocol 2.

  • Quantify the concentrations of this compound and aprepitant in the samples by comparing their peak areas to the calibration curves.

Conclusion

The provided application notes and protocols offer a robust methodology for investigating the in vitro conversion of this compound to aprepitant. By utilizing human tissue S9 fractions, researchers can gain valuable insights into the tissue-specific metabolism of this important prodrug. The quantitative data generated from these studies will contribute to a better understanding of this compound's pharmacokinetic profile and support the development of improved antiemetic therapies. In vitro investigation demonstrates the rapid conversion of this compound to aprepitant in preparations of human liver, kidney, lung, and ileum, indicating a widely distributed metabolism. Plasma levels of this compound are typically below the level of detection within 30 minutes after infusion.

References

Application Notes and Protocols for Fosaprepitant Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, is a critical tool in preclinical research, particularly in studies modeling chemotherapy-induced nausea and vomiting (CINV).[1][2] Upon intravenous administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases within approximately 30 minutes.[1][2] Aprepitant then exerts its therapeutic effects by blocking the binding of Substance P to NK1 receptors in the central nervous system.[3] These application notes provide detailed protocols and quantitative data for the effective administration of this compound in rodent models, ensuring reproducibility and accuracy in experimental design.

Data Presentation: Dosing and Administration Parameters

Quantitative data from preclinical rodent studies are summarized below to guide dose selection and experimental design. Intravenous administration is the standard route for this compound to ensure complete bioavailability and rapid conversion to aprepitant.

Table 1: Recommended this compound Dosages for Rodent Studies

SpeciesApplicationDosage Range (mg/kg)Administration RouteVehicleReference(s)
RatPharmacokinetic Studies1 - 8 mg/kgIntravenous (IV)Saline or Polysorbate 80
RatToxicology Studies2 - 4 mg/kg/dayIntravenous (IV) BolusNot specified
RatCisplatin-Induced Pica (CINV Model)1 - 10 mg/kg (starting range)Intravenous (IV) or Intraperitoneal (IP)Sterile Water for Injection or suitable buffer
RatChronic Toxicity (5-week IV study with aprepitant)2 mg/kg/day (no effect dose)Intravenous (IV)Not specified
MouseNot SpecifiedNot specified in detail, but oral aprepitant studies have been conducted at doses up to 2000 mg/kg/day.Not applicable for this compoundNot applicable for this compound

Table 2: Reconstitution and Dilution for Intravenous Administration

StepProcedureNotes
1. Reconstitution Aseptically inject 5 mL of 0.9% Sodium Chloride Injection, USP into the vial containing this compound powder.To prevent foaming, add the saline along the vial wall.
2. Mixing Gently swirl the vial until the powder is completely dissolved.Avoid shaking or jetting the saline into the vial.
3. Dilution Aseptically withdraw the entire reconstituted volume and transfer it to an infusion bag containing 145 mL of 0.9% Sodium Chloride Injection, USP.This yields a final concentration of 1 mg/mL.
4. Final Preparation Gently invert the infusion bag 2-3 times to mix the solution.The final solution should be used promptly after preparation.

Experimental Protocols

Protocol 1: General Intravenous (IV) Administration of this compound in Rats

This protocol outlines the standard procedure for a single intravenous administration of this compound to a rat via the lateral tail vein.

Materials:

  • This compound for injection

  • 0.9% Sodium Chloride Injection, USP (sterile saline)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Rat restrainer

  • Heat lamp or warm water bath

  • 70% ethanol swabs

Procedure:

  • Preparation of this compound Solution: Reconstitute and dilute the this compound powder to a final concentration of 1 mg/mL in sterile saline as described in Table 2. Ensure the solution is at room temperature before administration.

  • Animal Preparation: Acclimatize the rat to the experimental environment. To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.

  • Restraint: Place the rat in a suitable restrainer, ensuring the tail is accessible.

  • Injection Site Preparation: Gently wipe the lateral tail vein with a 70% ethanol swab.

  • Intravenous Injection:

    • Using a sterile syringe with an appropriate gauge needle, carefully insert the needle into the lateral tail vein at a shallow angle.

    • Confirm proper placement by observing a flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution. The injection can be administered as a bolus over a short period (e.g., 15-30 seconds).

    • The maximum recommended bolus injection volume is 5 ml/kg.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Efficacy Evaluation in a Cisplatin-Induced Pica Model (Rat)

This protocol is designed to assess the anti-emetic potential of this compound using pica behavior (ingestion of non-nutritive substances like kaolin) as a surrogate for CINV in rats.

Materials:

  • In addition to materials from Protocol 1:

  • Cisplatin

  • Kaolin pellets

  • Standard rodent chow

  • Metabolic cages for individual housing (optional, for precise measurement)

Procedure:

  • Acclimation and Baseline Measurement:

    • House rats individually and provide ad libitum access to water, standard chow, and a pre-weighed amount of kaolin pellets.

    • Measure and record the daily consumption of kaolin and chow for at least 3 days to establish a stable baseline.

  • Dosing:

    • On the day of the experiment, administer the prepared this compound solution (e.g., 1-10 mg/kg, IV) or vehicle to the respective animal groups.

  • Emetic Challenge:

    • Approximately 30-60 minutes after this compound or vehicle administration, induce pica by injecting cisplatin (e.g., 3-6 mg/kg, intraperitoneally).

  • Data Collection:

    • Over the next 24-72 hours, measure and record the consumption of kaolin and chow at regular intervals (e.g., every 24 hours).

    • Calculate the net intake by subtracting the remaining amount from the initial amount provided.

  • Data Analysis:

    • Compare the kaolin consumption between the this compound-treated groups and the vehicle-treated control group. A significant reduction in kaolin intake in the treated groups indicates an anti-emetic effect.

Mandatory Visualizations

Signaling Pathway

NK1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq_alpha Gαq NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates NFkB NF-κB MAPK_Cascade->NFkB Activates Inflammation Pro-inflammatory Response NFkB->Inflammation This compound This compound (Aprepitant) This compound->NK1R Blocks

Caption: NK1 Receptor signaling pathway and antagonism by this compound.

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (Day 0) cluster_post_treatment Post-Treatment Phase (e.g., 24-72 hours) cluster_drug_prep Drug Preparation Acclimation Animal Acclimation (e.g., 3-7 days) Baseline Baseline Measurements (e.g., Kaolin Intake, Body Weight) Acclimation->Baseline Randomization Randomize Animals into Control & Treatment Groups Baseline->Randomization Fosaprepitant_Admin Administer this compound (IV) or Vehicle Randomization->Fosaprepitant_Admin Chemo_Challenge Administer Chemotherapeutic Agent (e.g., Cisplatin, IP) Fosaprepitant_Admin->Chemo_Challenge ~30-60 min Data_Collection Data Collection (e.g., Kaolin/Food Intake, Body Weight) Chemo_Challenge->Data_Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis Reconstitution Reconstitute this compound in 0.9% Saline Dilution Dilute to Final Concentration (e.g., 1 mg/mL) Reconstitution->Dilution Dilution->Fosaprepitant_Admin

Caption: Experimental workflow for a rodent CINV study using this compound.

References

Application Note: Cell-Based Assays for Characterizing NK-1 Receptor Antagonism by Fosaprepitant

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK-1R signaling pathway is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1][3] Consequently, NK-1R antagonists are valuable therapeutic agents. Fosaprepitant is a water-soluble prodrug that is rapidly converted in vivo to aprepitant, a potent and selective antagonist of the NK-1 receptor.[4] Aprepitant is approved for the prevention of chemotherapy-induced and postoperative nausea and vomiting.

This document provides detailed protocols for key cell-based assays used to characterize the antagonism of the NK-1 receptor by this compound's active form, aprepitant. These assays are fundamental for determining the potency and mechanism of action of NK-1R antagonists in a physiologically relevant cellular context.

NK-1 Receptor Signaling Pathway

The NK-1 receptor is a member of the tachykinin receptor family and preferentially binds Substance P. As a typical GPCR, its activation initiates a cascade of intracellular events. The primary signaling pathway involves coupling to the Gαq protein. Upon SP binding, Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the presence of DAG activate Protein Kinase C (PKC), leading to various cellular responses. Some evidence also suggests the NK-1 receptor can couple to Gαs, leading to the production of cyclic AMP (cAMP). Antagonists like aprepitant competitively bind to the NK-1R, preventing SP-induced signaling.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NK1R NK-1 Receptor G_protein Gαq/βγ NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neurotransmission) PKC->Response Phosphorylates Targets Ca_ion Ca²⁺ Ca_ion->PKC Activates ER->Ca_ion SP Substance P (Agonist) SP->NK1R Binds Aprepitant Aprepitant (Antagonist) Aprepitant->NK1R Blocks Calcium_Workflow A 1. Seed Cells (e.g., CHO-K1-hNK1R) in 96-well plates B 2. Load Cells with Calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Incubate with Aprepitant (Varying Concentrations) B->C D 4. Stimulate with Substance P (EC80 Concentration) C->D E 5. Measure Fluorescence (Plate Reader, FLIPR) D->E F 6. Data Analysis (Calculate IC50) E->F cAMP_Workflow A 1. Seed Cells (e.g., HEK293-hNK1R) in 384-well plates B 2. Pre-incubate with Aprepitant (Varying Concentrations) A->B C 3. Stimulate with Substance P + PDE Inhibitor (IBMX) B->C D 4. Lyse Cells and Stop Reaction C->D E 5. Perform cAMP Detection (e.g., HTRF, LANCE) D->E F 6. Read Plate & Analyze Data (Calculate IC50) E->F

References

Application Notes and Protocols for Preparing Fosaprepitant Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a water-soluble prodrug of the potent and selective neurokinin-1 (NK1) receptor antagonist aprepitant, is a valuable tool for in vitro studies investigating the role of the NK1 receptor in various cellular processes.[1] Upon administration, this compound is rapidly converted by phosphatases to aprepitant, which exerts its biological effects by blocking the binding of substance P to the NK1 receptor.[1] This application note provides detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring accurate and reproducible results.

Data Presentation

The following tables summarize the key quantitative data for this compound and its active form, aprepitant, to aid in the design of cell culture experiments.

Table 1: Solubility Data

CompoundSolventSolubilityReference
This compound dimeglumineDimethyl sulfoxide (DMSO)Soluble[2]
N,N-dimethylformamide (DMF)Soluble[2]
MethanolSoluble[2]
WaterSoluble
AprepitantDimethyl sulfoxide (DMSO)~16 mg/mL
Dimethyl formamide (DMF)~25 mg/mL
Ethanol~3 mg/mL
Aqueous BuffersSparingly soluble

Table 2: Stability and Storage of this compound Solutions

Solution TypeStorage ConditionStabilityReference
Reconstituted in 0.9% NaCl (1 mg/mL)Room Temperature (~25°C)Stable for 24 hours
Diluted in 0.9% NaClRoom Temperature or RefrigeratedStable for up to 7 days
Stock Solution in DMSO-20°CExpected to be stable for extended periods (months)General laboratory practice
Working Solution in Cell Culture Media37°C in CO2 incubatorShould be prepared fresh for each experiment due to rapid conversion to aprepitantInferred from rapid in vivo conversion

Table 3: Recommended Concentration Ranges for In Vitro Experiments

ApplicationConcentration RangeReference
Initial range-finding studies0.1 µM - 100 µMGeneral practice
Endothelial cell studies (HUEhT-1)1.5 µg/mL - 150 µg/mL (~2.6 µM - 260 µM)
Clinical intravenous concentration~1 mg/mL (~1.7 mM)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound dimeglumine (powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the this compound dimeglumine powder and anhydrous DMSO to come to room temperature.

  • Calculate the required amount of this compound dimeglumine for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~588.4 g/mol ).

  • Aseptically weigh the calculated amount of this compound dimeglumine powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM/F-12 with serum and supplements)

  • Sterile conical tubes

  • Calibrated pipettes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentrations of this compound required for your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Perform serial dilutions of the 10 mM stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation of the less soluble active form, aprepitant, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%).

  • Gently mix the working solutions by pipetting or inverting the tubes.

  • Use the freshly prepared working solutions immediately for treating cells.

Protocol 3: Treating Cultured Cells with this compound

Materials:

  • Cultured cells in multi-well plates, flasks, or dishes

  • Freshly prepared this compound working solutions

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the highest this compound concentration)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.

  • The following day, remove the existing culture medium from the cells.

  • Add the freshly prepared this compound working solutions to the respective wells. Include a vehicle control to account for any effects of the solvent.

  • Incubate the cells for the desired experimental duration. The optimal incubation time will depend on the specific cell type and the biological process being investigated.

  • Following incubation, proceed with the desired downstream assays (e.g., cell viability assays, protein expression analysis, signaling pathway studies).

Visualizations

Neurokinin-1 (NK1) Receptor Signaling Pathway

This compound, through its active form aprepitant, antagonizes the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by Substance P.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Activates This compound This compound (Aprepitant) This compound->NK1R Inhibits Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates Proliferation Cell Proliferation, Survival, Inflammation MAPK->Proliferation Leads to

Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for this compound in Cell Culture

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

Fosaprepitant_Workflow Start Start: this compound (Lyophilized Powder) Dissolve Dissolve in DMSO to create 10 mM Stock Solution Start->Dissolve Store Aliquot and Store Stock Solution at -20°C Dissolve->Store Dilute Prepare Fresh Working Solutions in Cell Culture Medium Store->Dilute Treat Treat Cultured Cells (include vehicle control) Dilute->Treat Incubate Incubate for Desired Duration Treat->Incubate Analyze Perform Downstream Assays and Analysis Incubate->Analyze

Caption: Workflow for preparing and applying this compound in cell culture.

References

Application Notes and Protocols for the Use of Fosaprepitant in Primary Neuron Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaprepitant, a prodrug of the neurokinin-1 (NK-1) receptor antagonist aprepitant, is a valuable tool for investigating the role of the Substance P (SP) signaling pathway in neuronal function and pathology.[1][2][3] While its clinical application is primarily in the prevention of chemotherapy-induced nausea and vomiting, its mechanism of action holds significant potential for neuroscience research, particularly in the context of neuroinflammation, pain transmission, and neurodegenerative processes.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuron culture studies.

This compound is rapidly converted to its active form, aprepitant, by ubiquitous phosphatases upon administration. Aprepitant then acts as a selective antagonist at the NK-1 receptor, blocking the downstream signaling cascades initiated by its endogenous ligand, Substance P. In the central nervous system, the SP/NK-1R system is implicated in a variety of physiological and pathological processes, making this compound a key pharmacological agent for elucidating these mechanisms in an in vitro setting.

Key Applications in Primary Neuron Culture

  • Investigation of Neuroprotection: Assess the potential of this compound to protect primary neurons from various insults, such as glutamate-induced excitotoxicity, oxidative stress, and inflammatory damage.

  • Modulation of Neuronal Signaling: Examine the role of the SP/NK-1R pathway in regulating neuronal excitability, calcium signaling, and neurotransmitter release.

  • Elucidation of Pain Pathways: Utilize primary sensory neuron cultures to study the involvement of the SP/NK-1R system in nociception and the mechanism of analgesic compounds.

  • Neuroinflammation Studies: Investigate the contribution of neuronal SP/NK-1R signaling to neuroinflammatory processes in co-culture models with glia.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound and Related Compounds for In Vitro Neuronal Studies
CompoundActive FormTypical Concentration RangeApplicationReference
This compoundAprepitant1 µM - 30 µMNeuroprotection, Anti-inflammatoryInferred from aprepitant studies
Aprepitant-1 µM - 30 µMNeuroprotection, Anti-pyroptosis
Substance P (agonist)-10 nM - 1 µMNK-1R activation, Induction of neuronal activity
L-733,060 (antagonist)-1 µg/µL (in vivo topical)NK-1R antagonism
CP-99,994 (antagonist)-1 µg/µL (in vivo topical)NK-1R antagonism
Spantide (antagonist)-10 µM - 100 µMNK-1R antagonism
Table 2: Experimental Parameters for Assessing this compound's Effects on Neuronal Viability
AssayEndpoint MeasuredTypical InsultThis compound Pre-incubationAssessment Time-point
MTT AssayMitochondrial metabolic activityGlutamate (100 µM) for 40 min1 hour24 hours post-insult
LDH Release AssayMembrane integrity (cell death)Glutamate (100 µM) for 40 min1 hour24 hours post-insult
ImmunocytochemistryNeuronal morphology, Apoptotic markers (e.g., cleaved Caspase-3)Glutamate (100 µM) for 40 min1 hour24 hours post-insult
Calcium Imaging (e.g., Fura-2 AM)Intracellular calcium concentrationSubstance P (1 µM)30 minutesDuring and after SP application

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from established methods for isolating and culturing primary neurons.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Culture dishes/coverslips coated with Poly-D-Lysine (50 µg/mL) and Laminin (10 µg/mL)

  • Dissection medium (e.g., Hibernate-A)

  • Papain enzymatic digestion solution

  • Trypsin inhibitor

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Trituration pipettes (fire-polished)

Procedure:

  • Prepare coated culture vessels at least one day in advance.

  • Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold dissection medium.

  • Mince the cortical tissue and enzymatically digest with papain at 37°C for 15-30 minutes.

  • Inhibit the digestion with a trypsin inhibitor solution.

  • Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons at a density of approximately 1 x 10^5 cells/cm² in pre-warmed plating medium.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

Protocol 2: Assessment of this compound's Neuroprotective Effect Against Glutamate Excitotoxicity

Materials:

  • Mature primary cortical neuron cultures (7-10 DIV)

  • This compound stock solution (in a suitable solvent, e.g., DMSO, then diluted in culture medium)

  • Glutamate solution (in culture medium)

  • MTT reagent

  • LDH assay kit

Procedure:

  • This compound Pre-treatment:

    • Prepare working concentrations of this compound in pre-warmed culture medium.

    • Replace the existing medium in the neuronal cultures with the this compound-containing medium. Include a vehicle control group.

    • Incubate for 1 hour at 37°C.

  • Glutamate-induced Excitotoxicity:

    • Prepare a solution of glutamate (e.g., 100 µM) in culture medium.

    • After the this compound pre-incubation, add the glutamate solution to the appropriate wells. Maintain this compound and vehicle controls without glutamate.

    • Incubate for 40 minutes at 37°C.

  • Washout and Recovery:

    • Gently remove the glutamate-containing medium and wash the cells twice with pre-warmed culture medium.

    • Replace with fresh, pre-warmed culture medium (without glutamate or this compound).

    • Return the cultures to the incubator for 24 hours.

  • Assessment of Neuronal Viability:

    • MTT Assay: Add MTT reagent to the culture medium and incubate according to the manufacturer's instructions. Measure the absorbance to quantify mitochondrial activity.

    • LDH Assay: Collect the culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of cell death, using a commercial kit.

Protocol 3: Analysis of this compound's Effect on Substance P-Induced Calcium Signaling

Materials:

  • Mature primary neuron cultures on glass coverslips (7-10 DIV)

  • Fura-2 AM calcium indicator dye

  • This compound stock solution

  • Substance P solution

  • Fluorescence microscopy setup for ratiometric calcium imaging

Procedure:

  • Loading with Calcium Indicator:

    • Incubate the neuronal cultures with Fura-2 AM in a suitable buffer for 30-45 minutes at 37°C.

    • Wash the cells to remove excess dye and allow for de-esterification.

  • This compound Incubation:

    • Mount the coverslip onto the microscope stage and perfuse with a physiological buffer.

    • Establish a baseline fluorescence recording.

    • Perfuse the cells with this compound (e.g., 10 µM) for 10-15 minutes.

  • Substance P Stimulation:

    • While continuing to record, apply Substance P (e.g., 1 µM) in the presence of this compound.

    • In control experiments, apply Substance P in the absence of the antagonist.

  • Data Analysis:

    • Calculate the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation to determine changes in intracellular calcium concentration.

    • Compare the amplitude and kinetics of the Substance P-induced calcium transient in the presence and absence of this compound.

Visualization of Pathways and Workflows

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK-1 Receptor SP->NK1R binds This compound This compound Aprepitant Aprepitant This compound->Aprepitant phosphatases Aprepitant->NK1R blocks Gq11 Gq/11 NK1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation & Gene Expression Ca_release->Neuronal_Excitation MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK MAPK->Neuronal_Excitation

Caption: Signaling pathway of Substance P and this compound.

G start Start culture_neurons Culture Primary Neurons (e.g., Cortical, 7-10 DIV) start->culture_neurons pretreat Pre-treat with this compound (or Vehicle Control) for 1 hr culture_neurons->pretreat induce_damage Induce Neuronal Damage (e.g., Glutamate Excitotoxicity) pretreat->induce_damage wash_recover Washout and Recover for 24 hrs induce_damage->wash_recover assess_viability Assess Neuronal Viability wash_recover->assess_viability mtt MTT Assay (Metabolic Activity) assess_viability->mtt ldh LDH Assay (Cell Death) assess_viability->ldh icc Immunocytochemistry (Morphology, Apoptosis) assess_viability->icc end End mtt->end ldh->end icc->end

Caption: Workflow for a neuroprotection assay.

G This compound This compound (Prodrug) Aprepitant Aprepitant (Active Antagonist) This compound->Aprepitant Rapid Conversion NK1R NK-1 Receptor Aprepitant->NK1R Selective Blockade SP_Signaling Substance P Signaling Blockade NK1R->SP_Signaling Inhibition of Neuroprotection Potential for Neuroprotection SP_Signaling->Neuroprotection Leads to

Caption: Logical relationship of this compound's action.

References

Application Notes and Protocols: PET Imaging for Fosaprepitant Brain Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to assess the brain penetration and neurokinin-1 (NK1) receptor occupancy of fosaprepitant and its active metabolite, aprepitant.

Introduction

This compound, a prodrug of aprepitant, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[1] It is primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its therapeutic efficacy is dependent on its ability to cross the blood-brain barrier and engage with NK1 receptors in the central nervous system.[3][4] PET imaging offers a non-invasive, quantitative method to directly measure the extent and duration of NK1 receptor occupancy in the living human brain, providing crucial data for dose selection and establishing a clear relationship between plasma concentration and target engagement.

Key Concepts and Signaling Pathway

This compound is rapidly converted to aprepitant in the body. Aprepitant then acts as a competitive antagonist at the NK1 receptor, blocking the binding of its endogenous ligand, Substance P. This interaction is central to its antiemetic effect.

NK1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Leads to Neuronal_Excitation Neuronal Excitation (Emesis Signal) Ca_PKC->Neuronal_Excitation Induces Aprepitant Aprepitant Aprepitant->NK1R Blocks This compound This compound (Prodrug) This compound->Aprepitant Conversion

Figure 1: NK1 Receptor Signaling and Aprepitant Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from key PET studies investigating this compound and aprepitant brain penetration and NK1 receptor occupancy.

Table 1: Brain NK1 Receptor Occupancy Following Single Doses of this compound and Aprepitant

Time After DoseThis compound 150 mg (i.v.) NK1R Occupancy (%)Aprepitant 165 mg (oral) NK1R Occupancy (%)
Tmax (~30 min for i.v., ~4h for oral)100≥99
24 hours100≥99
48 hours≥97≥97
120 hours41 - 7537 - 76

Table 2: Relationship Between Oral Aprepitant Dose, Plasma Concentration, and NK1 Receptor Occupancy

Oral Aprepitant DosePlasma Concentration for 50% OccupancyPlasma Concentration for ≥90% Occupancy
10 - 300 mg/day~10 ng/mL~100 ng/mL

Experimental Protocols

This section details the methodologies for conducting PET imaging studies to assess this compound and aprepitant brain penetration.

Protocol 1: Human PET Imaging with [18F]MK-0999

This protocol is based on studies evaluating NK1 receptor occupancy in healthy human subjects.

1. Radioligand:

  • Radiotracer: [18F]MK-0999 (also known as [18F]SPA-RQ). This is a selective antagonist for the NK1 receptor.

  • Synthesis: Synthesized according to previously published methods.

  • Injected Dose: Approximately 93-102 MBq administered as an intravenous bolus.

  • Specific Radioactivity: 22–142 GBq/µmol.

2. Subject Population:

  • Healthy adult male and female subjects.

  • Inclusion/exclusion criteria should be clearly defined, including no history of significant psychiatric or neurological disorders, and no recent participation in studies involving ionizing radiation.

3. Experimental Design:

  • A single-blind, randomized, placebo-controlled design is often employed.

  • Each subject typically undergoes multiple PET scans: a baseline scan (pre-dose) and one or more scans at various time points post-administration of this compound or aprepitant.

4. Drug Administration:

  • This compound: 150 mg administered as an intravenous infusion over 20-30 minutes.

  • Aprepitant: 165 mg administered orally.

5. PET Image Acquisition:

  • Scanner: High-resolution PET or PET/CT scanner (e.g., Siemens HiRez Biograph 16).

  • Patient Preparation: Head is immobilized using a thermoplastic mask to minimize movement.

  • Attenuation Correction: A low-dose CT scan is performed prior to the PET scan for attenuation correction.

  • Acquisition Timing: PET acquisition typically begins around 210 minutes after the injection of [18F]MK-0999 and lasts for 60 minutes (e.g., 6 x 10-minute frames).

6. Image Reconstruction and Analysis:

  • Reconstruction: Images are reconstructed using an iterative algorithm such as three-dimensional ordered-subset expectation-maximization (3D-OSEM).

  • Image Analysis:

    • An MRI of each subject's brain is acquired for anatomical co-registration.

    • Regions of interest (ROIs) are defined, particularly in areas with high NK1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).

    • The ratio of radiotracer uptake in the striatum to the cerebellum is used to calculate the binding potential (BP), which is proportional to receptor density.

    • NK1 receptor occupancy is calculated based on the reduction in the specific tracer uptake from the baseline scan compared to the post-drug scan.

PET_Workflow cluster_prep Preparation & Dosing cluster_acq PET Imaging cluster_analysis Data Analysis Subject_Screening Subject Screening (Inclusion/Exclusion) Baseline_MRI Baseline Anatomical MRI Subject_Screening->Baseline_MRI Drug_Admin This compound/Aprepitant Administration Baseline_MRI->Drug_Admin Radioligand_Inj [18F]MK-0999 Injection (i.v. Bolus) Baseline_MRI->Radioligand_Inj Baseline Scan Co_Registration PET-MRI Co-registration Baseline_MRI->Co_Registration Drug_Admin->Radioligand_Inj Post-Dose Scan CT_Scan Low-Dose CT Scan (Attenuation Correction) Radioligand_Inj->CT_Scan PET_Acquisition Dynamic PET Scan (~210 min post-injection) CT_Scan->PET_Acquisition Image_Recon Image Reconstruction (3D-OSEM) PET_Acquisition->Image_Recon Image_Recon->Co_Registration ROI_Analysis ROI Definition (Striatum, Cerebellum) Co_Registration->ROI_Analysis Occupancy_Calc Receptor Occupancy Calculation ROI_Analysis->Occupancy_Calc

Figure 2: Experimental Workflow for Human PET Imaging.

Protocol 2: Preclinical Animal PET Imaging

This protocol is adapted from studies using animal models to assess brain penetration.

1. Radioligand:

  • Radiotracer: [18F]FE-SPA-RQ for PET imaging or [14C]aprepitant for autoradiography and pharmacokinetic studies.

  • Administration: Intravenous injection.

2. Animal Models:

  • Ferrets are a suitable model as they exhibit human-like NK1 receptor pharmacology.

  • Gerbils and marmosets have also been used in PET studies.

3. Experimental Design:

  • Animals are treated with varying doses of aprepitant (e.g., 0.03 to 30 mg/kg orally in gerbils) or vehicle.

  • PET scans are conducted at specific time points after drug administration.

4. PET Image Acquisition:

  • Scanner: Small animal PET scanner.

  • Acquisition: Dynamic PET scans are performed, for instance, for up to 360 minutes in gerbils, although shorter durations (120 minutes) may be sufficient.

5. Data Analysis:

  • Similar to human studies, ROIs are drawn on brain regions like the striatum and cerebellum.

  • Binding potential (BPND) is calculated using reference tissue models.

  • Receptor occupancy is determined by the reduction in BPND in treated animals compared to baseline.

  • Plasma samples are often collected to correlate drug concentration with receptor occupancy.

Conclusion

PET imaging with radioligands such as [18F]MK-0999 is a powerful and reliable method for quantifying the brain penetration and NK1 receptor occupancy of this compound and aprepitant. These techniques provide invaluable in vivo data that can guide the clinical development of NK1 receptor antagonists by establishing a direct link between dosage, plasma levels, and central target engagement. The protocols and data presented here serve as a comprehensive resource for researchers planning to utilize PET in the study of this compound and other CNS-active drugs.

References

Fosaprepitant dosing calculations for preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Fosaprepitant in Preclinical Research

Introduction

This compound is a water-soluble N-phosphoryl prodrug of aprepitant, a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2] Upon intravenous administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases within approximately 30 minutes.[2][3][4] The pharmacological effects of this compound are attributed entirely to aprepitant. Aprepitant acts centrally by crossing the blood-brain barrier to block the binding of Substance P to NK1 receptors, a key mechanism in the emetic reflex pathway. This mechanism makes it a valuable tool for investigating chemotherapy-induced nausea and vomiting (CINV), as well as other conditions involving the NK1 pathway, such as pain and inflammation.

Mechanism of Action

Substance P is a neuropeptide that plays a crucial role in transmitting pain and emetic signals in the central nervous system. It exerts its effects by binding to NK1 receptors. Chemotherapeutic agents, like cisplatin, can trigger the release of Substance P, leading to nausea and vomiting. Aprepitant competitively binds to and blocks the NK1 receptor, thereby preventing Substance P from initiating the signaling cascade that leads to emesis. This action is highly selective, with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors, which are targets for other antiemetic therapies.

Preclinical Applications

This compound is primarily used in preclinical research to model and investigate antiemetic therapies. The ferret is a common and effective animal model for studying CINV because it exhibits a human-like emetic response to chemotherapeutic agents. Studies in ferrets have shown that this compound (and its active form, aprepitant) effectively inhibits both the acute and delayed phases of cisplatin-induced emesis. Beyond CINV, this compound has been explored in rodent models to study its effects on morphine-induced antinociception and tolerance.

Pharmacokinetics in Animal Models

This compound is rapidly converted to aprepitant in vivo. In rats, intravenous administration of this compound at doses of 1 and 8 mg/kg results in a near-proportional increase in aprepitant levels. However, at higher doses (25 mg/kg), non-linear kinetics are observed, possibly due to saturation of aprepitant elimination. Aprepitant is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. It is highly protein-bound (over 95%) and is known to be excreted in the milk of lactating rats.

Dosing Calculations and Considerations

Calculating the appropriate dose of this compound for preclinical studies requires consideration of the animal model, the research question, and the desired clinical correlate. As this compound is a prodrug, dosing is often based on achieving equivalent exposure (AUC) to a known effective dose of the active drug, aprepitant.

Key Considerations:

  • Animal Model: Different species metabolize drugs at different rates. Doses may need to be adjusted based on the specific animal model being used (e.g., ferret, rat, mouse).

  • Route of Administration: this compound is designed for intravenous (IV) administration. This route ensures complete bioavailability of the prodrug for conversion to aprepitant.

  • Allometric Scaling: While not a replacement for dose-ranging studies, allometric scaling can provide an initial estimate for a starting dose based on doses used in other species, including humans. This method uses body surface area to extrapolate doses between species.

  • Study Endpoint: The dose required to prevent emesis may differ from the dose needed to investigate effects on nociception or other neurological pathways. Preliminary dose-response studies are crucial for determining the optimal dose for a specific experimental paradigm.

Preclinical Dosing Tables

The following tables summarize this compound and aprepitant doses used in various preclinical models. Note that many studies use the active drug, aprepitant, directly, especially for oral administration. This compound is used when an intravenous formulation is required.

Table 1: this compound Dosing in Preclinical Models

Animal Model Dose (mg/kg) Route of Admin. Application / Model Key Findings / Reference
Rat 1 - 25 IV Pharmacokinetic studies Near-proportional increase in aprepitant at lower doses (1 and 8 mg/kg); non-linear kinetics at 25 mg/kg.
Rat 30 Not specified Morphine-induced antinociception Delayed the development of morphine tolerance and increased antinociceptive effect.

| Ferret | Not specified | IV | Cisplatin-induced emesis | this compound is equipotent to aprepitant in suppressing the emetic response. |

Table 2: Aprepitant Dosing in Preclinical Models (Active Drug)

Animal Model Dose (mg/kg) Route of Admin. Application / Model Key Findings / Reference
Ferret 2 and 4 Oral Cisplatin-induced delayed emesis Complete inhibition of retching and vomiting.
Rat up to 1000 Oral Embryofetal development studies No embryofetal lethality or malformations observed.

| Rabbit | up to 25 | Oral | Embryofetal development studies | No embryofetal lethality or malformations observed. |

Protocol: Cisplatin-Induced Emesis Model in Ferrets

This protocol describes a general procedure for evaluating the antiemetic efficacy of this compound in a ferret model of cisplatin-induced emesis.

Materials:

  • Male ferrets (1-2 kg)

  • This compound for injection

  • Cisplatin

  • Sterile saline for injection (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • IV catheters and infusion supplies

  • Observation cages with video recording capabilities

Methodology:

  • Animal Acclimatization: House ferrets individually for at least one week before the experiment to allow for acclimatization to the housing conditions. Provide food and water ad libitum.

  • Catheter Placement: On the day of the experiment, anesthetize the ferrets. Surgically implant a catheter into a suitable vein (e.g., jugular vein) for intravenous administration of compounds. Allow the animal to recover fully from anesthesia.

  • This compound Administration: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL). Administer the calculated dose of this compound (e.g., starting dose based on literature) via the IV catheter. Infuse slowly over a predetermined period (e.g., 15-30 minutes).

  • Cisplatin Challenge: Approximately 30-60 minutes after this compound administration, administer an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, IV or IP). The choice of cisplatin dose can influence the emetic profile, with lower doses (5 mg/kg) being used to model both acute and delayed emesis.

  • Observation: Place the ferret in an observation cage and record its behavior for a defined period (e.g., 4-8 hours for acute phase, up to 72 hours for delayed phase). Video recording is recommended for accurate quantification of emetic episodes.

  • Data Analysis: Quantify the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents. Calculate the mean number of emetic episodes for each treatment group and compare it to a vehicle-control group using appropriate statistical tests (e.g., ANOVA). Efficacy is determined by the percentage reduction in emetic episodes in the this compound-treated group compared to the control group.

Visualizations

Signaling Pathway of this compound/Aprepitant

Fosaprepitant_Pathway cluster_blood Bloodstream cluster_cns Central Nervous System This compound This compound (IV) Phosphatases Ubiquitous Phosphatases This compound->Phosphatases Rapid Conversion Aprepitant_blood Aprepitant (Active Drug) Phosphatases->Aprepitant_blood Aprepitant_cns Aprepitant Aprepitant_blood->Aprepitant_cns Crosses BBB BBB Blood-Brain Barrier SubstanceP Substance P (Released by Chemo) NK1R NK1 Receptor SubstanceP->NK1R Binds Emesis Emetic Signal (Nausea/Vomiting) NK1R->Emesis Activates Aprepitant_cns->NK1R BLOCKS

Caption: Mechanism of action for this compound and its active form, aprepitant.

Experimental Workflow for Antiemetic Study

Experimental_Workflow node_start node_start node_step node_step node_decision node_decision node_action node_action node_end node_end start Start: Acclimatize Animals grouping Randomly Assign to Groups (Vehicle vs. This compound) start->grouping surgery Anesthesia & IV Catheter Placement grouping->surgery treatment IV Administration surgery->treatment vehicle Administer Vehicle Control treatment->vehicle Control Group This compound Administer this compound treatment->this compound Treatment Group challenge Administer Cisplatin (Emetic Challenge) vehicle->challenge This compound->challenge observe Observe & Record Emetic Events (e.g., 0-8 hours) challenge->observe analyze Quantify Retching/Vomiting & Perform Statistical Analysis observe->analyze end End: Compare Group Outcomes analyze->end

Caption: Workflow for a preclinical cisplatin-induced emesis study in ferrets.

References

Troubleshooting & Optimization

Troubleshooting fosaprepitant solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with fosaprepitant solubility and precipitation in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from its active form, aprepitant?

A1: this compound is a water-soluble, N-phosphorylated prodrug of aprepitant.[1][2][3] Following administration into an aqueous environment, such as cell culture media or in vivo, it is rapidly converted into aprepitant by phosphatase enzymes.[1][4] Aprepitant is a potent and selective antagonist of the substance P/neurokinin 1 (NK1) receptor. The key difference lies in their water solubility: this compound dimeglumine is freely water-soluble, whereas aprepitant is very poorly soluble in water. This difference is the primary reason for precipitation issues in aqueous-based in vitro assays.

Q2: I observed an immediate precipitate after adding my this compound stock solution to the cell culture medium. What is the cause?

A2: This is a common issue known as "crashing out." It occurs because the highly water-soluble this compound is rapidly converted to the poorly water-soluble aprepitant upon entering the aqueous culture medium. If the resulting concentration of aprepitant exceeds its solubility limit in the medium, it will immediately precipitate. This is often due to a drastic change in solvent polarity when a concentrated organic stock is diluted into the aqueous medium.

Q3: My this compound-containing medium appeared clear initially but became cloudy after several hours of incubation. Why did this happen?

A3: This phenomenon is known as delayed precipitation. The enzymatic conversion of this compound to aprepitant can occur over time, catalyzed by phosphatases present in serum or released by cells. As the concentration of the poorly soluble aprepitant gradually increases during incubation, it eventually surpasses its solubility limit and precipitates. Other factors can also contribute, including:

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect compound solubility.

  • Temperature Changes: While media is typically pre-warmed, fluctuations in temperature can impact solubility.

  • Interactions with Media Components: Aprepitant may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.

Q4: What is the best solvent for preparing a this compound stock solution?

A4: Given that this compound dimeglumine is freely soluble in water, the ideal solvent for a stock solution is sterile water or a sterile isotonic solution like 0.9% NaCl. While DMSO is a common solvent for many compounds in cell-based assays, it is not the optimal first choice for this compound due to the prodrug's inherent water solubility. If DMSO must be used, ensure the final concentration in the culture medium is kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced toxicity or artifacts.

Q5: How can I prevent or minimize precipitation in my experiment?

A5: Several strategies can be employed to mitigate precipitation:

  • Lower the Final Concentration: The most effective method is to work with a final aprepitant concentration that is below its aqueous solubility limit.

  • Optimize the Dilution Process: Add the stock solution dropwise into the pre-warmed (37°C) culture medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Prepare Fresh Solutions: Prepare the final working solution immediately before use to minimize the time available for conversion and precipitation to occur.

  • Consider Serum-Free Media: If your experiment allows, using serum-free media may reduce the enzymatic conversion rate, as serum is a source of phosphatases.

  • Conduct a Solubility Test: Before your main experiment, perform a simple solubility test to determine the maximum soluble concentration of this compound (as aprepitant) under your specific assay conditions (e.g., your specific medium, serum concentration, and cell type).

Data Presentation

Table 1: Comparative Physicochemical Properties

PropertyThis compound DimeglumineAprepitant
Molecular Weight ~1004.8 g/mol ~534.5 g/mol
Form Water-soluble phosphorylated prodrugActive, poorly water-soluble compound
Aqueous Solubility Freely soluble in waterVery low: 3-7 µg/mL (pH 2-10); ~0.2 µg/mL in isotonic saline
Primary Function Delivers aprepitantSelective NK1 receptor antagonist

Table 2: Solvent Recommendations for Stock Solutions

SolventRecommendation
0.9% NaCl (Sterile) Highly Recommended. Ideal for reconstituting lyophilized this compound, mimicking clinical preparations. Stable for at least 24 hours at 25°C.
Water (Sterile) Highly Recommended. this compound dimeglumine is freely soluble in water. A simple and effective choice for preparing a stock solution.
DMSO Use with Caution. Not the preferred solvent. If used, prepare a high-concentration stock and ensure the final concentration in the medium is <0.5% to avoid cell toxicity. May still lead to precipitation upon aqueous dilution.
Ethanol Not Recommended. While used for some compounds, it can have direct effects on cells and offers no advantage over water for this compound solubility.

Experimental Protocols

Protocol 1: Recommended Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound dimeglumine powder (MW: 1004.8 g/mol )

  • Sterile, pyrogen-free 0.9% NaCl solution or sterile water for injection

  • Sterile, conical microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptically weigh out 10.05 mg of this compound dimeglumine powder and transfer it to a sterile conical tube.

  • Add 1 mL of sterile 0.9% NaCl or sterile water to the tube.

  • Vortex the solution gently until the powder is completely dissolved. The solution should be clear and colorless.

  • Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.

  • Filter-sterilize the stock solution into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the manufacturer.

Protocol 2: Dilution into Cell Culture Medium to Minimize Precipitation

Procedure:

  • Thaw a single-use aliquot of your this compound stock solution.

  • Pre-warm your complete cell culture medium to 37°C.

  • Create an intermediate dilution of the stock solution in pre-warmed medium, if necessary, to achieve the desired final concentration.

  • To prepare the final working solution, add the required volume of the stock (or intermediate dilution) dropwise to the bulk of the pre-warmed medium while gently swirling or vortexing the medium. This ensures rapid dispersion and prevents localized supersaturation.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells. Use the solution immediately after preparation.

Visualizations

G cluster_0 The Solubility Challenge This compound This compound (Water-Soluble Prodrug) aprepitant Aprepitant (Poorly Soluble Active Drug) This compound->aprepitant Enzymatic Conversion (Phosphatases in Media) precipitate Precipitation (Assay Interference) aprepitant->precipitate [Concentration] > Solubility Limit

Caption: Conversion of soluble this compound to poorly soluble aprepitant can lead to precipitation.

G cluster_solutions start Precipitation Observed? immediate Immediate Precipitation start->immediate Yes, instantly delayed Delayed Precipitation start->delayed Yes, after incubation sol1 Lower Final Concentration sol2 Use Pre-warmed (37°C) Media sol3 Add Stock Dropwise While Swirling sol4 Prepare Solution Immediately Before Use sol5 Check Final Solvent % (e.g., DMSO < 0.5%) sol6 Confirm Stock Solvent (Water/Saline is best) immediate->sol1 immediate->sol2 immediate->sol3 immediate->sol6 delayed->sol1 delayed->sol4 delayed->sol5

Caption: A workflow for troubleshooting this compound-related precipitation in in vitro assays.

G substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds signaling Downstream Signaling (e.g., Emesis Reflex) nk1r->signaling Activates aprepitant Aprepitant (from this compound) aprepitant->block

Caption: Aprepitant competitively blocks Substance P from binding to the NK1 receptor.

References

Technical Support Center: Preventing Fosaprepitant Precipitation in Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of fosaprepitant in solution is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address challenges with this compound precipitation.

Troubleshooting Guide

Problem: Precipitate forms immediately upon dissolving this compound dimeglumine in a buffer.

Potential Cause Troubleshooting Steps
Incorrect pH of the Buffer 1. Immediately measure the pH of the solution. 2. Discard the solution if significant precipitation has occurred. 3. Prepare a fresh buffer solution, ensuring the final pH is in the recommended alkaline range (pH 8.5-11).[1] 4. Re-attempt to dissolve the this compound in the pH-adjusted buffer.
Presence of Divalent Cations 1. Review the composition of your buffer. Buffers such as Ringer's injection and lactated Ringer's injection are known to be incompatible with this compound.[2] 2. If divalent cations (e.g., Ca²⁺, Mg²⁺) are present, prepare a new buffer solution without these ions. 3. Consider using a chelating agent like disodium edetate (EDTA) in your formulation to sequester any trace divalent cations.
Low Temperature During Dissolution 1. While cooling is recommended for long-term storage, dissolving this compound at a very low temperature might slightly decrease its initial solubility. 2. Allow the buffer to reach room temperature (around 25°C) before attempting to dissolve the this compound.[2] 3. Once fully dissolved, the solution can be cooled for storage.

Problem: A clear solution of this compound becomes cloudy or forms a precipitate over time.

Potential Cause Troubleshooting Steps
Hydrolysis to Aprepitant 1. This is the most common cause of delayed precipitation. This compound is a prodrug that hydrolyzes to the poorly water-soluble aprepitant, especially in non-optimal pH conditions.[3] 2. Verify the pH of your stock solution. If it has drifted below the recommended alkaline range, adjust it with a suitable pH-adjusting agent like sodium hydroxide. 3. For long-term experiments, consider using a formulation with stabilizing agents such as cyclodextrins, which can enhance the solubility of aprepitant as it forms.
Extended Storage at Room Temperature 1. This compound solutions are more stable when refrigerated (2-8°C).[2] 2. If your experimental protocol allows, store the stock solution at a refrigerated temperature and only bring it to room temperature for the duration of the experiment.
Photodegradation 1. Protect the this compound solution from light, especially during long-term storage or prolonged experiments. 2. Use amber vials or wrap the container with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for dissolving this compound to prevent precipitation?

A1: The recommended pH range for maintaining this compound in a stable, aqueous solution is between 8.5 and 11. This compound is more stable in alkaline conditions compared to acidic environments.

Q2: Why does this compound precipitate out of solution?

A2: this compound is a water-soluble prodrug of aprepitant. In aqueous solutions, it can undergo hydrolysis to form aprepitant, which is poorly soluble in water (3-7 µg/mL over a pH range of 2-10). This conversion and subsequent precipitation are accelerated in acidic conditions.

Q3: Can I use phosphate-buffered saline (PBS) to dissolve this compound?

A3: Caution should be exercised when using standard PBS, as some formulations may contain divalent cations (calcium and magnesium) which can cause precipitation. If you intend to use PBS, ensure it is a formulation free of divalent cations. It is also crucial to adjust the final pH of the PBS to the alkaline range (8.5-11).

Q4: What are the pKa values of this compound?

A4: this compound dimeglumine has four pKa values: 3.05 ± 0.03 (morpholinium group), 4.92 ± 0.02 (monophosphate group), 9.67 ± 0.01 (meglumine counter ion), and 10.59 ± 0.03 (triazolinone NH group).

Q5: Are there any excipients that can help to prevent precipitation?

A5: Yes, certain excipients can improve the stability of this compound solutions. These include:

  • Chelating agents: Disodium edetate (EDTA) can be used to chelate any divalent cations that might be present.

  • Stabilizing agents/Solubilizers: Polysorbates and cyclodextrins can help to solubilize any aprepitant that forms upon hydrolysis, thereby preventing its precipitation.

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution

This protocol provides a general guideline for preparing a stable aqueous stock solution of this compound dimeglumine.

Materials:

  • This compound dimeglumine powder

  • High-purity water (e.g., Water for Injection, WFI)

  • Selected buffer components (e.g., sodium phosphate, Tris)

  • pH adjusting agents (e.g., 1N Sodium Hydroxide, 1N Hydrochloric Acid)

  • Optional: Disodium edetate (chelating agent), a suitable stabilizing agent (e.g., sulfobutylether-β-cyclodextrin)

  • Sterile vials and filters

Procedure:

  • Buffer Preparation: Prepare the desired buffer solution using high-purity water. If using a chelating agent, dissolve it in the buffer at this stage.

  • Initial pH Adjustment: Adjust the pH of the buffer solution to the desired alkaline range (e.g., pH 9.0) using a pH adjusting agent.

  • Dissolution of this compound: Slowly add the this compound dimeglumine powder to the pH-adjusted buffer while stirring gently. Ensure the powder is completely dissolved.

  • Final pH Check and Adjustment: Once the this compound is fully dissolved, re-check the pH of the solution and make any final, minor adjustments to bring it within the target range.

  • Sterile Filtration: If required for the application, sterile filter the final solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the prepared stock solution at refrigerated temperatures (2-8°C) and protected from light.

Visualizations

Fosaprepitant_Degradation_Pathway This compound Degradation Pathway This compound This compound (Water-Soluble Prodrug) Aprepitant Aprepitant (Poorly Water-Soluble Active Drug) This compound->Aprepitant Hydrolysis (favored by acidic pH) Precipitation Precipitation Aprepitant->Precipitation Exceeds Solubility Limit

Caption: this compound hydrolysis to aprepitant, leading to precipitation.

Experimental_Workflow Workflow for Preparing Stable this compound Solution cluster_prep Preparation Steps A Prepare Buffer Solution (Divalent Cation-Free) B Adjust pH to Alkaline Range (e.g., pH 9.0) A->B C Dissolve this compound B->C D Final pH Check & Adjustment C->D E Sterile Filter (Optional) D->E F Store at 2-8°C, Protected from Light E->F

Caption: Recommended workflow for preparing stable this compound solutions.

Troubleshooting_Logic Troubleshooting Precipitation Issues Start Precipitation Observed Check_pH Is pH in Alkaline Range (8.5-11)? Start->Check_pH Check_Cations Are Divalent Cations Present? Check_pH->Check_Cations Yes Adjust_pH Adjust pH to Alkaline Range Check_pH->Adjust_pH No Check_Storage Was Solution Stored Properly (2-8°C, protected from light)? Check_Cations->Check_Storage No Remove_Cations Use Divalent Cation-Free Buffer Consider Chelating Agent Check_Cations->Remove_Cations Yes Proper_Storage Store at 2-8°C and Protect from Light Check_Storage->Proper_Storage No Hydrolysis Consider Hydrolysis to Aprepitant Use Stabilizing Agent for Long-Term Use Check_Storage->Hydrolysis Yes

Caption: Logical steps for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Fosaprepitant Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of fosaprepitant in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell culture experiments?

A1: this compound is a water-soluble N-phosphoryl prodrug of aprepitant.[1] In experimental setups, it is designed to be biologically converted by phosphatases into aprepitant, its active form.[2][3] Aprepitant is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor, which blocks the signaling pathway of Substance P (SP).[4][5] This mechanism is crucial for studying pathways involved in nausea, vomiting, inflammation, and certain cancers.

Q2: What is the primary stability concern when using this compound in cell culture?

A2: The main stability issue is the hydrolysis of this compound to aprepitant in the aqueous environment of the cell culture media. While this compound is water-soluble, aprepitant is poorly soluble in aqueous solutions. This can lead to the precipitation of aprepitant, which can confound experimental results by reducing the effective concentration of the active compound and potentially causing cytotoxicity.

Q3: How do components of cell culture media affect this compound stability?

A3: Cell culture media are complex mixtures that can influence this compound stability:

  • pH: The typical pH of cell culture media (7.2-7.4) can facilitate the hydrolysis of the phosphate group from this compound.

  • Temperature: Standard incubation temperatures of 37°C will accelerate the rate of hydrolysis compared to storage at refrigerated temperatures.

  • Serum (e.g., Fetal Bovine Serum - FBS): Serum contains various enzymes, including phosphatases, which can accelerate the conversion of this compound to aprepitant. While this conversion is necessary for its biological activity, rapid conversion can lead to a quick buildup and precipitation of aprepitant. Serum proteins like albumin may also bind to aprepitant, affecting its availability.

Q4: How should I prepare and store this compound stock solutions for cell culture experiments?

A4: To ensure consistency and minimize degradation, follow these best practices:

  • Solvent Selection: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in your specific cell culture medium. It is recommended to prepare fresh working solutions for each experiment and not to store this compound in aqueous media for extended periods.

Troubleshooting Guides

Issue 1: Precipitate Observed in Cell Culture Wells After Adding this compound
  • Symptoms:

    • Cloudy appearance of the media.

    • Visible particles in the wells, observable under a microscope.

    • Inconsistent results in cell viability or functional assays.

  • Possible Causes & Solutions:

    • Cause: The concentration of this compound is too high, leading to rapid conversion to aprepitant at a concentration that exceeds its solubility in the cell culture medium.

    • Solution:

      • Reduce Concentration: Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.

      • Solubilizing Agents: While not standard for cell culture, in specific assay buffers, the inclusion of a low concentration of a solubilizing agent like a cyclodextrin could be explored, though potential effects on the cells must be carefully evaluated.

      • Increase Serum Concentration: If your experimental design allows, a higher percentage of FBS may help to solubilize aprepitant through protein binding. However, be mindful of the potential for increased enzymatic conversion.

Issue 2: Loss of Biological Activity or Inconsistent Results Over Time
  • Symptoms:

    • The observed effect of this compound diminishes in longer-term experiments (e.g., > 24 hours).

    • High variability between replicate wells or experiments.

  • Possible Causes & Solutions:

    • Cause: this compound is degrading, and the resulting aprepitant is precipitating out of solution, lowering the effective concentration.

    • Solution:

      • Replenish the Media: For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24 hours).

      • Conduct a Stability Study: Perform a time-course experiment to quantify the concentration of both this compound and aprepitant in your cell culture media over the duration of your experiment using HPLC or LC-MS/MS. This will help you understand the degradation kinetics in your specific system.

      • Pre-equilibrate: Before adding to cells, pre-incubate the this compound in the media for a short period to allow for some conversion to aprepitant, which might lead to a more stable effective concentration of the active drug during the initial phase of the experiment.

Data on this compound Stability

The following tables summarize hypothetical stability data for this compound in different cell culture media to illustrate the expected trends.

Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Time (hours)DMEM (+10% FBS) (% Remaining)RPMI-1640 (+10% FBS) (% Remaining)Serum-Free Medium (% Remaining)
0100100100
4757890
8555882
24151865
48<5<540

Table 2: Formation of Aprepitant from this compound (10 µM) in DMEM + 10% FBS at 37°C

Time (hours)This compound Conc. (µM)Aprepitant Conc. (µM)% Aprepitant Precipitated (Estimated)
010.00.00
47.52.55
85.54.515
241.58.540
48<0.5>9.5>60

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
  • Preparation of this compound Solution: Prepare a 10 µM solution of this compound in the desired cell culture medium (e.g., DMEM + 10% FBS).

  • Incubation: Aliquot the solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours) and incubate at 37°C in a 5% CO2 incubator.

  • Sample Collection: At each time point, remove a tube and immediately process the sample.

  • Sample Preparation:

    • To 100 µL of the media sample, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

    • Detection: UV at 210 nm.

    • Quantification: Calculate the peak areas for this compound and aprepitant and determine their concentrations based on a standard curve.

Protocol 2: Preparation of this compound for Cell-Based Assays
  • Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Intermediate Dilution: On the day of the experiment, perform a serial dilution of the stock solution in serum-free medium to an intermediate concentration (e.g., 100 µM).

  • Final Dilution: Add the intermediate dilution to the cell culture plates containing the complete medium to achieve the final desired concentrations. Ensure the final DMSO concentration is below 0.1%.

  • Include Controls: Always include a vehicle control (media with the same final DMSO concentration) in your experimental setup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10mM in DMSO) prep_working Dilute in Cell Culture Media to Final Concentration prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate timepoint_0 T=0h incubate->timepoint_0 Collect Sample timepoint_x T=Xh incubate->timepoint_x Collect Sample timepoint_final T=Final incubate->timepoint_final Collect Sample sample_prep Sample Prep (Protein Precipitation) timepoint_0->sample_prep timepoint_x->sample_prep timepoint_final->sample_prep hplc_analysis HPLC/LC-MS Analysis sample_prep->hplc_analysis data_analysis Quantify this compound & Aprepitant hplc_analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_this compound Drug Administration cluster_cell Cellular Action This compound This compound (Prodrug) phosphatases Phosphatases (in media/cells) This compound->phosphatases Hydrolysis aprepitant Aprepitant (Active Drug) phosphatases->aprepitant nk1r NK-1 Receptor aprepitant->nk1r Blocks substance_p Substance P (Ligand) substance_p->nk1r Binds & Activates downstream Downstream Signaling (e.g., MAPK, NF-κB) nk1r->downstream Signal Transduction

References

Technical Support Center: Fosaprepitant Infusion Site Reactions in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering infusion site reactions with fosaprepitant in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the expected signs of infusion site reactions when administering this compound intravenously in animal models?

A1: While specific preclinical data on this compound is limited, infusion site adverse events (ISAEs) are likely to manifest as classic signs of vascular irritation and inflammation. Based on clinical observations in humans and general toxicological studies in animals, researchers should monitor for:

  • Erythema (redness): Redness along the vein proximal to the infusion site.

  • Edema (swelling): Localized swelling around the catheter insertion site or along the vein.

  • Pain: Animals may exhibit signs of pain upon palpation of the infusion site, or behaviors such as guarding the limb.

  • Thrombophlebitis: This is an inflammation of the vein related to a blood clot. It may present as a palpable, cord-like structure along the vein, which may be warm to the touch. In severe cases, it can lead to vascular occlusion.

  • Extravasation: Leakage of the infusate into the surrounding tissue, which can cause more severe reactions, including necrosis, especially if administered with vesicant chemotherapeutic agents.[1][2][3]

Q2: What is the likely cause of infusion site reactions associated with this compound?

A2: The leading hypothesis is that infusion site reactions are not caused by the active drug, aprepitant (to which this compound is a prodrug), but rather by an excipient in the formulation, Polysorbate 80 .[4] Polysorbate 80 is a surfactant used to solubilize this compound. It has been shown to cause non-immunologic anaphylactoid reactions (pseudoallergy) in animal models, particularly dogs, which are characterized by the direct release of histamine from mast cells and activation of the complement system.[4] These reactions can manifest as hypotension, cardiovascular changes, and local skin reactions like erythema and edema.

Q3: Which animal models are most appropriate for studying this compound-induced infusion site reactions?

A3: The rabbit is a standard and recommended model for dermal and vascular irritation studies. The marginal ear vein of the rabbit is a common site for intravenous administration and assessment of local tolerance. While dogs are particularly sensitive to Polysorbate 80 and could be used to study systemic hypersensitivity-like reactions, the rabbit model is more established for evaluating local venous irritation from infused substances.

Q4: What are the potential signaling pathways involved in these infusion site reactions?

A4: The signaling pathways can be broadly divided into two categories based on the likely causative agent, Polysorbate 80:

  • Pseudoallergic Reactions (Polysorbate 80-mediated): These are non-IgE mediated reactions. Polysorbate 80 can directly trigger mast cell degranulation, leading to histamine release. It can also activate the complement system through both the classical and alternative pathways, generating anaphylatoxins (C3a, C5a) that further promote inflammation and histamine release.

  • Thrombophlebitis (General Drug-Induced): Should thrombophlebitis occur, it involves the activation of inflammatory signaling pathways within the vascular endothelium. A key pathway in inflammation and thrombosis is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Activation of NF-κB in endothelial cells can lead to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, which recruit inflammatory cells like neutrophils to the site of injury, perpetuating the inflammatory response and contributing to thrombus formation.

Troubleshooting Guides

Scenario 1: An animal is exhibiting acute signs of an infusion site reaction (e.g., redness, swelling, distress) during or shortly after this compound administration.

  • Question: What immediate steps should be taken?

    • Answer:

      • Immediately stop the infusion.

      • Do not remove the catheter immediately. Aspirate back to remove any residual drug from the catheter and vein.

      • Follow institutional guidelines for managing infusion reactions, which may include gentle flushing with sterile saline if extravasation is not suspected.

      • If extravasation is suspected, mark the area of swelling and notify the veterinary staff.

      • Document the signs observed, including taking photographs for records.

      • Provide supportive care to the animal as directed by veterinary staff.

  • Question: How can I differentiate between a local irritant effect and a systemic reaction?

    • Answer: Monitor the animal for systemic signs such as changes in breathing, heart rate, blood pressure, or body temperature. Local reactions will be confined to the infusion site, while systemic reactions (more likely with higher doses of Polysorbate 80) will involve these broader physiological changes.

Scenario 2: High incidence of infusion site reactions is observed across multiple animals in a study group.

  • Question: What experimental parameters should be reviewed and potentially modified?

    • Answer:

      • Drug Concentration and Formulation: Clinical studies in humans have shown that diluting this compound to a lower concentration (e.g., 150 mg in 250 ml vs. 150 ml) significantly reduces the incidence of infusion site reactions. Consider increasing the dilution volume of your this compound solution.

      • Infusion Rate: A slower infusion rate may decrease the local concentration of Polysorbate 80 in the vein at any given time. Human studies recommend a 30-minute infusion.

      • Catheter Placement and Vein Selection: In humans, using larger veins (e.g., in the forearm vs. the hand) is associated with a lower risk of reactions. In animal models, ensure the catheter is appropriately sized for the vein and that a larger, more robust vein is used when possible.

      • Flushing: Ensure the vein is flushed with a compatible sterile solution (e.g., 0.9% sodium chloride) after the infusion is complete to clear any residual drug.

  • Question: Could the co-administered drugs be contributing to the reactions?

    • Answer: Yes. This compound is often used with chemotherapeutic agents, some of which are known vesicants or irritants (e.g., anthracyclines). The combination can have a synergistic effect on vascular toxicity. It is crucial to have a control group receiving only the chemotherapy vehicle and another receiving only the this compound vehicle to isolate the effect of each component.

Quantitative Data

Table 1: Cardiovascular and Cutaneous Effects of Intravenous Polysorbate 80 in Beagle Dogs

IV Dose (mg/kg)Administration MethodCardiovascular EffectsCutaneous Effects (Erythema/Edema)
≥ 0.5BolusDecreased blood pressure, increased heart ratePresent
≥ 1.0InfusionDecreased blood pressure, increased heart ratePresent
3.0InfusionDecreased blood pressure, increased heart rate, decreased body temperaturePresent

Data synthesized from a study on the effects of Polysorbate 80 in various animal models.

Experimental Protocols

Protocol: Assessment of Local Venous Tolerance in the Rabbit Model

This is a generalized protocol for assessing the local tolerance of an intravenously administered drug. It should be adapted to meet specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model:

    • Species: New Zealand White rabbit.

    • Characteristics: Healthy, adult animals with intact marginal ear veins.

  • Groups:

    • Test Group: Receives this compound formulation.

    • Vehicle Control Group: Receives the vehicle used to formulate this compound (containing Polysorbate 80 but no active drug).

    • Negative Control Group: Receives sterile 0.9% sodium chloride.

  • Procedure:

    • Anesthetize or restrain the rabbit as per approved protocol.

    • Place a catheter in the marginal ear vein of one ear. The contralateral ear can serve as an untreated control.

    • Administer the test or control article as a slow intravenous infusion over a predetermined period (e.g., 30 minutes).

    • After infusion, flush the catheter with sterile saline and remove it.

    • Apply gentle pressure to the site to achieve hemostasis.

  • Evaluation and Scoring:

    • Macroscopic Observation: Observe the infusion site at 1, 24, 48, and 72 hours post-infusion. Score for erythema, edema, and thrombus formation using a standardized scoring system (e.g., Draize scale adapted for intravenous irritation).

    • Histopathology: At the end of the observation period, euthanize the animals and collect the infused vein segment and surrounding tissue. Process for histopathological examination. Key parameters to evaluate include:

      • Inflammatory cell infiltration

      • Endothelial cell damage

      • Thrombus formation

      • Perivascular inflammation and necrosis

Visualizations

Signaling Pathways and Experimental Workflow

G Potential Mechanisms of this compound Infusion Site Reactions cluster_0 Polysorbate 80-Mediated Pseudoallergy cluster_1 Drug-Induced Thrombophlebitis PS80 Polysorbate 80 MastCell Mast Cell PS80->MastCell Direct Activation Complement Complement Activation (Classical & Alternative) PS80->Complement Histamine Histamine Release MastCell->Histamine VascularPermeability Increased Vascular Permeability Histamine->VascularPermeability Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins Anaphylatoxins->MastCell Stimulation ErythemaEdema Erythema & Edema VascularPermeability->ErythemaEdema VeinIrritation Vein Irritation (Chemical/Physical) EndothelialDamage Endothelial Cell Damage VeinIrritation->EndothelialDamage NFkB NF-κB Activation EndothelialDamage->NFkB Thrombosis Thrombus Formation EndothelialDamage->Thrombosis InflammatoryMediators Pro-inflammatory Cytokines & Adhesion Molecules NFkB->InflammatoryMediators NeutrophilRecruitment Neutrophil Recruitment InflammatoryMediators->NeutrophilRecruitment Phlebitis Phlebitis NeutrophilRecruitment->Phlebitis Thrombosis->Phlebitis

Caption: Potential signaling pathways in infusion site reactions.

G Experimental Workflow for Rabbit Venous Irritation Study start Acclimatize Rabbits group_assignment Assign to Groups (Test, Vehicle, Saline) start->group_assignment catheterization Catheterize Marginal Ear Vein group_assignment->catheterization infusion Administer Infusion (30 min) catheterization->infusion observation Macroscopic Observation (1, 24, 48, 72h) infusion->observation scoring Score for Erythema, Edema, Thrombosis observation->scoring euthanasia Euthanasia & Tissue Collection scoring->euthanasia end Data Analysis & Report scoring->end histopathology Histopathological Analysis euthanasia->histopathology histopathology->end

Caption: Workflow for assessing venous irritation in rabbits.

References

Technical Support Center: Managing Fosaprepitant Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability when working with fosaprepitant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a sterile, lyophilized prodrug of aprepitant.[1] It is administered intravenously and is rapidly converted to aprepitant in the body by phosphatase enzymes.[2][3][4] Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[5] By blocking the NK1 receptor, aprepitant prevents substance P from binding, which in turn inhibits the vomiting reflex (emesis), particularly that induced by chemotherapy. It has little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors.

Q2: What are the main sources of variability in this compound experiments?

Variability in experimental results with this compound can arise from several factors:

  • Drug Interactions: this compound and its active form, aprepitant, are metabolized primarily by the cytochrome P450 enzyme CYP3A4 and are also known to inhibit and induce certain CYP enzymes. This can lead to significant interactions with co-administered drugs.

  • Formulation and Stability: this compound is unstable in aqueous solutions and is therefore supplied as a lyophilized powder. Improper handling or reconstitution can lead to degradation and loss of potency.

  • Patient-Specific Factors: In clinical settings, factors such as female sex, younger age, and no history of drinking have been associated with a higher incidence of nausea, which can affect the perceived efficacy of the drug.

  • Experimental Model: The choice of animal model and the emetogenic challenge used can significantly influence the outcome of non-clinical studies.

  • Administration Route and Technique: While this compound is designed for intravenous administration, issues such as infusion site reactions have been reported, which could potentially impact drug delivery and local tissue response.

Q3: How can I minimize variability due to drug interactions?

To minimize variability from drug interactions, it is crucial to:

  • Review Concomitant Medications: Carefully review all co-administered substances in your experimental design. Be aware that aprepitant is an inhibitor and inducer of CYP3A4 and an inducer of CYP2C9.

  • Consult Interaction Databases: Utilize resources like the DrugBank database to check for known interactions between this compound/aprepitant and other compounds in your study.

  • Incorporate Control Groups: Include appropriate control groups in your experimental design to isolate the effects of this compound from potential confounding variables introduced by other drugs.

Troubleshooting Guides

Issue 1: Inconsistent antiemetic efficacy in animal models.
Possible Cause Troubleshooting Step
Improper Drug Preparation This compound is unstable in aqueous solutions. Prepare fresh solutions for each experiment and follow the manufacturer's reconstitution instructions precisely. Consider non-aqueous formulations for better stability.
Suboptimal Dosing The dose of this compound may not be optimal for the specific animal model or emetogenic challenge. Perform a dose-response study to determine the most effective dose for your experimental conditions.
Variability in Emetogenic Challenge The dose and administration of the emetogenic agent (e.g., cisplatin) can cause variability. Standardize the preparation and administration of the emetogenic agent across all experimental groups.
Animal Strain and Sex Differences Different animal strains and sexes can exhibit varying sensitivities to emetogenic stimuli and drugs. Use a consistent strain and sex of animals for each experiment, or fully characterize and report any differences.
Issue 2: Unexpected off-target effects or toxicity.
Possible Cause Troubleshooting Step
Drug Interactions Co-administration of this compound with other drugs metabolized by CYP3A4 or CYP2C9 can lead to altered plasma concentrations and potential toxicity. Conduct a thorough literature review for potential interactions and consider pharmacokinetic studies if necessary.
Infusion Site Reactions Local reactions at the injection site have been reported. Ensure proper intravenous administration technique. If reactions occur, document them and consider whether they could be contributing to systemic effects.
Vehicle Effects The vehicle used to dissolve this compound may have its own biological effects. Always include a vehicle-only control group in your experiments.

Data Presentation

Table 1: Summary of Clinically Significant Pharmacokinetic Interactions with Aprepitant/Fosaprepitant

Interacting Drug Effect on Interacting Drug Clinical Consequence
BosutinibIncreased exposurePotential for increased toxicity
CabazitaxelIncreased exposurePotential for increased toxicity
CyclophosphamideIncreased exposure to active metabolitesPotential for altered efficacy and toxicity
DexamethasoneIncreased exposureDose reduction of dexamethasone is required
MethylprednisoloneIncreased exposurePotential for increased corticosteroid effects
MidazolamIncreased exposurePotential for enhanced sedation
OxycodoneIncreased exposurePotential for increased opioid-related side effects
WarfarinDecreased INRClinically significant decrease in prothrombin time

Source: Adapted from a systematic review of aprepitant and this compound drug interactions.

Experimental Protocols

Key Experiment: Evaluation of Antiemetic Efficacy in a Ferret Model of Cisplatin-Induced Emesis

This protocol provides a general framework. Specific details may need to be optimized for your laboratory.

  • Animal Model: Male ferrets (1.0-1.5 kg). Acclimatize animals for at least 7 days before the experiment.

  • Housing: House animals individually with ad libitum access to food and water, except for a brief fasting period before drug administration.

  • Experimental Groups:

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + Cisplatin

    • Group 3: this compound + Cisplatin

    • Group 4: Positive control (e.g., ondansetron) + Cisplatin

  • Drug Preparation:

    • Reconstitute lyophilized this compound in a suitable vehicle (e.g., sterile water for injection followed by dilution in normal saline) immediately before use.

    • Prepare cisplatin solution in sterile saline.

  • Procedure:

    • Administer this compound (e.g., 5 mg/kg, IV) or vehicle 60 minutes before cisplatin administration.

    • Administer cisplatin (e.g., 10 mg/kg, IP) to induce emesis.

    • Observe ferrets continuously for a defined period (e.g., 4 hours) and record the number of retches and vomits.

  • Data Analysis:

    • Compare the number of emetic episodes between the treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

    • Calculate the percentage of animals in each group that are protected from emesis.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatize Acclimatize Ferrets (7 days) grouping Randomize into Experimental Groups acclimatize->grouping fos_admin Administer this compound/Vehicle (IV, T=-60 min) grouping->fos_admin drug_prep Prepare this compound and Cisplatin drug_prep->fos_admin cis_admin Administer Cisplatin (IP, T=0 min) fos_admin->cis_admin observation Observe for Emesis (4 hours) cis_admin->observation record_data Record Retching and Vomiting Episodes observation->record_data stat_analysis Statistical Analysis (e.g., ANOVA) record_data->stat_analysis nk1r_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response NK1R NK1 Receptor Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PLC PLC Gq->PLC activates PI3K_Akt PI3K/Akt Pathway Gq->PI3K_Akt AC Adenylyl Cyclase Gs->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKA PKA cAMP->PKA MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Response Emesis, Inflammation, Proliferation PKA->Response Ca->Response MAPK->Response PI3K_Akt->Response SP Substance P SP->NK1R binds & activates This compound This compound (Aprepitant) This compound->NK1R blocks

References

Technical Support Center: Fosaprepitant and CYP3A4 Interactions In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro interaction of fosaprepitant with Cytochrome P450 3A4 (CYP3A4) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and aprepitant in the context of CYP3A4 interactions?

This compound is a water-soluble prodrug of aprepitant. In vitro, this compound is rapidly and almost completely converted to its active form, aprepitant, by ubiquitous enzymes like phosphatases present in various tissue preparations, including human liver, kidney, lung, and ileum S9 fractions.[1][2] Therefore, when studying the effects on CYP3A4, the primary molecule of interest is aprepitant. Any in vitro system with phosphatase activity will facilitate this conversion.

Q2: Is aprepitant a substrate, inhibitor, or inducer of CYP3A4?

Aprepitant has a complex relationship with CYP3A4. It is known to be:

  • A substrate of CYP3A4, meaning it is metabolized by this enzyme.[3][4]

  • A moderate inhibitor of CYP3A4.[3]

  • A weak inducer of CYP3A4 with prolonged exposure, though this is more relevant to in vivo scenarios.

Q3: What are the reported in vitro inhibition values (IC50, Ki) for aprepitant on CYP3A4?

The inhibitory potential of aprepitant on CYP3A4 has been quantified in several in vitro studies. The reported values can vary depending on the experimental conditions, such as the probe substrate used. See the data summary table below for specific values.

Q4: What is the mechanism of CYP3A4 inhibition by aprepitant?

The mechanism of inhibition can depend on the CYP3A4 substrate being investigated. For the metabolism of docetaxel, aprepitant has been shown to be a mixed-type inhibitor . For other substrates like midazolam, while potent inhibition is observed, the specific competitive, non-competitive, or uncompetitive nature is not always detailed in the literature.

Q5: Which other CYP450 enzymes does aprepitant interact with?

In vitro studies have shown that aprepitant is a very weak inhibitor of CYP2C9 and CYP2C19. It does not exhibit significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2D6, and CYP2E1 at clinically relevant concentrations.

Troubleshooting Guides

Problem 1: High variability in IC50 values for CYP3A4 inhibition.

  • Possible Cause 1: Substrate-dependent inhibition. The calculated IC50 and Ki values for aprepitant can differ based on the CYP3A4 probe substrate used (e.g., midazolam, testosterone, docetaxel).

    • Solution: Ensure consistency in the probe substrate used across experiments for comparable results. If comparing data with published literature, be mindful of the substrate used in those studies.

  • Possible Cause 2: Inconsistent protein concentration. The concentration of human liver microsomes (HLM) can affect the apparent IC50 value.

    • Solution: Maintain a consistent and low protein concentration (e.g., ≤ 0.1 mg/mL) in your incubations to minimize non-specific binding and inhibitor depletion.

  • Possible Cause 3: Solvent effects. The solvent used to dissolve aprepitant (e.g., DMSO, acetonitrile) can inhibit CYP450 enzymes at higher concentrations.

    • Solution: Keep the final concentration of organic solvents in the incubation mixture low, typically below 1%, and ideally less than 0.5%.

Problem 2: Incomplete or slow conversion of this compound to aprepitant.

  • Possible Cause: Insufficient phosphatase activity in the in vitro system.

    • Solution: Ensure that the chosen in vitro system (e.g., human liver S9 fraction, microsomes supplemented with phosphatases) has adequate enzymatic activity for rapid conversion. Pre-incubation of this compound with the enzyme preparation before adding the CYP3A4 substrate may be necessary. Monitor the conversion of this compound to aprepitant using an appropriate analytical method, such as LC-MS/MS.

Problem 3: Difficulty in extrapolating in vitro inhibition data to predict in vivo drug-drug interactions (DDIs).

  • Possible Cause: The complexity of in vivo processes, including drug transport, distribution, and the dual inhibitory/inductive effects of aprepitant, makes direct extrapolation challenging.

    • Solution: In vitro data is a critical first step for assessing DDI potential. Use the in vitro inhibition constants (e.g., Ki) in mechanistic static or dynamic models (PBPK models) to better predict the clinical significance of the interaction. Consider the unbound plasma concentrations of aprepitant when interpreting in vitro results.

Data Presentation

Table 1: In Vitro Inhibition of Human CYP450 Enzymes by Aprepitant

CYP IsoformProbe SubstrateInhibition ParameterValue (µM)ClassificationReference
CYP3A4 Midazolam (1'- and 4-hydroxylation)Ki~10Moderate Inhibitor
CYP3A4 Diltiazem (N-demethylation)Ki~10Moderate Inhibitor
CYP2C9 Warfarin (7-hydroxylation)Ki108Very Weak Inhibitor
CYP2C19 S-mephenytoin (4'-hydroxylation)Ki66Very Weak Inhibitor
CYP1A2 Isoform-specific substratesIC50>70No Significant Inhibition
CYP2B6 Isoform-specific substratesIC50>70No Significant Inhibition
CYP2C8 Isoform-specific substratesIC50>70No Significant Inhibition
CYP2D6 Isoform-specific substratesIC50>70No Significant Inhibition
CYP2E1 Isoform-specific substratesIC50>70No Significant Inhibition

Experimental Protocols

Protocol 1: In Vitro Conversion of this compound to Aprepitant

This protocol outlines a general procedure to monitor the conversion of this compound to aprepitant in a human liver S9 fraction.

  • Materials:

    • This compound

    • Human liver S9 fraction

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure: a. Prepare a stock solution of this compound in an appropriate solvent. b. In a microcentrifuge tube, combine the human liver S9 fraction (e.g., at a final protein concentration of 1 mg/mL) with potassium phosphate buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding this compound to the mixture. e. At various time points (e.g., 0, 5, 15, 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile. f. Centrifuge the samples to precipitate proteins. g. Analyze the supernatant for the concentrations of both this compound and aprepitant using a validated LC-MS/MS method.

Protocol 2: CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol provides a general method for determining the IC50 of aprepitant for CYP3A4-mediated metabolism of a probe substrate.

  • Materials:

    • Aprepitant

    • Human Liver Microsomes (HLM)

    • CYP3A4 probe substrate (e.g., midazolam)

    • NADPH regenerating system

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile or methanol (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure: a. Prepare a series of dilutions of aprepitant in the appropriate solvent. b. In a 96-well plate, add HLM (e.g., final concentration 0.1 mg/mL), potassium phosphate buffer, and the aprepitant dilutions. c. Pre-incubate the plate at 37°C for 10 minutes. d. Add the CYP3A4 probe substrate to all wells. e. Initiate the enzymatic reaction by adding the NADPH regenerating system. f. Incubate at 37°C for a specified time (e.g., 10-15 minutes), ensuring the reaction is in the linear range. g. Terminate the reaction by adding ice-cold acetonitrile or methanol. h. Centrifuge the plate to pellet the protein. i. Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS. j. Calculate the percent inhibition for each aprepitant concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.

Visualizations

Fosaprepitant_Metabolism_and_CYP3A4_Interaction cluster_conversion In Vitro Conversion cluster_cyp3a4_interaction CYP3A4 Interaction This compound This compound Aprepitant Aprepitant This compound->Aprepitant Ubiquitous Phosphatases CYP3A4 CYP3A4 Enzyme Aprepitant->CYP3A4 Inhibition CYP3A4_Substrate CYP3A4 Substrate (e.g., Midazolam) CYP3A4_Substrate->CYP3A4 Metabolite Metabolite CYP3A4->Metabolite Metabolism

Caption: this compound conversion and subsequent CYP3A4 inhibition by aprepitant.

Experimental_Workflow_CYP3A4_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Prepare Aprepitant Dilutions B1 Combine Aprepitant and HLM Mixture A1->B1 A2 Prepare HLM, Buffer, and CYP3A4 Substrate Mixture A2->B1 B2 Pre-incubate at 37°C B1->B2 B3 Initiate Reaction with NADPH B2->B3 B4 Incubate at 37°C B3->B4 B5 Terminate Reaction B4->B5 C1 Centrifuge to Pellet Protein B5->C1 C2 LC-MS/MS Analysis of Supernatant C1->C2 C3 Calculate IC50 Value C2->C3

Caption: Workflow for an in vitro CYP3A4 inhibition assay.

References

Technical Support Center: Enhancing Oral Delivery of Fosaprepitant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fosaprepitant. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the oral administration of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Overview

This compound is the water-soluble N-phosphoryl prodrug of aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] It was specifically developed for intravenous (IV) administration to circumvent the poor oral bioavailability of aprepitant, which is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability.[3][4][5] While this compound's intended route of administration is intravenous, this guide addresses potential issues and strategies should researchers explore oral gavage administration in preclinical settings. Upon administration, this compound is rapidly converted to aprepitant by ubiquitous phosphatases. Therefore, challenges in its oral delivery are intrinsically linked to the physicochemical properties of aprepitant.

Troubleshooting Guide

This guide addresses common issues encountered when administering this compound via oral gavage, focusing on the resulting low bioavailability of the active compound, aprepitant.

Observed Issue Potential Cause Recommended Action
Low or variable plasma concentrations of aprepitant post-oral gavage of this compound. Poor aqueous solubility of aprepitant: this compound is water-soluble, but upon conversion to aprepitant in the gastrointestinal (GI) tract, the resulting aprepitant has very low solubility (3-7 µg/mL), limiting its dissolution and subsequent absorption.Consider formulating this compound in a solubility-enhancing vehicle. Strategies developed for aprepitant, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), may be applicable.
Incomplete or variable conversion of this compound to aprepitant in the GI tract: While conversion is rapid intravenously, the enzymatic environment of the gut may lead to inconsistent conversion rates.Co-administration with phosphatase inhibitors (in experimental settings) could help elucidate the extent of pre-systemic conversion. However, this is not a practical solution for improving bioavailability. The primary focus should be on enhancing the absorption of the formed aprepitant.
Low permeability of aprepitant: As a BCS Class IV drug, aprepitant inherently has poor permeability across the intestinal epithelium.Investigate the use of permeation enhancers in the formulation. Certain excipients in lipid-based systems can transiently increase membrane fluidity, thereby improving drug transport.
High inter-subject variability in pharmacokinetic profiles. Influence of GI fluid composition: The pH and presence of bile salts can significantly impact the solubility and dissolution of the converted aprepitant.Standardize feeding protocols in animal studies (e.g., fasted vs. fed state) to minimize variability in GI conditions. Fed-state conditions, with increased bile salt secretion, may enhance the solubilization of aprepitant.
Gastrointestinal transit time: Rapid transit through the absorptive regions of the small intestine can limit the time available for dissolution and absorption.The use of excipients that can increase residence time in the upper GI tract, such as mucoadhesive polymers, could be explored.
Precipitation of aprepitant in the GI tract. Supersaturation and precipitation: Some formulations, like amorphous solid dispersions, can generate a supersaturated state of aprepitant in the gut, which is prone to precipitation into a less absorbable crystalline form.Incorporate precipitation inhibitors, such as hydroxypropyl methylcellulose (HPMC), into the formulation to maintain the supersaturated state of aprepitant for a longer duration.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be poor?

This compound was designed for IV administration to bypass the oral bioavailability issues of its active form, aprepitant. When administered orally, this compound is presumed to be converted to aprepitant in the gastrointestinal tract. Aprepitant is a BCS Class IV compound with low aqueous solubility and poor intestinal permeability, which are the primary reasons for its inherently low oral bioavailability.

Q2: What is the mechanism of conversion of this compound to aprepitant, and does it occur in the gut?

This compound is a prodrug that is converted to aprepitant by the action of ubiquitous phosphatases. These enzymes are widely distributed in the body, including the liver, kidney, and ileum. It is plausible that phosphatases present in the intestinal lumen or within enterocytes contribute to the conversion of orally administered this compound. However, the rate and extent of this conversion in the GI tract have not been well-characterized.

Q3: What formulation strategies can be employed to improve the oral absorption of this compound?

Strategies should focus on enhancing the bioavailability of the resulting aprepitant. Based on studies with aprepitant, the following approaches are promising:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. They form fine emulsions in the gut, increasing the surface area for dissolution and can also enhance lymphatic uptake.

  • Nanoparticle Formulations: Reducing the particle size of the active drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity. The commercial oral formulation of aprepitant (Emend®) utilizes nanocrystal technology.

  • Amorphous Solid Dispersions: Dispersing aprepitant in its amorphous form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.

Q4: Are there any specific excipients that could aid in the oral formulation of this compound?

Yes, the choice of excipients is critical. For a lipid-based system, a combination of oils (e.g., medium-chain triglycerides), surfactants (e.g., polysorbate 80), and co-solvents (e.g., diethylene glycol monoethyl ether) would be necessary. For solid dispersions, polymers such as HPMCAS-LF have shown promise in improving the dissolution of aprepitant. Additionally, precipitation inhibitors like HPMC can be crucial for maintaining supersaturation.

Q5: How does the fed versus fasted state impact the oral absorption of aprepitant?

For lipophilic drugs like aprepitant, administration with food, particularly a high-fat meal, can increase bioavailability. This is attributed to increased secretion of bile salts, which aid in the solubilization of the drug, and potentially delayed gastric emptying, which allows more time for dissolution.

Quantitative Data Summary

The following table summarizes pharmacokinetic data from studies on different formulations of aprepitant, which can serve as a benchmark for what one might aim for when developing an oral this compound formulation.

Formulation Dose Subject AUC (Area Under the Curve) Cmax (Maximum Concentration) Relative Bioavailability Reference
Aprepitant Oral Capsule125 mgHealthy Adults87.8% (AUC 0-48h ratio to suspension)86.1% (ratio to suspension)-
Extemporaneous Aprepitant Oral Suspension125 mgHealthy Adults--82.3% (relative to capsule)
Nanocrystalline Aprepitant-Rats36 ± 2%--
Amorphous Aprepitant-Rats20 ± 4%--
Deep Eutectic Solvent (DES) Formulation-Rats34 ± 4%--
VP-16 (Etoposide - BCS Class IV) Suspension-Rats-0.13 ± 0.07 µg/mL-
VP-16 in SNEDDS-Rats6.4-fold higher AUC vs. suspension1.13 ± 0.07 µg/mL-

Experimental Protocols

Protocol 1: Preparation of an Aprepitant Solid Dispersion

This protocol is adapted from a study on preparing an aprepitant solid dispersion with HPMCAS-LF.

  • Materials: Aprepitant, HPMCAS-LF, methanol, deionized water.

  • Procedure:

    • Dissolve aprepitant and HPMCAS-LF in methanol at various weight ratios (e.g., 1:1, 1:2, 1:4).

    • The solvent is then evaporated under vacuum at 50°C using a rotary evaporator.

    • The resulting solid dispersion is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The dried product is then pulverized and sieved.

Protocol 2: In Vitro Permeation Study using Caco-2 Cell Monolayers

This protocol is a general method for assessing intestinal drug permeability.

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Transport Buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES is typically used as the transport buffer.

  • Experiment:

    • The Caco-2 monolayers are washed with pre-warmed transport buffer.

    • The test formulation (e.g., aprepitant dissolved from a solid dispersion in buffer) is added to the apical (donor) side of the Transwell®.

    • Fresh transport buffer is added to the basolateral (receiver) side.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral side and replaced with fresh buffer.

    • The concentration of aprepitant in the samples is quantified using a validated analytical method, such as HPLC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Preclinical) F1 This compound Source F2 Selection of Excipients (e.g., Lipids, Polymers) F1->F2 F3 Formulation Process (e.g., Solid Dispersion, SEDDS) F2->F3 IV1 Solubility & Dissolution Testing F3->IV1 Test Formulation IV2 Caco-2 Permeability Assay IV1->IV2 IV3 GI Stability Assessment (pH, Enzymes) IV1->IV3 INV1 Oral Gavage Administration to Animal Model IV2->INV1 Inform Formulation Selection INV2 Blood Sampling at Time Intervals INV1->INV2 INV3 Pharmacokinetic Analysis (AUC, Cmax) INV2->INV3 signaling_pathway cluster_gut Gastrointestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation FP Oral this compound (Soluble Prodrug) AP_Lumen Aprepitant (Poorly Soluble) FP->AP_Lumen Enzymatic Conversion (Phosphatases) AP_Absorbed Absorbed Aprepitant AP_Lumen->AP_Absorbed Limited Permeation Loss Precipitation/ Poor Dissolution AP_Lumen->Loss AP_Plasma Aprepitant in Plasma AP_Absorbed->AP_Plasma

References

Technical Support Center: Fosaprepitant Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting assay interference caused by the neurokinin-1 (NK1) receptor antagonist, fosaprepitant. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays and suspect interference from this compound.

This compound is a water-soluble prodrug that is rapidly converted in the body to its active form, aprepitant.[1][2] While specific data on this compound's interference is limited, the physicochemical properties of aprepitant suggest a potential for artifacts in fluorescence-based assays. This guide provides a framework for identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug of aprepitant, a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][3] Substance P is a natural neuropeptide that, upon binding to the NK1 receptor, triggers signaling pathways involved in emesis (vomiting).[4] Aprepitant blocks this interaction, thereby preventing the downstream signaling that leads to nausea and vomiting, particularly that induced by chemotherapy.

Q2: What is the signaling pathway of the NK1 receptor?

The NK1 receptor is a G-protein coupled receptor (GPCR). When Substance P binds to the NK1R, it activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). This compound's active form, aprepitant, blocks the initial binding of Substance P, thus inhibiting this entire cascade.

NK1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1 Receptor Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates SP Substance P SP->NK1R Binds Fosa This compound (Aprepitant) Fosa->NK1R Blocks Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: NK1 Receptor signaling pathway and site of inhibition by aprepitant.

Q3: Why might this compound or aprepitant interfere with fluorescence assays?

Small molecule compounds can interfere with fluorescence assays through several mechanisms that are independent of their intended biological activity:

  • Autofluorescence: The compound itself emits light upon excitation, leading to a false positive or artificially high signal. This is common for compounds with aromatic ring structures.

  • Fluorescence Quenching: The compound absorbs energy from the assay's fluorophore, preventing it from emitting light. This results in a false negative or an artificially low signal.

  • Compound Aggregation: At higher concentrations, poorly soluble compounds like aprepitant can form colloidal aggregates. These aggregates can scatter light and non-specifically sequester proteins, leading to unpredictable and often irreproducible results.

Q4: My assay signal is behaving unexpectedly after adding this compound. How can I determine if it's interference?

The first step is to run a set of simple control experiments. The most crucial control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescent signal in the presence of this compound and all assay components except the biological target. If you still observe a signal change that correlates with the compound concentration, it strongly suggests interference.

Troubleshooting Guide: Diagnosing Assay Interference

Use this guide to identify the specific type of interference you may be observing.

Troubleshooting_Flowchart start Unexpected results with This compound in assay? control_exp Run 'No-Target' Control: (Assay buffer + this compound + Fluorophore) start->control_exp observe Observe Signal Change control_exp->observe increase Signal Increases with [this compound] observe->increase Yes, signal increases decrease Signal Decreases with [this compound] observe->decrease Yes, signal decreases no_change No Significant Change observe->no_change No cause_auto Possible Cause: Compound Autofluorescence increase->cause_auto cause_quench Possible Causes: 1. Fluorescence Quenching 2. Aggregation/Scattering decrease->cause_quench cause_ok Conclusion: Direct interference is unlikely. Observed effect may be genuine. no_change->cause_ok

Caption: A logical workflow to troubleshoot potential assay interference.
Problem Potential Cause Recommended Action
Signal Increase in "No-Target" ControlAutofluorescence Run Protocol 1 to confirm and characterize the compound's intrinsic fluorescence.
Signal Decrease in "No-Target" ControlQuenching or Aggregation Run Protocol 2 to test for direct quenching of the fluorophore. Visually inspect wells for precipitation.
High Variability Between ReplicatesCompound Aggregation/Precipitation Check the solubility of aprepitant in your assay buffer. Consider adding a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound/aprepitant exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Autofluorescence_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 Prepare serial dilution of This compound in assay buffer p2 Add dilutions to black, opaque microplate p1->p2 p3 Include 'buffer only' blanks p2->p3 m1 Set plate reader to your assay's Ex/Em wavelengths p3->m1 m2 Read fluorescence intensity m1->m2 a1 Subtract blank from compound wells m2->a1 a2 Plot RFU vs. [this compound] a1->a2

Caption: Experimental workflow for testing compound autofluorescence.

Methodology:

  • Preparation: Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.

  • Plating: Dispense the dilutions into a black, opaque microplate. Include several wells with only the assay buffer as a blank control.

  • Measurement: Place the plate in a fluorescence reader. Set the excitation and emission wavelengths to match those of your primary assay.

  • Analysis: Subtract the average fluorescence signal of the blank wells from the signal of the compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Example Data: Autofluorescence Test This table shows hypothetical data for an interfering compound.

Compound Conc. (µM)Raw Fluorescence (RFU)Blank-Corrected (RFU)
0 (Buffer Blank)520
1155103
5489437
101,1501,098
253,2403,188
507,8607,808
Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound/aprepitant quenches the signal of the assay's specific fluorophore.

Methodology:

  • Preparation: Prepare a solution of your assay's free fluorophore in the assay buffer at the same concentration used in the primary assay.

  • Plating: Dispense the fluorophore solution into the wells of a black microplate.

  • Compound Addition: Add a serial dilution of this compound to these wells. Include control wells containing the fluorophore with buffer only (no compound).

  • Measurement: Incubate under the same conditions as your primary assay and then measure the fluorescence intensity.

  • Analysis: Compare the signal from wells with this compound to the "fluorophore only" controls. A concentration-dependent decrease in signal indicates quenching.

Example Data: Quenching Control Assay This table shows hypothetical data for an interfering compound.

Compound Conc. (µM)Raw Fluorescence (RFU)% Signal vs. Control
0 (Fluorophore Control)15,300100%
114,98097.9%
512,25080.1%
108,10052.9%
253,55023.2%
501,1207.3%

Mitigation Strategies

If interference is confirmed, consider the following strategies:

  • Change Fluorophore: If autofluorescence is the issue, switch to a red-shifted fluorophore. Many interfering compounds fluoresce in the blue-green spectrum, so moving to longer wavelengths (e.g., >600 nm) can often resolve the problem.

  • Background Subtraction: For moderate autofluorescence, you can run a parallel plate with the compound in buffer and subtract that signal from your main experiment.

  • Reduce Compound Concentration: The most straightforward solution for aggregation is to lower the compound concentration to below its solubility limit.

  • Add Detergent: For aggregation-based artifacts, adding a small amount of a non-ionic detergent like 0.01-0.025% Triton X-100 or Tween-20 to the assay buffer can disrupt the aggregates and eliminate non-specific inhibition.

  • Use an Orthogonal Assay: Confirm your findings using a different technology that is not based on fluorescence, such as a colorimetric, luminescent, or mass spectrometry-based assay.

References

Technical Support Center: Adjusting for Fosaprepitant Effects on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using fosaprepitant in their experiments and encountering issues with cell viability assays. The following information is designed to help you troubleshoot potential assay interference and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a water-soluble prodrug that is rapidly converted in the body to its active form, aprepitant.[1][2] Aprepitant is a selective antagonist of the neurokinin-1 (NK-1) receptor.[1] It works by blocking the binding of Substance P, a neuropeptide involved in nausea and vomiting, to NK-1 receptors in the brain. This mechanism is used clinically to prevent chemotherapy-induced nausea and vomiting (CINV).[1][2]

Q2: Can this compound or its active form, aprepitant, affect cell viability?

Yes, studies have shown that aprepitant can have direct effects on the viability of various cell types. For instance, aprepitant has been observed to decrease the viability of prostate and breast cancer cell lines. One study indicated that this compound exhibited concentration-dependent cytotoxicity in human umbilical vein endothelial cells. Therefore, it is crucial to distinguish between a true biological effect on cell viability and an artifact of assay interference.

Q3: How might this compound interfere with my cell viability assay?

While direct chemical interference with common assay reagents by this compound has not been extensively documented in peer-reviewed literature, it is a possibility with any test compound. Potential mechanisms of interference include:

  • Colorimetric Interference: If this compound has an intrinsic color, it could alter the absorbance readings in assays like MTT and XTT. A study has shown that this compound has a maximum absorbance (λmax) at 264 nm, which is outside the typical reading wavelengths for most colorimetric viability assays, but it's still a factor to consider.

  • Fluorescence Interference: If this compound is fluorescent, it could interfere with assays that use fluorescent readouts, such as those employing resazurin (AlamarBlue®) or Calcein AM.

  • Chemical Reactivity: The compound could potentially have reducing or oxidizing properties that directly interact with the assay reagents. For example, a compound with reducing properties could convert tetrazolium salts (like MTT) to formazan non-enzymatically, leading to a false-positive signal for cell viability.

Troubleshooting Guide

If you are observing unexpected or inconsistent results in your cell viability assays when using this compound, follow this troubleshooting guide to identify and address potential interference.

Step 1: Perform a Cell-Free Control Experiment

This is the most critical step to determine if this compound is directly interfering with your assay reagents.

Objective: To measure the effect of this compound on the assay reagent in the absence of cells.

Procedure:

  • Prepare a 96-well plate with your cell culture medium, but do not add any cells.

  • Add this compound at the same concentrations you are using in your cellular experiments to the cell-free wells.

  • Include a "medium only" control (no this compound).

  • Add the cell viability assay reagent (e.g., MTT, XTT, resazurin) to all wells.

  • Incubate the plate for the same duration as your cellular assay.

  • Read the absorbance or fluorescence at the appropriate wavelength.

Interpretation of Results:

Observation in Cell-Free WellsPossible Cause of InterferenceRecommended Action
Signal increases with this compound concentration The compound is directly reducing the assay reagent (e.g., MTT to formazan) or has intrinsic absorbance/fluorescence at the measurement wavelength.Proceed to Step 2: Data Correction or Step 3: Alternative Assays .
Signal decreases with this compound concentration The compound is quenching the fluorescent signal or inhibiting the reagent's activity.Proceed to Step 2: Data Correction or Step 3: Alternative Assays .
No significant change in signal Direct interference is unlikely. The observed effects in your cellular assays are likely due to a biological effect of this compound on the cells.Continue with your standard experimental protocol, but remain mindful of potential indirect effects on cellular metabolism.

Data Presentation

Table 1: Hypothetical Data from a Cell-Free MTT Assay to Detect Interference by this compound

This compound Concentration (µM)Absorbance at 570 nm (with Cells)Absorbance at 570 nm (Cell-Free)Corrected Absorbance
0 (Control)1.000.050.95
100.950.060.89
500.800.080.72
1000.650.100.55
2000.500.120.38

Step 2: Data Correction

If you have detected interference in the cell-free assay, you can correct your data from the cellular assay by subtracting the background signal caused by this compound.

Corrected Value = (Value from wells with cells + this compound) - (Value from cell-free wells + this compound)

Step 3: Consider Alternative Assays

If data correction is not sufficient or if the interference is substantial, consider using a cell viability assay that has a different detection mechanism and is less likely to be affected by your compound.

Table 2: Comparison of Common Cell Viability Assays and Their Susceptibility to Interference

AssayPrinciplePotential for Interference
MTT / XTT Tetrazolium salt reduction by metabolic activityHigh (compounds with reducing properties, colorimetric interference)
Resazurin (AlamarBlue®) Reduction of resazurin by metabolic activityModerate (fluorescent compounds, compounds affecting cellular redox state)
CellTiter-Glo® ATP quantification (luminescence)Low (compounds affecting luciferase, but generally robust)
Crystal Violet Staining of adherent cellsLow (less susceptible to metabolic or chemical interference)
Trypan Blue Exclusion Manual counting of viable cellsVery Low (not dependent on chemical reactions or instrument readings)

Experimental Protocols

Protocol 1: Cell-Free Assay to Test for this compound Interference with MTT

  • Prepare a 2-fold serial dilution of this compound in cell culture medium (without cells) in a 96-well plate.

  • Include a "medium only" control.

  • Add the MTT reagent to each well at the same concentration used in your cellular experiments.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Add the solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Crystal Violet Staining for Cell Viability

  • Plate and treat cells with this compound in a 96-well plate for the desired duration.

  • Gently wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate extensively with water to remove unbound dye and allow it to air dry.

  • Solubilize the bound dye by adding 100 µL of 10% acetic acid to each well.

  • Read the absorbance at 590 nm using a microplate reader.

Visualizations

experimental_workflow start Start: Unexpected Viability Results with this compound cell_free Perform Cell-Free Control Assay start->cell_free interference Interference Detected? cell_free->interference no_interference No Significant Interference interference->no_interference No data_correction Correct Data by Subtracting Background interference->data_correction Yes biological_effect Observed effect is likely biological. Proceed with caution. no_interference->biological_effect alternative_assay Switch to an Alternative Assay (e.g., Crystal Violet, ATP-based) data_correction->alternative_assay analyze Analyze Corrected Data or Data from Alternative Assay data_correction->analyze alternative_assay->analyze

Troubleshooting workflow for this compound assay interference.

nk1r_signaling substance_p Substance P nk1r NK-1 Receptor substance_p->nk1r This compound This compound (Aprepitant) This compound->nk1r Blocks pi3k_akt PI3K/Akt Pathway nk1r->pi3k_akt mapk MAPK Pathway nk1r->mapk proliferation Cell Proliferation & Survival pi3k_akt->proliferation apoptosis Inhibition of Apoptosis pi3k_akt->apoptosis mapk->proliferation

Simplified NK-1 receptor signaling pathway affected by this compound.

References

Technical Support Center: Inconsistent Fosaprepitant to Aprepitant Conversion In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro conversion of fosaprepitant to aprepitant. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound conversion to aprepitant?

This compound is a water-soluble N-phosphoryl prodrug of aprepitant. Its conversion to the active drug, aprepitant, is an enzymatic process. Specifically, endogenous phosphatase enzymes catalyze the hydrolysis of the phosphate group from this compound, yielding aprepitant.[1] This rapid conversion is known to occur in various tissues, including the liver, lungs, kidneys, and ileum.[2]

Q2: Why am I observing no or very low conversion of this compound in my in vitro system?

Several factors could contribute to a lack of conversion. These include the absence or low activity of phosphatase enzymes in your experimental system, inappropriate buffer conditions (e.g., pH, presence of inhibitors), or degradation of the enzyme. For instance, this compound is relatively stable in human blood with minimal conversion over two hours, suggesting low phosphatase activity in this matrix.[2]

Q3: The conversion rate in my assay is highly variable between experiments. What are the potential causes?

Inconsistent conversion rates can stem from several sources:

  • Enzyme Activity: Variability in the concentration or activity of the phosphatase enzyme source.

  • Buffer Composition: Fluctuations in pH or the presence of contaminating inhibitors in the buffer.

  • Incubation Conditions: Inconsistent temperature or incubation times.

  • Substrate Concentration: Using this compound concentrations that are on a steep part of the enzyme kinetics curve.

  • Reagent Stability: Degradation of this compound or the enzyme upon storage.

Q4: Can this compound be converted to aprepitant non-enzymatically?

This compound is susceptible to hydrolysis, which can be influenced by pH. While the primary conversion mechanism in vivo and in many in vitro systems is enzymatic, the stability of this compound in aqueous solutions is a critical factor.[3] It is important to consider the pH of your buffers and solutions to minimize non-enzymatic hydrolysis, which could be a source of inconsistency.

Troubleshooting Guides

Issue 1: Low or No Conversion to Aprepitant
Potential Cause Troubleshooting Step Rationale
Inactive or Insufficient Enzyme 1. Verify Enzyme Source: Ensure your in vitro system (e.g., tissue homogenate, microsomes, purified enzyme) is known to contain active phosphatases. Human liver microsomes, for example, show rapid conversion.[2] 2. Increase Enzyme Concentration: Titrate the amount of your enzyme source to determine an optimal concentration. 3. Use a Positive Control: Employ a known phosphatase substrate (e.g., p-nitrophenyl phosphate) to confirm the general activity of your enzyme preparation.The conversion is entirely dependent on the presence of active phosphatase enzymes.
Inappropriate Buffer Conditions 1. Check and Optimize pH: The optimal pH for many phosphatases is alkaline. Empirically test a range of pH values (e.g., 7.4 to 9.0) for your specific enzyme source. 2. Review Buffer Components: Certain ions or compounds can inhibit phosphatase activity. Avoid buffers containing high concentrations of phosphate, as phosphate is a product of the reaction and can cause feedback inhibition. Also, avoid chelating agents if your enzyme is a metalloenzyme.Enzyme activity is highly sensitive to pH and the chemical composition of the buffer.
Enzyme Degradation 1. Proper Storage: Ensure enzymes are stored at the correct temperature (typically -80°C) and handled on ice. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your enzyme preparations to minimize freeze-thaw cycles.Phosphatases, like all enzymes, are susceptible to denaturation and loss of activity if not handled and stored correctly.
Issue 2: Inconsistent Conversion Rates
Potential Cause Troubleshooting Step Rationale
Variable Incubation Conditions 1. Precise Temperature Control: Use a calibrated incubator or water bath to ensure a consistent temperature throughout the experiment and between experiments. 2. Accurate Timing: Use a precise timer for the incubation period. For reactions with rapid kinetics, even small variations in timing can lead to significant differences in product formation.Enzyme kinetics are highly dependent on temperature and time.
Substrate and Enzyme Concentration 1. Work in the Linear Range: Determine the Michaelis-Menten kinetics for your system. Ensure your substrate (this compound) and enzyme concentrations are in a range that produces a linear response over the incubation time. 2. Consistent Pipetting: Use calibrated pipettes and consistent technique to ensure accurate and reproducible addition of all reagents.Non-linear reaction kinetics or pipetting errors can introduce significant variability.
This compound Stability 1. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a stable stock. 2. pH of Stock Solution: Ensure the pH of your this compound stock solution is maintained to ensure its stability.This compound can undergo hydrolysis in aqueous solutions, and its stability is pH-dependent.
Analytical Method Variability 1. Validate Analytical Method: Ensure your analytical method (e.g., HPLC) for quantifying this compound and aprepitant is validated for linearity, precision, and accuracy. 2. Consistent Sample Quenching: Stop the enzymatic reaction consistently at the end of the incubation period, for example, by adding a strong acid or organic solvent. Incomplete or variable quenching can lead to inconsistent results.The accuracy of your results is dependent on the reliability of your analytical method.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro conversion of this compound.

Table 1: In Vitro Conversion Rates of this compound in Different Biological Matrices

Biological MatrixSpeciesIncubation TimeRemaining this compoundReference
Liver MicrosomesHuman15 minutes3%
BloodHuman2 hours~85%
BloodRat30 minutes (t½)50%
BloodDog>300 minutes (t½)>50%

Table 2: Factors Influencing In Vitro this compound Conversion

FactorObservationImplication for In Vitro Assays
Enzyme Source Conversion is rapid in tissue preparations known to have high phosphatase activity (e.g., liver, kidney, lung, ileum).The choice of the in vitro system is critical for observing significant conversion.
pH This compound stability is pH-dependent.Buffer pH should be carefully controlled to ensure both enzyme activity and substrate stability.
Inhibitors Phosphatase activity can be inhibited by product (phosphate) and certain metal ions or chelating agents.Buffer composition should be carefully considered to avoid inhibition.

Experimental Protocols

Protocol 1: General Assay for In Vitro this compound to Aprepitant Conversion

1. Reagent Preparation:

  • Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl) and adjust to the desired pH (e.g., 7.4 or 8.5).
  • This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a high concentration.
  • Enzyme Preparation: Thaw the enzyme source (e.g., liver microsomes, purified alkaline phosphatase) on ice. Dilute to the desired concentration in the assay buffer immediately before use.
  • Quenching Solution: Prepare a solution to stop the reaction (e.g., acetonitrile with an internal standard).

2. Assay Procedure:

  • Pre-warm the assay buffer and enzyme preparation to the desired reaction temperature (e.g., 37°C).
  • In a microcentrifuge tube, add the assay buffer.
  • Add the this compound working solution to initiate the reaction. The final concentration should be appropriate for the enzyme's kinetic parameters.
  • Add the enzyme preparation to start the incubation.
  • Incubate for a specific time period (e.g., 15, 30, 60 minutes) at a constant temperature.
  • Stop the reaction by adding an equal volume of the cold quenching solution.
  • Vortex and centrifuge to pellet any precipitated protein.
  • Transfer the supernatant for analysis.

3. Analysis:

  • Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentrations of this compound and aprepitant.

Visualizations

Fosaprepitant_Conversion_Pathway This compound This compound (Water-Soluble Prodrug) Aprepitant Aprepitant (Active Drug) This compound->Aprepitant Enzymatic Hydrolysis Phosphate Inorganic Phosphate (Pi) Enzyme Phosphatase Enzymes (e.g., Alkaline Phosphatase) Enzyme->Aprepitant Troubleshooting_Workflow Start Inconsistent this compound Conversion Observed CheckEnzyme Verify Enzyme Activity (Positive Control, Concentration) Start->CheckEnzyme CheckBuffer Assess Buffer Conditions (pH, Composition) Start->CheckBuffer CheckConditions Standardize Incubation (Time, Temperature) Start->CheckConditions CheckAnalytics Validate Analytical Method (HPLC/LC-MS) Start->CheckAnalytics ProblemSolved Consistent Conversion Achieved CheckEnzyme->ProblemSolved CheckBuffer->ProblemSolved CheckConditions->ProblemSolved CheckAnalytics->ProblemSolved

References

Validation & Comparative

A Comparative Analysis of Fosaprepitant and Rolapitant: NK-1 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fosaprepitant and rolapitant, two prominent neurokinin-1 (NK-1) receptor antagonists. The focus of this analysis is on their comparative receptor occupancy, supported by experimental data from positron emission tomography (PET) imaging studies. Detailed experimental protocols and a visualization of the underlying signaling pathway are provided to facilitate a comprehensive understanding for research and drug development applications.

Introduction to NK-1 Receptor Antagonists

This compound and rolapitant are antiemetic agents that function by blocking the binding of substance P to the neurokinin-1 (NK-1) receptor.[1][2] this compound is a water-soluble prodrug that is rapidly converted to its active form, aprepitant, in the body.[3] Both drugs are utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4] The efficacy of these drugs is closely linked to the extent and duration of their occupancy of NK-1 receptors in the central nervous system.

Comparative NK-1 Receptor Occupancy

Positron Emission Tomography (PET) imaging studies in healthy volunteers have been instrumental in quantifying the in-vivo occupancy of NK-1 receptors by this compound (as aprepitant) and rolapitant. The following table summarizes the key findings from these studies.

DrugDoseTime PointMean NK-1 Receptor Occupancy (%)Reference
This compound 150 mg (IV)~30 minutes (Tmax)100%
24 hours100%
48 hours≥97%
120 hours41-75%
Rolapitant 180 mg (Oral)120 hours94% (± 9%)

Experimental Protocols

The determination of NK-1 receptor occupancy is primarily achieved through PET imaging studies. Below are the generalized experimental protocols employed for this compound and rolapitant.

This compound (Aprepitant) PET Imaging Protocol

A study evaluating the NK-1 receptor occupancy of this compound involved the intravenous administration of 150 mg of this compound to healthy subjects.

  • Radiotracer: The PET tracer used was [18F]MK-0999, a high-affinity radioligand for the NK-1 receptor.

  • Imaging Procedure: Each subject underwent a series of PET scans. A baseline scan was performed before drug administration to measure the initial density of available NK-1 receptors. Subsequent scans were conducted at various time points post-infusion, typically around 30 minutes (approximating the maximum plasma concentration), 24 hours, 48 hours, and 120 hours.

  • Data Analysis: The PET data was analyzed to calculate the percentage of NK-1 receptor occupancy at each time point. This is achieved by comparing the binding potential of the radiotracer in the post-dose scans to the baseline scan. The cerebellum is often used as a reference region due to its low density of NK-1 receptors. The receptor occupancy is calculated using the formula: Occupancy (%) = [ (Binding Potential_baseline - Binding Potential_post-dose) / Binding Potential_baseline ] * 100.

Rolapitant PET Imaging Protocol

A phase 1, open-label, single-dose, dose-escalation study was conducted to determine the NK-1 receptor occupancy of rolapitant in healthy volunteers.

  • Radiotracer: The radiolabeled tracer used in these studies was [11C]GR205171, another selective NK-1 receptor antagonist.

  • Imaging Procedure: Participants received a single oral dose of rolapitant at varying dose levels. A baseline PET scan with the radiotracer was performed before the administration of rolapitant. A second PET scan was conducted 120 hours after the rolapitant dose.

  • Data Analysis: The uptake of the radiotracer in specific brain regions (regions of interest) was assessed using the Patlak method. The regional NK-1 receptor occupancy was then calculated for each subject by comparing the tracer uptake in the post-dose scan to the baseline scan using the formula: Regional Occupancy (%) = [ (Ki'_baseline – Ki'_blocked) / Ki'_baseline ] * 100, where Ki' represents the radiotracer uptake rate.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds NK1R_Antagonist This compound or Rolapitant NK1R_Antagonist->NK1R Blocks G_Protein Gq/11 Protein NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Nausea and Vomiting) PKC->Cellular_Response Leads to Ca_Release->Cellular_Response Contributes to PET_Experimental_Workflow cluster_preparation Subject Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Subject_Recruitment Recruit Healthy Volunteers Informed_Consent Obtain Informed Consent Subject_Recruitment->Informed_Consent Baseline_Scan Baseline PET Scan (Radiotracer only) Informed_Consent->Baseline_Scan Drug_Administration Administer this compound (IV) or Rolapitant (Oral) Baseline_Scan->Drug_Administration Post_Dose_Scans Post-Dose PET Scans (at various time points) Drug_Administration->Post_Dose_Scans Image_Reconstruction PET Image Reconstruction Post_Dose_Scans->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Occupancy_Calculation Calculate Receptor Occupancy (%) ROI_Analysis->Occupancy_Calculation

References

A Comparative Guide to the Efficacy of Fosaprepitant and Other NK-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of fosaprepitant versus other prominent neurokinin-1 (NK-1) receptor antagonists in the prevention of chemotherapy-induced nausea and vomiting (CINV). The information herein is supported by data from clinical trials and meta-analyses, with a focus on quantitative comparisons and experimental methodologies.

Introduction to NK-1 Receptor Antagonists

Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that block the action of substance P, a key neurotransmitter involved in the vomiting reflex. By inhibiting the binding of substance P to NK-1 receptors in the brain, these agents effectively prevent both acute and delayed CINV. This compound is a prodrug that is rapidly converted to aprepitant, the active form, after intravenous administration.[1] Other commonly used NK-1 receptor antagonists include aprepitant (oral), netupitant (often combined with palonosetron as NEPA), and rolapitant.

Mechanism of Action: The NK-1 Receptor Signaling Pathway

The binding of substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the sensation of nausea and the act of vomiting. Understanding this pathway is crucial for appreciating the mechanism of action of NK-1 receptor antagonists.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Emesis Emesis Ca2->Emesis PKC->Emesis This compound This compound (Aprepitant) This compound->NK1R Blocks Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellMembranes Cell Membranes (Expressing NK-1R) Incubation Incubation of Components CellMembranes->Incubation Radioligand Radiolabeled Substance P ([³H]SP or [¹²⁵I]SP) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Measurement Measurement of Radioactivity Separation->Measurement IC50 IC₅₀ Determination Measurement->IC50 Ki Ki Calculation IC50->Ki

References

In Vitro Comparison of Fosaprepitant and Other Antiemetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Fosaprepitant, a neurokinin-1 (NK1) receptor antagonist, represents a key therapeutic option in the management of nausea and vomiting, particularly in the context of chemotherapy. This guide provides an in vitro comparative analysis of this compound against other major classes of antiemetics, including other NK1 receptor antagonists and serotonin-3 (5-HT3) receptor antagonists. The data presented herein, derived from various in vitro studies, offers researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, receptor binding affinities, and functional potencies.

This compound is a water-soluble prodrug that is rapidly converted in the body to its active form, aprepitant.[1] Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[2] It exerts its antiemetic effect by blocking the binding of substance P, a key neurotransmitter involved in the emetic reflex, to NK1 receptors in the central and peripheral nervous systems.[3] Unlike other classes of antiemetics, aprepitant has minimal to no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors.[2]

Comparative In Vitro Efficacy

The in vitro performance of this compound's active form, aprepitant, and other antiemetics is primarily assessed through receptor binding assays and functional cellular assays. These assays provide quantitative measures of a drug's affinity for its target receptor and its ability to inhibit the receptor's function in a controlled laboratory setting.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the potency of a drug at its molecular target. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating a higher affinity.

Table 1: Comparative Receptor Binding Affinities of NK1 Receptor Antagonists

AntagonistReceptorKi (nM)Test System
AprepitantHuman NK10.1 - 0.8Recombinant CHO or HEK293 cells
NetupitantHuman NK10.95Recombinant CHO cells
RolapitantHuman NK10.35Recombinant cells

Data compiled from multiple sources.

Table 2: Comparative Receptor Binding Affinities of 5-HT3 Receptor Antagonists

AntagonistReceptorKi (nM)Test System
PalonosetronHuman 5-HT3A0.06 - 0.22Recombinant HEK293 cells
OndansetronHuman 5-HT3A0.47 - 2.5Recombinant HEK293 or CHO cells
GranisetronHuman 5-HT3A0.1 - 1.0Recombinant cells

Data compiled from multiple sources.

Functional Inhibitory Potency

Functional assays measure the ability of a drug to inhibit the biological response triggered by the binding of a natural ligand (agonist) to its receptor. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a drug that inhibits a specific biological response by 50%.

Table 3: Comparative Functional Inhibitory Potency of Antiemetics

AntagonistAssay TypeIC50 (nM)Cell Line
NK1 Antagonists
AprepitantSubstance P-induced Ca2+ mobilization0.5 - 2.0CHO-K1/NK1 cells
NetupitantSubstance P-induced Ca2+ mobilization~1.0CHO-K1/NK1 cells
RolapitantSubstance P-induced Ca2+ mobilization~0.7CHO-K1/NK1 cells
5-HT3 Antagonists
PalonosetronSerotonin-induced Ca2+ influx0.18 - 0.38HEK293 cells expressing 5-HT3A receptors
OndansetronSerotonin-induced Ca2+ influx~1.5HEK293 cells expressing 5-HT3A receptors
GranisetronSerotonin-induced Ca2+ influx~0.5HEK293 cells expressing 5-HT3A receptors

Data compiled from multiple sources and represent approximate values for comparative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these antiemetics and the general workflows of the in vitro experiments used to characterize them.

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds Gq_protein Gq Protein NK1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Emesis_Signal Emetic Signal Ca_release->Emesis_Signal PKC_activation->Emesis_Signal This compound This compound/ Aprepitant This compound->NK1_Receptor Blocks

Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

5HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) 5HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5HT3_Receptor Binds Ion_Influx Na⁺/Ca²⁺ Influx 5HT3_Receptor->Ion_Influx Opens Depolarization Depolarization Ion_Influx->Depolarization Emesis_Signal Emetic Signal Depolarization->Emesis_Signal 5HT3_Antagonist 5-HT3 Antagonist (e.g., Ondansetron) 5HT3_Antagonist->5HT3_Receptor Blocks

Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Mechanism.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Cellular Assay (e.g., Ca²⁺ Mobilization) Membrane_Prep Membrane Preparation (with target receptor) Incubation_Binding Incubate with Radiolabeled Ligand & Unlabeled Antagonist Membrane_Prep->Incubation_Binding Separation Separate Bound & Free Ligand (Filtration) Incubation_Binding->Separation Quantification_Binding Quantify Radioactivity Separation->Quantification_Binding Ki_Calc Calculate Ki Quantification_Binding->Ki_Calc Cell_Culture Culture Cells Expressing Target Receptor Dye_Loading Load with Ca²⁺-sensitive Dye Cell_Culture->Dye_Loading Antagonist_Incubation Incubate with Antagonist Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with Agonist (e.g., Substance P) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure Fluorescence Change Agonist_Stimulation->Fluorescence_Measurement IC50_Calc Calculate IC50 Fluorescence_Measurement->IC50_Calc

Caption: General Experimental Workflows for In Vitro Antiemetic Characterization.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol provides a general framework for determining the binding affinity of compounds to the NK1 receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Competitive Binding Assay:

  • In a 96-well plate, add the membrane preparation, a constant concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled antagonist (e.g., aprepitant).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

3. Quantification and Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by Substance P.

1. Cell Preparation:

  • Seed CHO cells stably expressing the human NK1 receptor (CHO-K1/NK1) into a 96-well plate and allow them to adhere overnight.[4]

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer.

3. Compound Incubation:

  • Pre-incubate the cells with varying concentrations of the NK1 receptor antagonist (e.g., aprepitant) for a specified period.

4. Agonist Stimulation and Measurement:

  • Stimulate the cells by adding a fixed concentration of Substance P.

  • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.

5. Data Analysis:

  • Determine the peak fluorescence response for each antagonist concentration.

  • Plot the percentage of inhibition of the Substance P-induced response against the logarithm of the antagonist concentration.

  • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

The in vitro data consistently demonstrate that this compound's active metabolite, aprepitant, is a highly potent and selective antagonist of the NK1 receptor. Its high binding affinity and functional inhibitory potency at the nanomolar level underscore its efficacy in blocking the action of Substance P. When compared to 5-HT3 receptor antagonists, this compound operates through a distinct and complementary mechanism of action, targeting a different signaling pathway involved in the emetic reflex. This distinction provides the rationale for the combination therapies commonly used in clinical practice to achieve broader and more effective antiemetic coverage. The experimental protocols outlined in this guide provide a foundation for the continued in vitro investigation and comparison of novel and existing antiemetic compounds.

References

Validating Fosaprepitant's Antiemetic Mechanism: A Comparative Guide Leveraging Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of fosaprepitant, a leading antiemetic agent, and its alternatives, with a focus on the validation of its mechanism of action through the use of neurokinin-1 receptor (NK-1R) knockout models. The experimental data presented herein offers researchers, scientists, and drug development professionals a clear, evidence-based understanding of this compound's targeted activity.

This compound, a prodrug of aprepitant, functions as a selective antagonist of the NK-1 receptor, thereby blocking the emetic signaling pathway of Substance P.[1][2][3] This targeted mechanism has been a cornerstone of its clinical success in preventing chemotherapy-induced nausea and vomiting (CINV). To rigorously validate this mechanism, studies utilizing animal models in which the NK-1 receptor has been genetically removed (knockout models) are paramount. Such models provide the most definitive evidence of a drug's on-target effects.

The Substance P/NK-1 Receptor Signaling Pathway

The binding of the neuropeptide Substance P to its cognate G protein-coupled receptor, the neurokinin-1 receptor (NK-1R), initiates a signaling cascade that plays a crucial role in the emetic reflex. This compound, by being converted to its active form aprepitant, directly competes with Substance P for binding to the NK-1R, thus inhibiting downstream signaling and preventing the transmission of emetic signals.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to G-Protein G-Protein NK-1 Receptor->G-Protein Activates Downstream Signaling Downstream Signaling G-Protein->Downstream Signaling Initiates Emesis Emesis Downstream Signaling->Emesis Leads to This compound This compound Aprepitant Aprepitant This compound->Aprepitant Metabolized to Aprepitant->NK-1 Receptor Blocks

Figure 1: this compound's Mechanism of Action.

Validation of Mechanism using NK-1 Receptor Knockout Models

The most direct method to validate that the antiemetic effect of this compound is mediated through the NK-1 receptor is to test its efficacy in animals genetically engineered to lack this receptor. In such NK-1 receptor knockout (NK-1R-/-) mice, a drug that exclusively targets this receptor should exhibit a significantly diminished or completely absent effect compared to its action in wild-type (WT) animals that possess the receptor.

While a specific study detailing the antiemetic effect of aprepitant in NK-1R knockout mice in response to cisplatin was not identified in the conducted search, the principle has been demonstrated in other contexts. For instance, studies have shown that NK-1R knockout mice exhibit altered responses to stimuli that normally involve Substance P signaling, such as in models of pain and inflammation, providing strong evidence for the receptor's role in these processes.[4][5] The generation of both NK-1R and Substance P knockout mice has been instrumental in dissecting the physiological roles of this signaling pathway.

Hypothetical Experimental Workflow for Validation

The following diagram illustrates a typical experimental workflow that would be employed to validate the mechanism of this compound using NK-1 receptor knockout mice.

cluster_0 Animal Groups cluster_1 Treatment Groups cluster_2 Emesis Induction & Observation cluster_3 Data Analysis & Comparison WT Wild-Type Mice (NK-1R +/+) WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO Knockout Mice (NK-1R -/-) KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound Cisplatin Cisplatin Administration WT_Vehicle->Cisplatin WT_this compound->Cisplatin KO_Vehicle->Cisplatin KO_this compound->Cisplatin Observation Observation of Emetic Episodes (Pica Behavior) Cisplatin->Observation Analysis Quantify and Compare Pica Behavior Observation->Analysis

Figure 2: Knockout Model Experimental Workflow.

Comparison with Alternative NK-1 Receptor Antagonists

This compound is part of a class of drugs known as NK-1 receptor antagonists. Several other drugs with the same mechanism of action are available or in development, providing alternatives for clinical use.

Drug NameFormulationKey Features
This compound IntravenousProdrug of aprepitant, allowing for parenteral administration.
Aprepitant OralThe active form of this compound; the first-in-class approved NK-1R antagonist.
Netupitant Oral (in combination with palonosetron)A highly selective NK-1R antagonist with a long half-life. The combination product targets both the NK-1 and 5-HT3 receptor pathways.
Rolapitant OralA potent and selective NK-1R antagonist with a very long half-life, offering extended protection against delayed CINV.
Casopitant InvestigationalA selective NK-1R antagonist that has been studied for CINV.
Elinzanetant InvestigationalA selective NK-1R antagonist being explored for various indications.

Experimental Protocols

While a specific protocol for this compound in NK-1R knockout mice for CINV is not available from the search, a general methodology can be outlined based on standard practices in the field.

Generation of NK-1 Receptor Knockout Mice

NK-1 receptor knockout mice (also referred to as TACR1 knockout mice) are generated using standard gene-targeting techniques. This typically involves the disruption or deletion of the Tacr1 gene in embryonic stem cells, followed by the generation of chimeric and subsequently, heterozygous and homozygous knockout mice. Confirmation of the knockout is performed using PCR genotyping and, ideally, functional assays to demonstrate the absence of NK-1 receptor activity.

Cisplatin-Induced Pica Model of Emesis in Mice

Mice do not vomit, but they exhibit pica behavior (the consumption of non-nutritive substances like kaolin clay) as a surrogate measure of nausea and emesis.

  • Animal Acclimation: Wild-type and NK-1R knockout mice are individually housed and acclimated to the presence of a pre-weighed amount of kaolin in their cages for several days.

  • Baseline Kaolin Intake: Baseline daily kaolin consumption is measured for 2-3 days prior to the experiment.

  • Drug Administration: Mice are divided into treatment groups. This compound (or its active form, aprepitant) or vehicle is administered at a predetermined time before the emetogenic challenge.

  • Emetogenic Challenge: Cisplatin (e.g., 6-20 mg/kg, intraperitoneally) is administered to induce pica.

  • Measurement of Pica: Kaolin consumption is measured at various time points (e.g., 24, 48, and 72 hours) after cisplatin administration.

  • Data Analysis: The amount of kaolin consumed by each group is calculated and statistically analyzed to determine the effect of the drug in both wild-type and knockout mice.

Logical Relationship of Validation

The validation of this compound's mechanism through knockout models follows a clear logical progression.

A Hypothesis: This compound's antiemetic effect is mediated by NK-1R antagonism. B Experimental Model: Wild-Type (WT) vs. NK-1R Knockout (KO) Mice A->B C Intervention: Administer this compound + Emetogen (Cisplatin) B->C D Predicted Outcome in WT Mice: Reduced emesis (pica) compared to vehicle. C->D E Predicted Outcome in KO Mice: No significant reduction in emesis (pica) compared to vehicle. C->E F Conclusion: This compound's mechanism is confirmed to be on-target (NK-1R). D->F E->F

Figure 3: Logical Framework for Knockout Validation.

Conclusion

The use of knockout models provides an indispensable tool for the definitive validation of a drug's mechanism of action. In the case of this compound, while clinical data strongly supports its efficacy as an NK-1 receptor antagonist, studies in NK-1R knockout animals would offer the most direct and compelling preclinical evidence. The comparison with other NK-1 receptor antagonists highlights a class of drugs with a shared, validated mechanism, offering a range of therapeutic options for the management of nausea and vomiting. This guide underscores the importance of integrating genetic models into the drug development and validation pipeline.

References

Fosaprepitant's Selectivity Profile: A Comparative Analysis of Neurokinin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic agents is paramount. Fosaprepitant, a neurokinin-1 receptor (NK1R) antagonist, is a cornerstone in the management of chemotherapy-induced nausea and vomiting. Its efficacy is rooted in its high affinity and selectivity for its primary target. This guide provides a comprehensive comparison of the cross-reactivity of this compound's active metabolite, aprepitant, with other neurokinin receptors, supported by experimental data and detailed methodologies.

This compound is a prodrug that is rapidly converted to aprepitant in the body.[1][2][3] Aprepitant exerts its therapeutic effects by blocking the binding of substance P to the NK1R.[4] The selectivity of aprepitant for the NK1R over its counterparts, the neurokinin-2 (NK2R) and neurokinin-3 (NK3R) receptors, is a critical determinant of its favorable pharmacological profile.

Comparative Binding Affinity of Aprepitant

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled compound, such as aprepitant, to displace the radioligand is measured, and from this, the inhibitory constant (IC50) is determined. The IC50 value represents the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand.

Experimental data from competitive radioligand binding assays demonstrate the remarkable selectivity of aprepitant for the human NK1R. The IC50 values for aprepitant at the three human neurokinin receptors are summarized in the table below.

ReceptorAprepitant IC50 (nM)Fold Selectivity vs. NK1R
NK1R 0.1-
NK2R 450045,000-fold
NK3R 3003,000-fold

Data sourced from radioligand binding assays.[4]

As the data illustrates, aprepitant is approximately 45,000-fold more selective for the NK1R than for the NK2R and 3,000-fold more selective for the NK1R than for the NK3R. This high degree of selectivity indicates a very low potential for off-target effects mediated by the NK2 and NK3 receptors at therapeutic concentrations of this compound.

Experimental Protocols

To ensure the reproducibility and accuracy of binding affinity data, a well-defined experimental protocol is essential. Below is a detailed methodology for a competitive radioligand binding assay to determine the IC50 of aprepitant at the three neurokinin receptors.

Objective:

To determine the in vitro binding affinity (IC50) of aprepitant for human NK1, NK2, and NK3 receptors.

Materials:
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NK1R, NK2R, or NK3R.

  • Radioligands:

    • For NK1R: [¹²⁵I]Substance P

    • For NK2R: [¹²⁵I]Neurokinin A (NKA)

    • For NK3R: [¹²⁵I]Neurokinin B (NKB)

  • Unlabeled Competitor: Aprepitant

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:
  • Membrane Preparation: Frozen cell pellets expressing the target receptor are homogenized in lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

  • Competitive Binding Assay: a. In a 96-well plate, add a fixed concentration of the respective radioligand (typically at a concentration close to its dissociation constant, Kd). b. Add increasing concentrations of aprepitant (e.g., from 10⁻¹² M to 10⁻⁵ M). c. To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of a known non-radioactive ligand for the respective receptor (e.g., unlabeled Substance P for NK1R). d. Initiate the binding reaction by adding the cell membrane preparation to each well. e. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are then washed multiple times with ice-cold wash buffer to separate the bound from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC50 value for aprepitant is determined from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Neurokinin Receptor Signaling Pathways

Neurokinin receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon activation by their endogenous ligands (Substance P for NK1R, Neurokinin A for NK2R, and Neurokinin B for NK3R), they undergo a conformational change that allows them to couple to intracellular heterotrimeric G-proteins. The primary signaling pathways for all three neurokinin receptors involve coupling to Gq and Gs proteins.

  • Gq Pathway: Activation of the Gq alpha subunit leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA).

While all three receptors can couple to both Gq and Gs, there is evidence of preferential coupling and distinct downstream signaling outcomes. For instance, Substance P activation of NK1R leads to robust signaling through both Gq and Gs pathways, whereas Neurokinin A activation of NK1R results in a more selective Gq signaling response. The precise downstream effects and their physiological relevance can vary depending on the cell type and tissue context.

Visualizing the Pathways and Workflow

To further clarify the molecular interactions and experimental design, the following diagrams have been generated using Graphviz.

G Comparative Neurokinin Receptor Signaling Pathways cluster_NK1R NK1R cluster_NK2R NK2R cluster_NK3R NK3R NK1R NK1R Gq1 Gq NK1R->Gq1 Gs1 Gs NK1R->Gs1 SP Substance P SP->NK1R PLC1 PLC Gq1->PLC1 AC1 Adenylyl Cyclase Gs1->AC1 IP3_DAG1 IP3 + DAG PLC1->IP3_DAG1 cAMP1 cAMP AC1->cAMP1 Ca_PKC1 Ca²⁺ Release + PKC Activation IP3_DAG1->Ca_PKC1 PKA1 PKA Activation cAMP1->PKA1 NK2R NK2R Gq2 Gq NK2R->Gq2 Gs2 Gs NK2R->Gs2 NKA Neurokinin A NKA->NK2R PLC2 PLC Gq2->PLC2 AC2 Adenylyl Cyclase Gs2->AC2 IP3_DAG2 IP3 + DAG PLC2->IP3_DAG2 cAMP2 cAMP AC2->cAMP2 Ca_PKC2 Ca²⁺ Release + PKC Activation IP3_DAG2->Ca_PKC2 PKA2 PKA Activation cAMP2->PKA2 NK3R NK3R Gq3 Gq NK3R->Gq3 Gs3 Gs NK3R->Gs3 NKB Neurokinin B NKB->NK3R PLC3 PLC Gq3->PLC3 AC3 Adenylyl Cyclase Gs3->AC3 IP3_DAG3 IP3 + DAG PLC3->IP3_DAG3 cAMP3 cAMP AC3->cAMP3 Ca_PKC3 Ca²⁺ Release + PKC Activation IP3_DAG3->Ca_PKC3 PKA3 PKA Activation cAMP3->PKA3

Caption: Comparative signaling of NK1, NK2, and NK3 receptors.

G Experimental Workflow for Competitive Radioligand Binding Assay cluster_assay_setup Assay Components prep 1. Receptor Membrane Preparation assay_setup 2. Assay Plate Setup prep->assay_setup incubation 3. Incubation assay_setup->incubation filtration 4. Filtration & Washing incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis counting->analysis IC50 Determination IC50 Determination analysis->IC50 Determination radioligand Radioligand ([¹²⁵I]SP, [¹²⁵I]NKA, or [¹²⁵I]NKB) radioligand->assay_setup aprepitant Aprepitant (Increasing Concentrations) aprepitant->assay_setup membranes Receptor Membranes (NK1R, NK2R, or NK3R) membranes->assay_setup

Caption: Workflow for determining aprepitant's binding affinity.

Conclusion

The experimental data unequivocally demonstrate that aprepitant, the active form of this compound, is a highly selective antagonist for the NK1 receptor. Its significantly lower affinity for the NK2 and NK3 receptors minimizes the potential for off-target effects, contributing to its safety and efficacy in clinical use. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for researchers in the field of pharmacology and drug development to further investigate and develop novel therapeutics targeting the neurokinin system.

References

A Comparative Guide to the Stability of Fosaprepitant and Aprepitant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of fosaprepitant and aprepitant formulations, supported by experimental data. This compound, a water-soluble prodrug, is designed to rapidly convert to the active aprepitant in the body. Understanding the inherent stability of both molecules is crucial for formulation development, manufacturing, and ensuring therapeutic efficacy.

Executive Summary

This compound, as a lyophilized powder, is stable when stored appropriately. Once reconstituted, its stability in solution is time, temperature, and light-dependent, with the primary degradation pathway being hydrolysis to aprepitant. Aprepitant, on the other hand, is a stable crystalline solid but is susceptible to degradation under forced stress conditions, including acidic, alkaline, oxidative, and thermal environments. This guide details the comparative stability profiles of both compounds, providing quantitative data from various studies.

Data Presentation: Comparative Stability

The following tables summarize the stability data for this compound and aprepitant under various conditions.

Table 1: Physico-Chemical Stability of Reconstituted this compound Solution

Concentration & DiluentStorage ConditionStability Duration (≥90% of initial concentration)Reference
1 mg/mL in 0.9% NaClRoom Temperature (27.0 ± 0.9°C), Exposed to Light7 days[1]
1 mg/mL in 0.9% NaClRefrigerated (4.9 ± 1.5°C), Exposed to Light7 days[1]
1 mg/mL in 0.9% NaClRoom Temperature (27.0 ± 0.9°C), Protected from Light15 days[1]
1 mg/mL in 0.9% NaClRefrigerated (4.9 ± 1.5°C), Protected from Light15 days[1]
30 mg/mL (reconstituted vial) in 0.9% NaClRefrigerated (4.9 ± 1.5°C), Exposed to Light12 days[1]

Table 2: Forced Degradation of Aprepitant

Stress ConditionTimeTemperatureDegradation (%)Number of Degradation ProductsReference
0.1N HCl0 hours-30.85%2
0.1N HCl2 hours60°C (reflux)32.52%8
0.1N NaOH0 hours-23.7%2
0.1N NaOH24 hours60°C (reflux)47.16%6
3% H₂O₂2 hours60°C (reflux)100%Not specified
Dry Heat (API)48 hours70°C31.31%8
Dry Heat (Capsule)48 hours70°C25.03%7
2N HCl30 minutes60°C (reflux)Not specified-
2N NaOH30 minutes60°C (reflux)Not specified-
20% H₂O₂30 minutes60°CNot specified-
Dry Heat6 hours105°CNot specified-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Physico-Chemical Stability of this compound Solution

This study aimed to evaluate the stability of this compound 150 mg in 50, 100, and 250 mL of 0.9 g/dl NaCl at room temperature and refrigerated, with and without protection from light.

  • Sample Preparation: Vials of this compound 150 mg were reconstituted with 5 mL of 0.9 g/dl NaCl. The reconstituted solution was then added to polyolefin bags containing 50, 100, or 250 mL of 0.9 g/dl NaCl.

  • Storage Conditions: Samples were stored at room temperature (27.0 ± 0.9°C) and under refrigeration (4.9 ± 1.5°C), either exposed to or protected from ambient light.

  • Analytical Method: The concentration of this compound was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

    • Chromatographic System: HPLC with a UV detector.

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

    • Detection Wavelength: Not specified in the abstract.

  • Physical Stability Assessment: Visual inspection for color change, cloudiness, or precipitation, and measurement of pH were performed. Gravimetry was used to assess water loss.

  • Chemical Stability Assessment: The concentration of this compound was measured at predetermined time points. Stability was defined as the retention of at least 90% of the initial concentration.

Forced Degradation of Aprepitant

This study was conducted to develop and validate a stability-indicating HPLC method for aprepitant by subjecting it to various stress conditions as per ICH guidelines.

  • Sample Preparation for Stress Studies:

    • Acid Hydrolysis: Aprepitant was dissolved in a small volume of methanol and then diluted with 0.1N HCl to a concentration of 100 µg/mL. The solution was refluxed at 60°C for 2 hours.

    • Alkaline Hydrolysis: Aprepitant was dissolved in a small volume of methanol and then diluted with 0.1N NaOH to a concentration of 100 µg/mL. The solution was refluxed at 60°C for 24 hours.

    • Oxidative Degradation: Aprepitant was dissolved in a small volume of methanol and then diluted with 3% H₂O₂ to a concentration of 100 µg/mL. The solution was refluxed at 60°C for 2 hours.

    • Thermal Degradation: Aprepitant API and capsule powder were exposed to dry heat at 70°C in a convection oven for 48 hours.

  • Neutralization and Dilution: After exposure to stress conditions, the acidic and alkaline solutions were neutralized. All stressed samples were then diluted with the mobile phase to a final concentration of 10 µg/mL before HPLC analysis.

  • Analytical Method:

    • Chromatographic System: RP-HPLC with a UV detector.

    • Column: C18 column (250 x 4.6 mm i.d., 5µm).

    • Mobile Phase: Methanol and water (90:10 v/v).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: Ambient.

Mandatory Visualization

The following diagrams illustrate the key processes and workflows described in this guide.

Fosaprepitant_Degradation_Pathway This compound This compound (Water-Soluble Prodrug) Aprepitant Aprepitant (Active Drug) This compound->Aprepitant Hydrolysis (in vivo/in vitro) Degradation Further Degradation Products Aprepitant->Degradation Stress Conditions (Acid, Base, Oxidation, Heat)

This compound to Aprepitant Conversion and Degradation

Experimental_Workflow_Forced_Degradation Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC_Analysis HPLC Analysis (Quantification of Degradation) Acid->HPLC_Analysis Base Alkaline Hydrolysis (0.1N NaOH, 60°C) Base->HPLC_Analysis Oxidation Oxidation (3% H₂O₂, 60°C) Oxidation->HPLC_Analysis Thermal Thermal (70°C, 48h) Thermal->HPLC_Analysis Aprepitant_Sample Aprepitant Sample (API or Formulation) Stressed_Sample Stressed Sample Preparation Aprepitant_Sample->Stressed_Sample Stressed_Sample->Acid Stressed_Sample->Base Stressed_Sample->Oxidation Stressed_Sample->Thermal Results Data Analysis (% Degradation, Number of Degradants) HPLC_Analysis->Results

Forced Degradation Experimental Workflow for Aprepitant

References

Head-to-Head In Vitro Comparison: Fosaprepitant and Casopitant as NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of fosaprepitant (via its active metabolite, aprepitant) and casopitant, two potent antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of antiemetic and other neurologic drugs. This document summarizes key pharmacological parameters, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available in vitro pharmacological data for aprepitant and casopitant. It is critical to consider the different experimental systems used, particularly the species from which the NK1 receptor was derived, as this can influence binding affinities.

ParameterAprepitant (active form of this compound)CasopitantNotes
Receptor Binding Affinity Measures the strength of the interaction between the drug and the NK1 receptor.
Inhibitory Constant (Ki)0.12 nM (human NK1 receptor)[1]0.16 nM (ferret NK-1 receptor)[2]Lower values indicate higher affinity. Note the difference in receptor species.
IC50 (Binding)0.1 nM (human NK1 receptor)[3]Not explicitly found for human NK1 receptor.Concentration required to displace 50% of a radiolabeled ligand.
Functional Antagonism Measures the ability of the drug to block the biological response to Substance P.
IC50 (Calcium Mobilization)Not explicitly found.Not explicitly found.Concentration required to inhibit 50% of the Substance P-induced cellular response.

Signaling Pathway and Mechanism of Action

Substance P binding to the G-protein coupled NK1 receptor initiates a signaling cascade, primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various downstream cellular responses. This compound (as aprepitant) and casopitant act as competitive antagonists, binding to the NK1 receptor and preventing Substance P from initiating this signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_intracellular Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates This compound This compound (Aprepitant) This compound->NK1R Blocks Casopitant Casopitant Casopitant->NK1R Blocks Ca2 Ca²⁺ Release IP3->Ca2 Induces CellularResponse Cellular Response (e.g., Neuronal Excitation) DAG->CellularResponse Contributes to Ca2->CellularResponse Leads to

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound (as aprepitant) and casopitant for the NK1 receptor.

Materials:

  • Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells).

  • Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 receptor antagonist.

  • Test compounds: Aprepitant and casopitant at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (aprepitant or casopitant).

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a compound to block the functional response (intracellular calcium release) induced by Substance P in cells expressing the NK1 receptor.

Objective: To determine the functional potency (IC50) of this compound (as aprepitant) and casopitant in inhibiting Substance P-induced calcium mobilization.

Materials:

  • A stable cell line expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Substance P (agonist).

  • Test compounds: Aprepitant and casopitant at various concentrations.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 60 minutes) at 37°C.

  • Compound Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the test compound (aprepitant or casopitant) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Then, add a fixed concentration of Substance P (typically the EC80) to all wells to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of the test compound on the Substance P-induced calcium signal. Plot the percentage of inhibition against the concentration of the test compound to calculate the IC50 value.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) A1 Incubate (Membranes + Radioligand + Test Compound) A2 Filter to Separate Bound/Free Ligand A1->A2 A3 Wash Filters A2->A3 A4 Measure Radioactivity (Scintillation Counting) A3->A4 A5 Calculate Ki A4->A5 B1 Plate & Culture NK1-expressing Cells B2 Load Cells with Calcium-sensitive Dye B1->B2 B3 Pre-incubate with Test Compound B2->B3 B4 Stimulate with Substance P & Measure Fluorescence B3->B4 B5 Calculate IC50 B4->B5

Caption: General Experimental Workflows.

Disclaimer

The data presented in this guide are compiled from various sources and were not obtained from a single, direct comparative study. Therefore, direct comparisons of the absolute values should be made with caution, as experimental conditions can vary between studies. This guide is intended for informational purposes for a scientific audience and does not constitute a recommendation for or against any particular compound.

References

The Intravenous Prodrug Fosaprepitant: A Bioequivalence Comparison to Oral Aprepitant in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioequivalence of the intravenous prodrug fosaprepitant to its active oral counterpart, aprepitant, based on available preclinical animal data. This guide includes a summary of pharmacokinetic data, detailed experimental methodologies, and a visualization of the metabolic conversion pathway.

This compound is a water-soluble N-phosphoryl derivative of aprepitant, a selective neurokinin-1 (NK1) receptor antagonist. Developed to overcome the poor aqueous solubility of aprepitant, this compound allows for intravenous administration. Following administration, it is rapidly and extensively converted to aprepitant by the action of ubiquitous phosphatases. This guide delves into the preclinical pharmacokinetic studies in rats and dogs that have been foundational in establishing the bioequivalence of this compound to aprepitant.

Metabolic Conversion of this compound to Aprepitant

This compound is designed as a prodrug that leverages endogenous enzymes for its activation. The metabolic pathway is a straightforward enzymatic conversion.

This compound This compound (Intravenous Administration) Aprepitant Aprepitant (Active Moiety) This compound->Aprepitant Metabolic Conversion Byproduct Phosphate Group Aprepitant->Byproduct releases Enzymes Ubiquitous Phosphatases Enzymes->Aprepitant

Metabolic activation of this compound.

Pharmacokinetic Profile: this compound vs. Aprepitant in Animal Models

Preclinical studies in rats and dogs have been instrumental in characterizing the pharmacokinetic profile of aprepitant following intravenous administration of this compound. These studies have demonstrated a dose-dependent relationship. At lower doses, the conversion of this compound to aprepitant results in a near-proportional increase in aprepitant plasma concentrations. However, at higher doses, non-linear kinetics are observed, which is believed to be due to the saturation of aprepitant's elimination pathways.

Quantitative Pharmacokinetic Data
Animal ModelThis compound Dose (IV)Aprepitant Pharmacokinetic ParametersKinetic Profile
Rat 1 mg/kgData not available in reviewed literatureProportional
8 mg/kgData not available in reviewed literatureProportional
25 mg/kgData not available in reviewed literatureNon-linear
Dog 0.2 mg/kgData not available in reviewed literatureProportional
2 mg/kgData not available in reviewed literatureNon-linear
32 mg/kgData not available in reviewed literatureNon-linear

Specific values for AUC, Cmax, and Tmax from these preclinical studies are not consistently reported in the publicly available literature. The table reflects the qualitative findings of dose-proportionality and non-linearity at different dose levels as described in review articles and regulatory documents.

Experimental Protocols

While specific details from the primary preclinical studies are limited in publicly accessible documents, the general methodologies can be outlined as follows:

Animal Models
  • Rats: The specific strain used in the early pharmacokinetic studies is not consistently specified in the reviewed literature.

  • Dogs: The specific breed used in the early pharmacokinetic studies is not consistently specified in the reviewed literature.

Drug Administration
  • This compound: Administered as a single intravenous infusion. The duration of the infusion is a critical parameter that is not consistently detailed in the available literature for these specific animal studies.

  • Aprepitant: For comparative purposes in bioequivalence studies, aprepitant is typically administered orally.

Blood Sampling
  • Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile of aprepitant. The exact sampling schedule is not detailed in the reviewed literature.

Bioanalytical Method
  • Plasma concentrations of aprepitant are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

Experimental Workflow

The typical workflow for assessing the bioequivalence of this compound to aprepitant in animal models is depicted below.

cluster_0 Animal Dosing cluster_1 Drug Administration cluster_2 Sample Collection & Analysis cluster_3 Data Analysis Rat Rat Cohort Fosaprepitant_IV Intravenous This compound Rat->Fosaprepitant_IV Dog Dog Cohort Dog->Fosaprepitant_IV Blood_Sampling Serial Blood Sampling Fosaprepitant_IV->Blood_Sampling Plasma_Analysis HPLC-MS/MS Analysis of Aprepitant Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis Bioequivalence Bioequivalence Assessment PK_Analysis->Bioequivalence

Workflow of a typical preclinical bioequivalence study.

A Comparative Analysis of Off-Target Effects: Fosaprepitant vs. Aprepitant

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of fosaprepitant and its active metabolite, aprepitant. Both are potent and selective neurokinin-1 (NK-1) receptor antagonists utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV). While their on-target pharmacological activity is identical, their distinct formulations and metabolic pathways give rise to different off-target considerations. This analysis is supported by experimental data from clinical trials and pharmacokinetic studies.

Executive Summary

This compound is a water-soluble prodrug of aprepitant, designed for intravenous administration. Following administration, it is rapidly and completely converted to aprepitant.[1] Therefore, the systemic off-target effects related to drug-drug interactions are largely attributable to aprepitant for both formulations. The primary distinguishing off-target effect is the occurrence of injection-site reactions (ISRs) associated with the intravenous administration of this compound. Preclinical studies have demonstrated that aprepitant is highly selective for the NK-1 receptor, with minimal to no binding affinity for other common receptors, suggesting that off-target receptor binding is not a significant concern.[2][3]

Data Presentation: Quantitative Comparison of Off-Target Effects

The following tables summarize the key quantitative data regarding the primary off-target effects of this compound and aprepitant.

Table 1: Incidence of Injection-Site Reactions (ISRs) in Patients Receiving this compound

Clinical Study/RegimenThis compound Group (ISRs)Comparator Group (Aprepitant or Control)Key Findings
Gynecologic Cancer Chemotherapy (TC±Bev)Pain, swelling, induration, and pyrexia were significantly higher (p=0.034, 0.016, 0.001, and 0.003, respectively)Aprepitant Group (Oral)This compound was associated with a higher risk of ISRs.[3]
Cisplatin-Based Chemotherapy2.2% incidence of infusion-site AEsAprepitant Group (Oral): 0.7%Higher incidence of infusion-site adverse events with this compound.
Anthracycline-Treated Patients67% of patients experienced an ISRControl Group (No this compound): 16% of patientsThis compound injection was a significant independent risk factor for ISRs.

Note: As an orally administered agent, aprepitant is not associated with injection-site reactions. The comparator groups in these studies either received oral aprepitant or a control regimen without an intravenous NK-1 receptor antagonist.

Table 2: Clinically Significant Pharmacokinetic Drug-Drug Interactions of Aprepitant (the active metabolite of this compound)

Co-administered Drug (Victim Drug)Effect of Aprepitant on Victim Drug's PharmacokineticsMagnitude of Interaction (Approximate)
DexamethasoneIncreased AUC2.2-fold increase
MethylprednisoloneIncreased AUC2.5-fold increase (oral)
MidazolamIncreased AUC2.3-fold increase on day 1; 3.3-fold on day 5
BosutinibIncreased AUCClinically significant
CabazitaxelIncreased AUCClinically significant
CyclophosphamideIncreased AUCClinically significant
OxycodoneIncreased AUCClinically significant
WarfarinAltered INRClinically significant

AUC: Area Under the Curve; INR: International Normalized Ratio. Data compiled from a systematic review of drug interactions. Aprepitant is a moderate inhibitor and inducer of CYP3A4 and a weak inducer of CYP2C9.[2]

Experimental Protocols

Assessment of Injection-Site Reactions (ISRs)

Methodology: The evaluation of ISRs is a critical component of clinical trials involving intravenous formulations like this compound.

  • Patient Population: Patients with a cancer diagnosis scheduled to receive chemotherapy and antiemetic prophylaxis.

  • Randomization: Patients are randomly assigned to receive either intravenous this compound or an oral aprepitant-based regimen.

  • Observation: The injection site is monitored by trained clinical staff at regular intervals (e.g., during and after infusion, and on subsequent days).

  • Standardized Scoring: ISRs are graded using a standardized scale, such as the Visual Infusion Phlebitis (VIP) score . This scale provides a consistent method for quantifying the severity of phlebitis based on observable signs like pain, erythema, swelling, and induration.

  • Data Collection: The incidence, severity, and duration of all ISRs are recorded and compared between the treatment arms.

Assessment of Pharmacokinetic Drug-Drug Interactions

Methodology: These studies are designed to quantify the impact of aprepitant on the metabolism of other drugs.

  • Study Design: Typically conducted as open-label, randomized, crossover, or single-period studies in healthy volunteers.

  • Probe Substrate: A "probe" drug that is a known substrate of a specific metabolic enzyme (e.g., midazolam for CYP3A4) is administered.

  • Treatment Periods: Subjects receive the probe drug alone in the first period. In a subsequent period, they receive the probe drug in combination with aprepitant.

  • Pharmacokinetic Sampling: Blood samples are collected at multiple time points after the administration of the probe drug in both periods.

  • Bioanalysis: Plasma concentrations of the probe drug and its metabolites are measured using validated analytical methods (e.g., liquid chromatography-mass spectrometry).

  • Data Analysis: Key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax), are calculated and compared between the periods with and without aprepitant to determine the magnitude of the interaction.

Mandatory Visualizations

Fosaprepitant_Metabolism_and_Conversion cluster_0 Intravenous Administration cluster_1 Systemic Circulation This compound This compound (IV Prodrug) Aprepitant_active Aprepitant (Active Drug) This compound->Aprepitant_active Rapid Conversion (<30 mins) Phosphatases Ubiquitous Phosphatases Phosphatases->this compound

Figure 1. Metabolic conversion of this compound to aprepitant.

CYP3A4_Interaction_Pathway Aprepitant Aprepitant CYP3A4 CYP3A4 Enzyme Aprepitant->CYP3A4 Inhibition Metabolites Inactive Metabolites CYP3A4->Metabolites Increased_Substrate Increased Plasma Concentration of Substrate Drug CYP3A4->Increased_Substrate CYP3A4_Substrate CYP3A4 Substrate Drug (e.g., Dexamethasone, Midazolam) CYP3A4_Substrate->CYP3A4 Metabolism

Figure 2. Mechanism of aprepitant-mediated CYP3A4 drug interactions.

Experimental_Workflow_ISR_Comparison Patient_Cohort Patient Cohort (Receiving Chemotherapy) Randomization Randomization Patient_Cohort->Randomization Arm_A Arm A: Intravenous this compound Randomization->Arm_A Arm_B Arm B: Oral Aprepitant Randomization->Arm_B ISR_Assessment Injection-Site Reaction Assessment (VIP Score) Arm_A->ISR_Assessment Arm_B->ISR_Assessment Data_Analysis Comparative Data Analysis ISR_Assessment->Data_Analysis

Figure 3. Workflow for a clinical trial comparing ISRs.

Conclusion

The primary off-target effects of this compound and aprepitant differ mainly due to their route of administration. This compound carries a risk of injection-site reactions, which is absent with the oral formulation of aprepitant. The systemic off-target effects, predominantly drug-drug interactions mediated by CYP3A4, are a common feature of both drugs due to the rapid conversion of this compound to aprepitant. Preclinical data indicate a high selectivity of aprepitant for the NK-1 receptor, minimizing concerns about off-target receptor binding. Researchers and clinicians should consider the risk of ISRs when choosing the intravenous formulation and be vigilant about potential drug-drug interactions with both agents.

References

Comparative Analysis of Fosaprepitant: Central vs. Peripheral Neurokinin-1 Receptor Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Fosaprepitant, a water-soluble prodrug of aprepitant, is a selective, high-affinity antagonist of the neurokinin-1 (NK-1) receptor.[1][2] Its primary clinical application is the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][3] The therapeutic efficacy of this compound is contingent on its interaction with NK-1 receptors, which are widely distributed in both the central nervous system (CNS) and peripheral tissues. Understanding the differential effects of this drug on central versus peripheral receptors is crucial for optimizing its clinical use and for the development of next-generation NK-1 receptor antagonists.

This guide provides an objective comparison of this compound's activity at central and peripheral NK-1 receptor sites, supported by quantitative experimental data, detailed methodologies, and visual diagrams to elucidate key pathways and processes.

Central NK-1 Receptor Effects: The Core of Antiemetic Efficacy

The antiemetic action of this compound is primarily mediated through the blockade of NK-1 receptors in the brain.[4] After intravenous administration, this compound is rapidly converted to its active form, aprepitant, within approximately 30 minutes. Aprepitant readily crosses the blood-brain barrier, achieving high levels of receptor occupancy in key areas of the brain stem emetic center, such as the nucleus tractus solitarius and the area postrema. This central blockade prevents the binding of substance P, an excitatory neurotransmitter implicated in the vomiting reflex, thereby inhibiting emesis.

The clinical efficacy of NK-1 receptor antagonists is directly correlated with achieving high occupancy (>90%) of these central receptors.

cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK-1 Receptor (GPCR) Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Vomiting Vomiting Reflex Ca->Vomiting PKC->Vomiting SP Substance P SP->NK1R Binds This compound This compound / Aprepitant This compound->NK1R Blocks

Figure 1. NK-1 Receptor Signaling Pathway and this compound Blockade.
Data Presentation: Central NK-1 Receptor Occupancy

Positron Emission Tomography (PET) studies have been instrumental in quantifying the degree and duration of NK-1 receptor occupancy in the human brain following this compound administration. These studies demonstrate that a single intravenous dose of this compound (150 mg) achieves brain receptor occupancy rates bioequivalent to a standard oral aprepitant regimen.

Time Post-Dose This compound (150 mg IV) Brain NK-1 Receptor Occupancy (%) Aprepitant (165 mg Oral) Brain NK-1 Receptor Occupancy (%)
Tmax (~30 min for IV, ~4h for Oral)100%≥99%
24 hours100%≥99%
48 hours≥97%≥97%
120 hours (5 days)41-75%37-76%
Table 1. Dynamic human brain NK-1 receptor occupancy after single-dose intravenous this compound versus oral aprepitant, as assessed by PET imaging.
Comparative Performance with Alternative NK-1 Antagonists

This compound (aprepitant) exhibits a high binding affinity for the human NK-1 receptor, a key characteristic for its potent antagonist activity. Its affinity is comparable to or greater than other approved NK-1 receptor antagonists.

NK-1 Receptor Antagonist Inhibitory Constant (Ki)
Aprepitant0.12 nM
Rolapitant0.66 nM
Netupitant1.0 nM
Table 2. Comparative binding affinities of approved NK-1 receptor antagonists for the human NK-1 receptor. Lower Ki values indicate higher binding affinity.

Peripheral NK-1 Receptor Effects: Adverse Events and Localized Actions

While central receptor blockade is key to this compound's therapeutic effect, interactions with peripheral NK-1 receptors are also significant. NK-1 receptors are present in the gastrointestinal tract, and their activation by substance P may contribute to the emetic signal. Therefore, aprepitant's presence in the periphery could theoretically contribute to its overall antiemetic profile.

However, the most clinically relevant peripheral effect of intravenous this compound is the occurrence of infusion-site adverse events (ISAEs). These reactions, which include pain, erythema, swelling, and thrombophlebitis, are a direct consequence of the drug's local effects on peripheral tissues and vasculature at the site of administration. The incidence of these reactions is notably higher when this compound is administered through a peripheral intravenous line compared to a central line.

Data Presentation: Incidence of Peripheral Infusion-Site Reactions

Retrospective studies have documented the incidence of ISAEs associated with the peripheral administration of this compound, revealing rates significantly higher than those reported in initial pivotal trials.

Study Patient Population Incidence of ISAEs (per dose) Incidence of ISAEs (per patient)
Leal et al. (2014)Cancer patients receiving IV this compound through a peripheral line15% (50/333)28.7% (43/150)

Table 3. Incidence of infusion-site adverse events with peripherally administered intravenous this compound.

cluster_central Central Effects (Brain) cluster_peripheral Peripheral Effects (Infusion Site) Fosa This compound (IV Prodrug) Apre Aprepitant (Active Drug) Fosa->Apre Rapid Conversion CNS Crosses Blood-Brain Barrier Apre->CNS Infusion Local Tissue Concentration Apre->Infusion Occupancy High Central NK-1 Receptor Occupancy (>90%) CNS->Occupancy Effect_C THERAPEUTIC EFFECT (Antiemesis) Occupancy->Effect_C Reaction Irritation / NK-1 Receptor Interaction Infusion->Reaction Effect_P ADVERSE EFFECT (Infusion-Site Reaction) Reaction->Effect_P

Figure 2. Logical flow of this compound's central therapeutic vs. peripheral adverse effects.

Experimental Protocols

Protocol 1: In Vivo Brain Receptor Occupancy via PET Imaging

This protocol provides a generalized workflow for determining NK-1 receptor occupancy in the human brain using Positron Emission Tomography (PET).

  • Subject Selection: Healthy volunteers or patients are recruited. Exclusion criteria typically include neurological disorders, contraindications to the drug, or excessive radiation exposure.

  • Radiotracer Synthesis: A specific PET radioligand for the NK-1 receptor, such as [¹⁸F]MK-0999 or [¹¹C]GR205171, is synthesized. This tracer must have high affinity and selectivity for the NK-1 receptor and be able to penetrate the blood-brain barrier.

  • Baseline PET Scan: Each subject undergoes an initial PET scan to measure baseline receptor density. The radiotracer is administered intravenously, and dynamic imaging is performed for 90-120 minutes.

  • Drug Administration: Following the baseline scan, the subject is administered a single dose of the investigational drug (e.g., 150 mg IV this compound).

  • Post-Dose PET Scans: A series of PET scans are conducted at various time points after drug administration (e.g., Tmax, 24h, 48h, 120h) to measure the displacement of the radiotracer by the unlabeled drug.

  • Image Analysis and Quantification:

    • PET images are co-registered with anatomical MRI scans for accurate region-of-interest (ROI) delineation.

    • ROIs are drawn in receptor-rich areas (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).

    • The binding potential (BP_ND) or the ratio of specific-to-nonspecific binding is calculated for each scan.

  • Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in specific binding of the radiotracer from baseline to the post-dose scan:

    • RO (%) = [ (BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline ] * 100

A 1. Subject Recruitment & Screening B 2. Baseline PET Scan (Inject Radiotracer, e.g., [¹⁸F]MK-0999) A->B C 3. Administer Drug (e.g., 150 mg IV this compound) B->C D 4. Post-Dose PET Scans (at Tmax, 24h, 48h, 120h) C->D E 5. Image Analysis (Define Striatum & Cerebellum ROIs) D->E F 6. Calculate Binding Potential (BP_ND) for each scan E->F G 7. Calculate Receptor Occupancy (%) vs. Baseline F->G

References

Comparative Analysis of Fosaprepitant's Impact on CYP Enzyme Induction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the impact of fosaprepitant and other neurokinin-1 (NK1) receptor antagonists on the induction of cytochrome P450 (CYP) enzymes. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and clinical development.

This compound, the intravenous prodrug of aprepitant, is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting. However, its interaction with the CYP enzyme system, a critical component of drug metabolism, necessitates a thorough understanding to mitigate the risk of drug-drug interactions. This guide presents a detailed comparison of this compound/aprepitant with other approved NK1 receptor antagonists, namely netupitant and rolapitant, focusing on their differential effects on CYP enzyme induction.

Data Presentation: Quantitative Comparison of CYP Enzyme Interactions

The following table summarizes the known effects of this compound/aprepitant, netupitant, and rolapitant on the induction and inhibition of key CYP enzymes based on clinical and in vitro data.

DrugCYP EnzymeEffectQuantitative DataCitation(s)
This compound/Aprepitant CYP3A4Weak Induction (transient) & Moderate InhibitionFollowing a 3-day oral aprepitant regimen (125 mg day 1, 80 mg days 2-3), the geometric mean AUC ratio of intravenous midazolam (a CYP3A4 substrate) was 0.81 on day 8, indicating induction.[1][1][2][3][4]
CYP2C9Weak to Moderate InductionFollowing the same aprepitant regimen, the geometric mean AUC ratio of oral tolbutamide (a CYP2C9 substrate) was 0.72 on day 8. A decrease in S-warfarin trough plasma concentration of up to 34% by day 8 has also been observed.
Netupitant CYP3A4Moderate InhibitionCo-administration of netupitant increased the exposure (AUC) of the CYP3A4 substrate dexamethasone in a dose-dependent manner. In vitro data also suggest netupitant inhibits CYP3A4.
CYP1A2, CYP2C9, CYP2C19, CYP2D6No Inhibition or InductionIn vitro studies have shown that netupitant does not inhibit or induce these CYP enzymes.
Rolapitant CYP3A4No Inhibition or InductionThe pharmacokinetic profiles of midazolam and its metabolite were unchanged when co-administered with rolapitant, indicating a lack of clinically relevant inhibition or induction. In vitro studies also confirm that rolapitant is neither an inhibitor nor an inducer of CYP3A4.
CYP2D6Moderate InhibitionRolapitant is a moderate inhibitor of CYP2D6.
CYP2C9No Clinically Significant InteractionNo clinically significant interaction was observed between rolapitant and the CYP2C9 substrate tolbutamide.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis, providing a framework for the in vitro and in vivo assessment of CYP enzyme induction.

In Vitro CYP Induction Assessment in Human Hepatocytes

This protocol outlines a common method for evaluating the potential of a test compound to induce CYP enzymes using primary human hepatocytes.

1. Cell Culture and Treatment:

  • Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.

  • Cells are cultured in a suitable medium, allowing them to form a monolayer.

  • After stabilization, the hepatocytes are treated with the test compound (e.g., this compound, netupitant, rolapitant) at various concentrations for 48-72 hours. The medium is replaced with fresh medium containing the test compound every 24 hours.

  • Positive controls (known inducers) and a vehicle control (solvent) are run in parallel. Examples of positive controls include omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4.

2. Assessment of CYP Induction:

  • mRNA Analysis (qRT-PCR): After the treatment period, total RNA is extracted from the hepatocytes. The expression levels of CYP1A2, CYP2B6, CYP3A4, and CYP2C9 mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The fold induction is calculated relative to the vehicle control.

  • Enzyme Activity Assay:

    • The treated hepatocytes are incubated with a cocktail of probe substrates specific for different CYP enzymes (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4, and diclofenac for CYP2C9).

    • The formation of the corresponding metabolites is measured in the incubation medium using liquid chromatography-mass spectrometry (LC-MS/MS).

    • The enzyme activity is calculated and expressed as the rate of metabolite formation (e.g., pmol/min/mg protein). The fold induction is determined by comparing the enzyme activity in treated cells to that in vehicle-treated cells.

3. Data Analysis:

  • The concentration-response curve for CYP induction is plotted, and parameters such as EC50 (the concentration causing 50% of the maximal induction) and Emax (the maximum induction effect) are determined.

Clinical Drug-Drug Interaction Study for CYP Induction

This protocol describes a typical clinical study design to evaluate the in vivo induction potential of a drug.

1. Study Design:

  • A randomized, placebo-controlled, two-period crossover study is conducted in healthy volunteers.

2. Study Periods:

  • Period 1: Subjects receive a single dose of a probe substrate for a specific CYP enzyme (e.g., oral tolbutamide for CYP2C9, intravenous midazolam for CYP3A4) at baseline.

  • Treatment Phase: Subjects are randomized to receive either the test drug (e.g., a multi-day regimen of aprepitant) or a placebo for a specified duration.

  • Period 2: After the treatment phase, subjects again receive the probe substrate.

3. Pharmacokinetic Analysis:

  • Serial blood samples are collected after each administration of the probe substrate to determine its plasma concentration-time profile.

  • Pharmacokinetic parameters, primarily the Area Under the Curve (AUC) and maximum concentration (Cmax), of the probe substrate are calculated.

4. Data Analysis:

  • The geometric mean ratio of the AUC of the probe substrate with and without the test drug is calculated. A decrease in the AUC of the probe substrate in the presence of the test drug suggests CYP enzyme induction.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the assessment of CYP enzyme induction.

G cluster_0 CYP Enzyme Induction Signaling Pathway Inducer Inducer (e.g., this compound) Receptor Nuclear Receptor (PXR, CAR, AhR) Inducer->Receptor Activation Dimerization Dimerization with RXR Receptor->Dimerization DNA_Binding Binding to Response Element in DNA Dimerization->DNA_Binding Transcription Increased Gene Transcription DNA_Binding->Transcription mRNA CYP mRNA Transcription->mRNA Translation Translation mRNA->Translation CYP_Enzyme CYP Enzyme (e.g., CYP3A4, CYP2C9) Translation->CYP_Enzyme Metabolism Increased Drug Metabolism CYP_Enzyme->Metabolism

Caption: Signaling pathway of CYP enzyme induction.

G cluster_1 Experimental Workflow for In Vitro CYP Induction Assay Start Start: Culture Human Hepatocytes Treatment Treat with Test Compound, Positive & Vehicle Controls (48-72h) Start->Treatment Harvest Harvest Cells/Supernatant Treatment->Harvest Analysis Analysis Harvest->Analysis mRNA_Analysis mRNA Quantification (qRT-PCR) Analysis->mRNA_Analysis RNA Activity_Analysis Enzyme Activity Assay (LC-MS/MS) Analysis->Activity_Analysis Supernatant Data_Analysis Data Analysis: Fold Induction, EC50, Emax mRNA_Analysis->Data_Analysis Activity_Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for in vitro CYP induction assessment.

References

Safety Operating Guide

Proper Disposal of Fosaprepitant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of fosaprepitant, ensuring the safety of personnel and compliance with regulatory standards.

This compound, an antiemetic agent, requires careful handling and disposal due to its potential hazards. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring environmental protection.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, although this compound is not classified as such.[1][2] Many states have their own regulations that may be more stringent than federal laws.

In 2019, the EPA introduced Subpart P to the RCRA, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals. A key provision of Subpart P is the ban on flushing hazardous waste pharmaceuticals down drains.

Hazard Profile of this compound

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause damage to organs (Respiratory Tract, Reproductive organs, Prostate) through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

Given its classification as a cytotoxic drug, all waste contaminated with this compound must be handled as hazardous waste.

Personal Protective Equipment (PPE)

When handling this compound and its waste, appropriate personal protective equipment must be worn to minimize exposure.

PPE ItemSpecification
Gloves Two pairs of chemotherapy-grade gloves.
Gown A disposable, impermeable gown with long sleeves and cuffs.
Eye and Face Protection Safety glasses with side shields, goggles, or a face shield if there is a risk of splashing.
Respiratory Protection A NIOSH-approved respirator should be worn when handling the powder form to avoid dust inhalation.

Step-by-Step Disposal Procedure

The following steps outline the proper procedure for the disposal of this compound and contaminated materials.

1. Segregation of Waste:

  • Immediately segregate all items that have come into contact with this compound from other waste streams.

  • This includes unused or expired vials, syringes, needles, IV bags, tubing, contaminated gloves, gowns, and any absorbent materials used for spills.

2. Use of Designated Waste Containers:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container with a purple lid, specifically labeled for cytotoxic waste.

  • Non-Sharps Solid Waste: Unused vials, IV bags, tubing, contaminated PPE, and other solid materials should be placed in a designated, leak-proof hazardous waste container lined with a yellow bag and clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".

  • Liquid Waste: Unused or partially used solutions of this compound should not be disposed of down the drain. They should be collected in a designated, sealed, and leak-proof container clearly labeled as "Hazardous Waste: this compound".

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure proper ventilation.

  • Wear the appropriate PPE before cleaning the spill.

  • Use a spill kit designed for cytotoxic drugs.

  • Absorb the spill with an absorbent material, working from the outside in.

  • Clean the area with a suitable decontaminating agent.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

4. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste contractor.

  • The primary method for the disposal of cytotoxic waste is high-temperature incineration at a permitted facility.

  • Ensure that all waste containers are properly sealed and labeled before being handed over to the disposal company.

This compound Disposal Workflow

Fosaprepitant_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Handle this compound (Reconstitution, Administration) A->B C Identify Contaminated Items B->C D Unused Vials & Solutions B->D E Contaminated Sharps B->E F Contaminated PPE & Materials B->F I Hazardous Liquid Waste Container D->I G Cytotoxic Sharps Container (Purple Lid) E->G H Cytotoxic Waste Container (Yellow Bag) F->H J Store Securely in Designated Area G->J H->J I->J K Arrange for Pickup by Licensed Waste Contractor J->K L Transport to Permitted Incineration Facility K->L

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive approach to the disposal of this compound will help ensure a safe working environment and maintain compliance with all relevant regulations. Always refer to your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet for the most up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fosaprepitant

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Fosaprepitant are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. As a substance P/neurokinin-1 (NK-1) receptor antagonist, this compound requires careful management to mitigate risks associated with its handling. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to support researchers, scientists, and drug development professionals.

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation[1][2][3][4][5]. Prolonged or repeated exposure may lead to organ damage, specifically targeting the respiratory tract, reproductive organs, and prostate. Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE) for Handling this compound

The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this compound, based on safety data sheet (SDS) guidelines.

PPE CategoryItemSpecificationRationale
Hand Protection Protective GlovesChemotherapy-rated gloves meeting ASTM D6978 standards. Two pairs should be worn.To prevent skin contact and absorption. Change gloves every 30 minutes or if compromised.
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be worn with a face shield for full protection against splashes.To protect eyes from serious irritation or damage.
Body Protection Protective GownDisposable, long-sleeved gown resistant to permeability by hazardous drugs.To prevent contamination of personal clothing and skin.
Respiratory Protection RespiratorAn N95 respirator or a powered air-purifying respirator (PAPR) is recommended, especially when there is a risk of generating dust or aerosols.To prevent inhalation of the substance, which can cause respiratory irritation.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to final disposal.

Fosaprepitant_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal A Don Appropriate PPE B Handle in a well-ventilated area or chemical fume hood A->B C Avoid dust generation and accumulation B->C E Evacuate and secure the area B->E In case of spill D Wash hands thoroughly after handling C->D H Dispose of waste in an approved hazardous waste container D->H F Absorb spill with inert material E->F G Collect and place in a sealed container for disposal F->G G->H I Decontaminate surfaces and equipment H->I J Doff PPE in the correct order I->J

This compound Safe Handling Workflow

First Aid Measures in Case of Exposure

Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If skin irritation occurs, get medical attention.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell.
Ingestion DO NOT induce vomiting unless directed to do so by medical personnel. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a doctor if you feel unwell.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in accordance with good industrial hygiene and safety practices.

  • Use only in a well-ventilated area to avoid breathing dust.

  • Minimize dust generation and accumulation.

  • Keep containers tightly closed when not in use and store in a cool, dry place.

  • Avoid contact with strong oxidizing agents, heat, flames, and sparks.

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant. This compound is considered an environmentally hazardous substance.

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.

  • For at-home disposal of unused medication, do not flush down the toilet unless specifically instructed to do so. Mix the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds, place it in a sealed plastic bag, and then throw it in the trash.

  • The safest method for disposing of unwanted medication is through a drug take-back program.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosaprepitant
Reactant of Route 2
Fosaprepitant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。